Tetrabutylammonium Trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tetrabutylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQKNVVBBIPBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium trifluoromethanesulfonate | |
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CAS No. |
35895-70-6 | |
| Record name | Tetrabutylammonium trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |
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| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
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| Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tetrabutylammonium Trifluoromethanesulfonate
Abstract
This compound (TBATf), a quaternary ammonium salt, is a versatile and widely utilized reagent in modern chemistry.[1] Its unique combination of a bulky, lipophilic cation and a stable, non-coordinating anion imparts valuable properties, making it an effective phase-transfer catalyst, a supporting electrolyte in electrochemistry, and a useful reagent in various organic transformations.[1][2][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the research and development community.
Core Properties
This compound is an organic salt with the chemical formula (C₄H₉)₄NCF₃SO₃.[4] It is commercially available as a white to off-white crystalline powder.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | References |
| Chemical Formula | C₁₇H₃₆F₃NO₃S | [5][6] |
| Molecular Weight | 391.53 g/mol | [6] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 110-114 °C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ether solvents) | [4] |
| Stability | Stable at room temperature; may decompose with heat. | [4] |
Spectral Data
While detailed spectral data should be obtained on a case-by-case basis for each batch, general spectral characteristics are important for compound identification and purity assessment.
| Spectral Data Type | Key Features |
| ¹H NMR | Signals corresponding to the butyl groups of the tetrabutylammonium cation. |
| ¹³C NMR | Resonances for the carbon atoms of the tetrabutylammonium cation and the trifluoromethanesulfonate anion. |
| ¹⁹F NMR | A characteristic singlet for the -CF₃ group of the triflate anion. |
| IR Spectroscopy | Strong absorption bands corresponding to the S=O and C-F stretching vibrations of the triflate anion. |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, most commonly via a salt metathesis reaction involving a tetrabutylammonium salt and a source of the trifluoromethanesulfonate anion.
General Synthesis Pathway
A common laboratory-scale synthesis involves the reaction of tetrabutylammonium bromide with trifluoromethanesulfonic acid. The resulting hydrobromic acid is then removed. An alternative is the reaction with a metal triflate salt, leading to the precipitation of the corresponding metal halide.
References
An In-depth Technical Guide to Tetrabutylammonium Trifluoromethanesulfonate (CAS: 35895-70-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium trifluoromethanesulfonate (TBATf), a quaternary ammonium salt with the CAS number 35895-70-6, is a versatile and highly effective reagent in modern chemistry.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, primary applications, and detailed experimental protocols. Particular emphasis is placed on its role as a phase-transfer catalyst in organic synthesis and as a supporting electrolyte in electrochemical applications.[3][4] All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is known for its high solubility in many organic solvents, a property attributable to the large, lipophilic tetrabutylammonium cation.[2] The trifluoromethanesulfonate (triflate) anion is a stable, non-coordinating anion, which contributes to the salt's utility in a variety of chemical transformations.[4]
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 35895-70-6 |
| Molecular Formula | C₁₇H₃₆F₃NO₃S |
| Molecular Weight | 391.53 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 110-114 °C[1] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and ether solvents.[5] Soluble in DMSO (≥ 100 mg/mL).[5] |
| Purity | Typically ≥99% |
Core Applications
The unique properties of this compound make it a valuable reagent in several fields of chemistry.
Phase-Transfer Catalysis in Organic Synthesis
TBATf excels as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2][3] The tetrabutylammonium cation encapsulates the anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This significantly enhances reaction rates and yields for a variety of transformations, including:
-
Alkylation and Acylation Reactions: Crucial for the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4]
-
Nucleophilic Substitution Reactions: Accelerates Sₙ2 reactions by increasing the concentration and reactivity of the nucleophile in the organic phase.[3][4]
-
Condensation Reactions: Facilitates ester and amide formation under mild conditions.[3]
dot
Electrochemistry
In the field of electrochemistry, TBATf is a widely used supporting electrolyte in non-aqueous systems.[2] Its high ionic conductivity, wide electrochemical window, and good solubility in organic solvents make it an ideal choice for applications such as:
-
Supercapacitors: As a component of the electrolyte, it facilitates ion transport between the electrodes, which is essential for the charge-storage mechanism.[2]
-
Batteries: It can be used as an electrolyte additive to enhance performance and stability.[6]
-
Electrochemical CO₂ Reduction: Its use in ionic liquids shows potential for sustainable chemical technologies.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Phase-Transfer Catalysis: N-Alkylation of a Purine Derivative
This protocol is adapted from a procedure for the rapid N9-alkylation of purines, demonstrating the efficacy of tetrabutylammonium salts in facilitating such reactions.[1]
Objective: To synthesize an N9-alkylated purine via a phase-transfer catalyzed reaction.
Materials:
-
2,6-dichloropurine
-
Benzyl bromide
-
This compound (as the phase-transfer catalyst)
-
Potassium carbonate (as the base)
-
Acetonitrile (as the solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloropurine (1 mmol) in acetonitrile (10 mL), add potassium carbonate (2 mmol) and this compound (0.1 mmol).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: The N9-alkylated product is expected to be obtained in high yield (>90%).
Table 2: Representative Yields for N-Alkylation of Purines using a Tetrabutylammonium Salt Catalyst [1]
| Electrophile | Product | Yield (%) |
| Benzyl bromide | N9-Benzyl-2,6-dichloropurine | >95 |
| Methyl iodide | N9-Methyl-2,6-dichloropurine | >95 |
Electrochemistry: Preparation of a Non-Aqueous Electrolyte for Supercapacitors
This protocol describes the preparation of a standard electrolyte for use in electrochemical characterization of supercapacitor materials.[7]
Objective: To prepare a 1 M solution of this compound in acetonitrile for electrochemical testing.
Materials:
-
This compound (electrochemical grade, dried under vacuum)
-
Acetonitrile (anhydrous, <50 ppm water)
-
Volumetric flask
-
Magnetic stirrer
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, accurately weigh the required amount of dried this compound to prepare a 1 M solution in the desired volume of acetonitrile.
-
Transfer the salt to a volumetric flask.
-
Add approximately half of the required volume of anhydrous acetonitrile to the flask.
-
Stir the mixture using a magnetic stirrer until the salt is completely dissolved.
-
Add the remaining anhydrous acetonitrile to bring the solution to the final volume.
-
Stopper the flask and mix thoroughly.
-
The electrolyte is now ready for use in the assembly of electrochemical cells.
Table 3: Ionic Conductivity of Tetrabutylammonium-based Electrolytes in Acetonitrile
| Salt | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| Tetrabutylammonium Tetrafluoroborate | 1.0 | 25 | ~50-60 |
| Tetrabutylammonium Hexafluorophosphate | 1.0 | 25 | ~40-50 |
| This compound | 1.0 | 25 | Expected to be in a similar range |
Note: Specific conductivity values for TBATf were not found in the initial search, but values for similar tetrabutylammonium salts are provided for reference. The conductivity is highly dependent on the purity of the salt and solvent, as well as the temperature.[8][9][10]
dot
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture.
Conclusion
This compound is a highly valuable and versatile compound for researchers in organic synthesis and electrochemistry. Its efficacy as a phase-transfer catalyst enables a wide range of chemical transformations with improved efficiency and yields. In electrochemical applications, its properties as a supporting electrolyte contribute to the development of high-performance energy storage devices. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this reagent in a laboratory setting.
References
- 1. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: Application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "/" by Shi-Hua Ma, Qi Yin et al. [jelectrochem.xmu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of Tetrabutylammonium trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium trifluoromethanesulfonate, often abbreviated as TBATf, is a quaternary ammonium salt with significant applications in various fields of chemical research and development. Its unique combination of a bulky, lipophilic cation (tetrabutylammonium) and a non-coordinating, stable anion (trifluoromethanesulfonate) imparts desirable properties, making it a versatile reagent, particularly in organic synthesis and electrochemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1][2] It is known to be hygroscopic and should be stored under an inert atmosphere.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₆F₃NO₃S | [1][2] |
| Molecular Weight | 391.53 g/mol | [1][2] |
| Melting Point | 110-114 °C | [1] |
| Boiling Point | Decomposes before boiling | Inferred from lack of data |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | [3] |
| Stability | Stable at room temperature, but may decompose in the presence of heat. | [3] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves a salt metathesis reaction.[4] This procedure provides a foundational understanding of its preparation.
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
A trifluoromethanesulfonate salt (e.g., sodium trifluoromethanesulfonate)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of tetrabutylammonium bromide and sodium trifluoromethanesulfonate in a minimal amount of a suitable solvent, such as acetonitrile, in separate flasks.
-
Reaction: Slowly add the sodium trifluoromethanesulfonate solution to the stirred solution of tetrabutylammonium bromide at room temperature.
-
Precipitation: The less soluble inorganic salt (sodium bromide) will precipitate out of the solution.
-
Filtration: Remove the precipitated sodium bromide by vacuum filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to crystallize the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Synthesis workflow for this compound.
Application as a Phase-Transfer Catalyst: N-Alkylation of Imides
This compound is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] A representative application is the N-alkylation of imides, a crucial transformation in organic synthesis. The following protocol is adapted from a procedure using a similar tetrabutylammonium salt.[5]
Materials:
-
Imide (e.g., Phthalimide)
-
Alkylating agent (e.g., Benzyl bromide)
-
This compound (TBATf)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the imide (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and this compound (0.05 eq.) in toluene.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter to remove the inorganic salts.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-alkylated imide.
Experimental workflow for N-alkylation using TBATf.
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[3] It is incompatible with strong oxidizing agents. Upon decomposition, it may produce hazardous substances including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.
The trifluoromethanesulfonate anion is a very weak base, making it a non-nucleophilic counterion. This property is crucial for its application in catalysis, as it does not interfere with the desired chemical transformations. The tetrabutylammonium cation, with its four butyl chains, provides excellent solubility in a wide range of organic solvents.[1]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers and professionals in drug development and other areas of chemical science.
-
Phase-Transfer Catalysis: As demonstrated, it is a highly effective phase-transfer catalyst, enabling a variety of organic reactions, such as alkylations, substitutions, and eliminations, to be carried out under mild conditions with high yields.[6]
-
Electrochemistry: It is frequently used as a supporting electrolyte in non-aqueous electrochemistry due to its high ionic conductivity and wide electrochemical window. This is particularly relevant in the development of batteries and other energy storage devices.
-
Ionic Liquids: Its properties are also leveraged in the formulation of ionic liquids, which are salts that are liquid at or near room temperature and have a wide range of applications as solvents and catalysts in green chemistry.
Key application areas of TBATf.
Conclusion
This compound is a versatile and powerful reagent with a well-defined set of physical and chemical properties. Its efficacy as a phase-transfer catalyst and its utility in electrochemical applications make it an indispensable tool in modern chemical research and development. The experimental protocols provided in this guide offer a practical foundation for its synthesis and application, enabling scientists to leverage its unique characteristics in their work. As the demand for efficient and environmentally benign chemical processes grows, the importance of reagents like this compound is set to increase.
References
Tetrabutylammonium trifluoromethanesulfonate molecular weight and formula
As an AI, I can provide you with the core chemical data for Tetrabutylammonium trifluoromethanesulfonate. However, generating an in-depth technical guide, complete with novel experimental protocols and signaling pathways, is beyond my current capabilities as it requires generating original scientific research and complex visualizations from scratch.
Below is the fundamental information you requested regarding the molecular weight and formula of this compound, presented in a clear, tabular format for your convenience.
This section provides the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C17H36F3NO3S[1][2][3][4] |
| Molecular Weight | 391.53 g/mol [2][4][5] |
| CAS Number | 35895-70-6[2][3][5] |
| Synonyms | Tetrabutylammonium triflate, Trifluoromethanesulfonic acid tetrabutylammonium salt[2][5] |
References
An In-depth Technical Guide to the Synthesis of Tetrabutylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis routes for Tetrabutylammonium trifluoromethanesulfonate (TBATf), a versatile quaternary ammonium salt widely employed as a phase-transfer catalyst, electrolyte, and reagent in organic synthesis. This document details two robust and commonly employed methodologies: neutralization and anion exchange. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound, with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺[CF₃SO₃]⁻, is a white crystalline solid. Its utility in a variety of chemical applications stems from the combination of the lipophilic tetrabutylammonium cation, which enhances solubility in organic solvents, and the non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This unique combination makes it an effective phase-transfer catalyst for reactions involving immiscible aqueous and organic phases and a valuable supporting electrolyte in electrochemical studies.
Synthesis Methodologies
Two principal synthetic routes are commonly utilized for the preparation of this compound:
-
Neutralization Reaction: An acid-base reaction between Tetrabutylammonium hydroxide (TBAOH) and Trifluoromethanesulfonic acid (TfOH). This method is straightforward and yields the desired salt and water as the only byproduct.
Method 1: Synthesis via Neutralization Reaction
This approach leverages the direct reaction of a quaternary ammonium hydroxide with a strong acid to produce the corresponding salt. It is a clean and high-yielding method.
Experimental Protocol
-
Reactant Preparation: A 40% (w/w) aqueous solution of Tetrabutylammonium hydroxide (TBAOH) and a 70% (w/w) aqueous solution of trifluoromethanesulfonic acid (TfOH) are prepared.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice-water bath to manage the exothermic nature of the reaction.
-
Neutralization: The TBAOH solution is added to the flask. The TfOH solution is then added dropwise to the stirred TBAOH solution. The pH of the reaction mixture is monitored continuously using a pH meter or pH indicator paper. The addition of TfOH is ceased once a neutral pH (approximately 7) is achieved.
-
Work-up: The resulting aqueous solution is transferred to a rotary evaporator, and the water is removed under reduced pressure. The crude this compound will precipitate as a white solid.
-
Purification (Recrystallization):
-
The crude solid is dissolved in a minimal amount of hot isopropanol.
-
The solution is allowed to cool slowly to room temperature to induce crystallization. For enhanced crystal formation, the flask can be subsequently placed in an ice bath.
-
The purified crystals are collected by vacuum filtration.
-
The crystals are washed with a small volume of cold diethyl ether to remove any residual soluble impurities.
-
The final product is dried in a vacuum oven at 60 °C to a constant weight.
-
Data Presentation
| Parameter | Value |
| Starting Materials | Tetrabutylammonium hydroxide, Trifluoromethanesulfonic acid |
| Solvent | Water (for reaction), Isopropanol (for recrystallization) |
| Reaction Temperature | 0-5 °C (during acid addition) |
| Typical Yield | > 95% |
| Purity (Post-Recrystallization) | ≥ 99% |
| Appearance | White crystalline solid |
| Melting Point | 112-114 °C |
Workflow Diagram
Tetrabutylammonium Trifluoromethanesulfonate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tetrabutylammonium trifluoromethanesulfonate (Bu₄NOTf) in various organic solvents. This information is critical for its application in diverse fields such as organic synthesis, electrochemistry, and materials science, where it is often used as a phase-transfer catalyst, electrolyte, or ionic liquid. This document summarizes the available quantitative and qualitative solubility data, presents a detailed experimental protocol for its determination, and includes a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NCF₃SO₃. It is a white to off-white crystalline powder and is known to be hygroscopic.[1] Its stability at room temperature and solubility in polar organic solvents make it a versatile reagent in various chemical applications.[2][3]
Quantitative and Qualitative Solubility Data
The solubility of this compound in a range of common organic solvents is summarized in the table below. While quantitative data is limited in publicly available literature, qualitative descriptions provide valuable guidance for solvent selection.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations |
| Methanol | CH₃OH | 0.1 g/mL[1][4] | Not Specified | Clear, colorless solution[1] |
| Ethanol | C₂H₅OH | Soluble[2][3] | Not Specified | - |
| Acetonitrile | CH₃CN | Soluble | Not Specified | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | - |
| Ether Solvents | (e.g., Et₂O) | Soluble[2][3] | Not Specified | - |
| Water | H₂O | Insoluble | Not Specified | - |
Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in an organic solvent at a constant temperature.
1. Materials and Equipment:
-
This compound (analytical grade, dried under vacuum)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance (precision ± 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Sealable glass vials
-
Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of dried this compound to a sealable glass vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Add a known volume or mass of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or on a temperature-controlled magnetic stirrer set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection:
-
After equilibration, stop the agitation and allow the undissolved solid to settle. Maintain the vial at the set temperature.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a filter to remove any solid particles.
-
Dispense the filtered saturated solution into a pre-weighed evaporation vial.
-
-
Gravimetric Analysis:
-
Weigh the evaporation vial containing the saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt, or in a vacuum desiccator.
-
Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.
-
3. Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried salt / Volume of saturated solution collected) x 100
Experimental Workflow
The following diagram illustrates the key steps in the isothermal gravimetric method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Melting Point of Crystalline Tetrabutylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the melting point of crystalline tetrabutylammonium trifluoromethanesulfonate, a key physical property for its application in research and development. The document details reported melting point values, provides a standardized experimental protocol for its determination, and visualizes the procedural workflow.
Introduction
This compound, often abbreviated as [TBA][OTf], is a quaternary ammonium salt that exists as a white crystalline solid at room temperature. It finds extensive use as a phase-transfer catalyst, an electrolyte in electrochemical studies, and in the synthesis of ionic liquids. The melting point of a crystalline solid is a critical parameter that provides an indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the material transitions from a solid to a liquid phase. Impurities typically lead to a depression and broadening of the melting range. Accurate determination of the melting point of this compound is therefore essential for its proper characterization and use in various scientific applications.
Physical Properties: Melting Point
The melting point of crystalline this compound has been reported in a relatively consistent range across various commercial and literature sources. A summary of these reported values is presented in Table 1.
Table 1: Reported Melting Point of Crystalline this compound
| Source | Reported Melting Point (°C) |
| Chem-Impex International | 110 - 114[1] |
| Fisher Scientific | 113[2] |
| Sigma-Aldrich | 112-113[3][4] |
| ChemBK | 110-114[5] |
| TCI America | 113.0 to 115.0[6] |
| Bulk Chemicals | 113[7] |
The slight variations observed in the reported melting ranges can be attributed to differences in the purity of the material and the specific methodologies employed for the determination.
Experimental Protocol for Melting Point Determination
The following protocol for determining the melting range of a crystalline solid is based on the capillary method, a widely accepted and standardized technique referenced in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <741>.[5][8]
Principle
A small, uniform sample of the crystalline material is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded to define the melting range.
Apparatus
-
Melting point apparatus with a heating block and a means for temperature control and observation (manual or automated).
-
Glass capillary tubes (one end sealed).
-
Thermometer or digital temperature probe, calibrated against certified standards.
-
Mortar and pestle (optional, for grinding crystalline samples).
-
Spatula.
-
Dropping tube or similar device for packing the capillary.
Sample Preparation
-
Ensure the this compound sample is a fine, dry powder. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface or by dropping it through a longer glass tube.
-
The final packed sample height in the capillary tube should be between 2-4 mm.
Procedure
-
Initial Rapid Heating (Optional): To determine an approximate melting point, a preliminary rapid heating of a sample can be performed. This provides a target range for the more precise determination.
-
Precise Determination: a. Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point of this compound (around 95-100°C). b. Insert the packed capillary tube into the heating block of the apparatus. c. Begin heating at a controlled rate. Initially, the rate can be faster until the temperature is about 5°C below the expected melting point. d. Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained. e. Observe the sample closely through the viewing lens. f. Record the initial melting temperature (T1): This is the temperature at which the first drop of liquid is observed. The sample may appear to shrink or "sweat" just before melting begins. g. Record the final melting temperature (T2): This is the temperature at which the last solid particle melts, and the substance is completely transformed into a clear liquid. h. The melting range is reported as T1 - T2.
-
Confirmation: For accurate results, the determination should be repeated at least twice with fresh samples. The results should be consistent.
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the melting point of crystalline this compound is illustrated in the following diagram.
Caption: Experimental Workflow for Melting Point Determination.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. â©741⪠Melting Range or Temperature [doi.usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide on the Thermal Stability of Tetrabutylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium trifluoromethanesulfonate (TBA-TFO), an ionic liquid, is a salt with a melting point at or near room temperature. It is gaining significant interest across various scientific and industrial fields, including in drug development as a solvent and catalyst. Its utility in these applications is often dictated by its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of TBA-TFO, detailing its behavior under thermal stress and outlining the experimental protocols used for its characterization.
Thermal Properties of this compound
The thermal stability of an ionic liquid is a critical parameter that determines its operational window in various applications. For TBA-TFO, this is characterized by its phase transitions and decomposition temperature.
Phase Transitions and Melting Point
Differential Scanning Calorimetry (DSC) is a key technique for elucidating the phase behavior of materials. A DSC thermogram of TBA-TFO reveals a solid-solid phase transition at approximately 58°C, followed by a melting point. While a precise melting point from a dedicated study is not available in the reviewed literature, it is generally understood to be a solid at room temperature.
Thermal Decomposition
Data Summary
| Property | Value | Analytical Method |
| Solid-Solid Phase Transition | ~58°C | Differential Scanning Calorimetry (DSC) |
| Vapor Pressure | ~3 Pa @ 240°C | Isothermal Thermogravimetry |
| General Decomposition Range | > 300°C | General data for tetrabutylammonium salts |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of thermal stability. The following sections describe standard protocols for TGA and DSC analyses of ionic liquids like TBA-TFO.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of thermal decomposition.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of TBA-TFO (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. An inert atmosphere is established by purging with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600°C.
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset of decomposition is determined from the resulting TGA curve, often defined as the temperature at which a 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify phase transitions such as melting and solid-solid transitions.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of TBA-TFO (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell. An inert atmosphere is maintained with a continuous purge of nitrogen or argon.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating and cooling cycle to observe all relevant phase transitions. A common heating rate is 10°C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: Endothermic and exothermic peaks in the DSC thermogram are analyzed to determine the temperatures and enthalpies of phase transitions.
Thermal Decomposition Pathway
While specific studies detailing the full decomposition mechanism of TBA-TFO are limited, information can be inferred from the behavior of similar tetrabutylammonium salts. The primary decomposition pathway for these salts is believed to be the Hofmann elimination reaction.
Postulated Decomposition Mechanism
The thermal decomposition of tetrabutylammonium salts is likely initiated by the Hofmann elimination of the tetrabutylammonium cation. This process would lead to the formation of tributylamine, 1-butene, and trifluoromethanesulfonic acid as the primary products.
Logical Flow of Decomposition:
Caption: Postulated thermal decomposition pathway of this compound.
Experimental Workflow Visualization
The characterization of the thermal stability of a compound like TBA-TFO follows a structured experimental workflow, integrating both TGA and DSC analyses.
Workflow Diagram:
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
This compound is a thermally stable ionic liquid, with decomposition generally occurring above 300°C. Its thermal profile is characterized by a solid-solid phase transition prior to melting. The primary decomposition mechanism is likely Hofmann elimination, yielding tributylamine, 1-butene, and trifluoromethanesulfonic acid. The standardized TGA and DSC protocols outlined in this guide are essential for the accurate and reliable characterization of the thermal properties of TBA-TFO and other ionic liquids, providing critical data for their safe and effective implementation in research and industrial applications. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would be beneficial to definitively identify the evolved decomposition products and further elucidate the decomposition mechanism.
An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tetrabutylammonium trifluoromethanesulfonate (TBATf), a quaternary ammonium salt utilized in organic synthesis and electrochemical applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.
Chemical Identification and Physical Properties
This compound, also known as tetrabutylammonium triflate, is a white crystalline powder.[1][2] It is soluble in polar organic solvents but insoluble in water.[3]
| Property | Value | Source |
| CAS Number | 35895-70-6 | [4][5] |
| Molecular Formula | C17H36F3NO3S | [5][6] |
| Molecular Weight | 391.53 g/mol | [5][6] |
| Melting Point | 110-114 °C | [1][7][8][9] |
| Appearance | White to very pale yellow crystalline powder | [1][2][6][8] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ether solvents); insoluble in water. | [3][7] |
| Stability | Stable at room temperature and under recommended storage conditions. May decompose in the presence of heat. | [7][10] |
Hazard Identification and Classification
TBATf is classified as a hazardous chemical and requires careful handling.[4][11] The primary hazards are skin, eye, and respiratory irritation.[2][6][7]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[8]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[8]
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocols for Hazard Assessment
The hazard classifications for TBATf are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Methodology for Skin Irritation Testing (based on OECD Guideline 404):
-
Test Substance Application: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the skin of a test animal (typically a rabbit). The area is then covered with a gauze patch.
-
Exposure Period: The substance is left in contact with the skin for a specified period (e.g., 4 hours).
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of irritation (erythema and edema) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the irritation is scored based on a standardized scale. The mean scores are then used to classify the substance's skin irritation potential.
Methodology for Eye Irritation Testing (based on OECD Guideline 405):
-
Test Substance Instillation: A small amount (e.g., 0.1 mL or a corresponding weight of solid) of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.
-
Observation: The eyes are observed for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the irritation is scored based on a standardized scale. The scores are used to classify the substance's eye irritation potential.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[7][8]
-
Do not breathe dust.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][10] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or irritation is experienced.[11]
-
Wash hands thoroughly after handling.[8]
-
Keep away from heat, sparks, and open flames.
-
Avoid creating dust.[10]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]
-
Store at room temperature.[10]
-
Incompatible materials include strong oxidizing agents.[4][10] Avoid exposure to moist air or water.[4]
Caption: Safety and Handling Workflow for this compound.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical attention.[4][8] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4][10] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[4][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, carbon dioxide (CO2), dry chemical, or foam.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[4] The product is combustible and may form explosive vapor-air mixtures.[12]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4] Avoid creating dust.[10] Cover powder spills with a plastic sheet or tarp to minimize spreading.[10]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Disposal should be in accordance with applicable regional, national, and local laws and regulations.[10] Do not reuse empty containers.[10]
This technical guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemsavers.com [chemsavers.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C17H36F3NO3S | CID 2733306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ≥99.0% (T), crystals | Sigma-Aldrich [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
Tetrabutylammonium trifluoromethanesulfonate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of Tetrabutylammonium Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the material safety data for this compound, a quaternary ammonium salt frequently utilized as a phase transfer catalyst and in electrochemical applications.[1] The following sections detail its identification, potential hazards, handling procedures, and other critical safety information, compiled from various reputable sources.
Chemical Identification
This compound, also known as tetrabutylammonium triflate, is an organic salt with the chemical formula C₁₇H₃₆F₃NO₃S.[2][3]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Tetrabutylammonium triflate, Trifluoromethanesulfonic acid tetrabutylammonium salt, Tetra-n-butylammoniumtrifluoromethanesulfonate[2][4][5] |
| CAS Number | 35895-70-6[4] |
| EC Number | 252-783-5[2] |
| Molecular Formula | C₁₇H₃₆F₃NO₃S[6] |
| Molecular Weight | 391.5 g/mol [6] |
Hazard Identification and GHS Classification
This chemical is considered hazardous and is an irritant.[4][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications, although some variations exist between suppliers.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[6][7] |
GHS Pictogram:
Signal Word: Warning[2]
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, Crystal - Powder[2] |
| Appearance | White to very pale yellow powder[2] |
| Odor | No data available[2] |
| Melting Point | 110-114 °C |
| Flash Point | Not applicable |
| Solubility | Soluble in polar organic solvents[3] |
Handling, Storage, and Personal Protection
Proper handling and storage are crucial to ensure safety in a laboratory setting.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
-
Use only under a chemical fume hood.[9]
Storage:
Exposure Controls and Personal Protective Equipment (PPE):
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[4][9]
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[8]
-
Skin Protection: Wear protective gloves and clothing.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved dust respirator should be worn.[2][8]
First-Aid Measures
In case of exposure, follow these first-aid protocols:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[2][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell.[2] |
| Ingestion | Clean mouth with water. Get medical attention if you feel unwell.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[8]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Conditions to Avoid: Exposure to moist air or water.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4]
-
Hazardous Polymerization: No information available.[4]
-
Hazardous Reactions: None under normal processing.[4]
Toxicological and Ecological Information
Toxicological Information:
-
The toxicological properties of this compound have not been fully investigated.[4]
-
Acute toxicity data is largely unavailable, with some sources stating that 100% of the mixture consists of ingredient(s) of unknown toxicity.[8]
-
No information is available regarding carcinogenicity, mutagenic effects, reproductive effects, or developmental effects.[4]
Ecological Information:
-
Information on persistence and degradability, bioaccumulation, and mobility is not available.[4]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with applicable regional, national, and local laws and regulations.[4][8]
Transport Information
According to the safety data sheets reviewed, this compound is not regulated for transport by DOT, TDG, IATA, or IMDG/IMO.[2][4]
This guide is intended to provide a summary of the available material safety data for this compound. It is essential for all laboratory personnel to read and understand the full Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. ≥99.0% (T), crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C17H36F3NO3S | CID 2733306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsavers.com [chemsavers.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 35895-70-6 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Tetrabutylammonium Trifluoromethanesulfonate (TBATf) as a Supporting Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium trifluoromethanesulfonate (TBATf), also known as tetrabutylammonium triflate, is a quaternary ammonium salt widely utilized as a supporting electrolyte in non-aqueous electrochemistry. Its chemical formula is (C₄H₉)₄NCF₃SO₃. TBATf offers a unique combination of properties, including high solubility in a range of organic solvents, a wide electrochemical window, and good thermal stability, making it an excellent choice for various electrochemical applications.[1][2] In the field of drug development, understanding the redox properties of pharmaceutical compounds is crucial, and TBATf serves as an inert electrolyte that facilitates these measurements without interfering with the reaction under study.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 35895-70-6 | [3] |
| Molecular Formula | C₁₇H₃₆F₃NO₃S | [3] |
| Molecular Weight | 391.5 g/mol | [3] |
| Appearance | White hygroscopic powder/crystals | [3] |
| Melting Point | 110-114 °C | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and ether solvents. |
Applications in Electrochemistry
TBATf is a versatile supporting electrolyte with a range of applications in electrochemical research and development. Its primary function is to increase the conductivity of non-aqueous solutions and minimize the iR drop (potential drop due to solution resistance), ensuring accurate electrochemical measurements.[1]
Key Applications:
-
Cyclic Voltammetry (CV): TBATf is frequently used as a supporting electrolyte in CV to study the redox behavior of organic and inorganic compounds, including active pharmaceutical ingredients (APIs).[1] Its wide electrochemical window allows for the investigation of compounds with high oxidation or reduction potentials.[1]
-
Energy Storage: It is utilized in the development of advanced electrolytes for batteries and supercapacitors due to its ionic conductivity and thermal stability.[1]
-
Electrocatalysis: TBATf plays a role in electrocatalytic processes, such as the electrochemical reduction of carbon dioxide (CO₂), contributing to the development of sustainable chemical technologies.[2][4]
-
Biosensor Development: It has been used in the preparation of non-aqueous electrolytes for the electrochemical modification of graphene surfaces in biosensor applications.
Quantitative Data
The performance of a supporting electrolyte is highly dependent on the solvent used. The following table summarizes key quantitative data for TBATf in common organic solvents.
| Solvent | Dielectric Constant (at 20°C)¹ | Electrochemical Window (vs. Ag/Ag⁺)² | Conductivity (0.1 M solution)³ |
| Acetonitrile (ACN) | 37.5 | Wide (approx. -2.9 to +2.8 V) | High |
| Propylene Carbonate (PC) | 64.9 | Wide | High |
| Dimethylformamide (DMF) | 36.7 | Moderate | Moderate |
| Dichloromethane (DCM) | 8.9 | Moderate | Low |
| Tetrahydrofuran (THF) | 7.5 | Narrow | Low |
¹ Data for dielectric constants are general values for the pure solvents. ² Electrochemical windows are approximate and can vary based on the purity of the solvent and electrolyte, electrode material, and reference electrode.[5] ³ Conductivity is a qualitative assessment based on the solvent's properties. Specific conductivity values can be found in the literature for specific concentrations and temperatures.[6]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M TBATf Solution in Acetonitrile
Objective: To prepare a standard electrolyte solution for cyclic voltammetry and other electrochemical experiments.
Materials:
-
This compound (TBATf), ≥99.0% purity
-
Anhydrous acetonitrile (ACN), electrochemical grade (<50 ppm water)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Spatula and weighing paper
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Drying the Electrolyte: Dry the required amount of TBATf in a vacuum oven at 80-100°C overnight to remove any residual moisture.
-
Working in an Inert Atmosphere: Transfer the dried TBATf to an inert atmosphere glovebox or use a Schlenk line to prevent atmospheric moisture contamination.
-
Weighing: Accurately weigh 3.915 g of dried TBATf (for a 100 mL solution).
-
Dissolution: Transfer the weighed TBATf to a 100 mL volumetric flask.
-
Adding Solvent: Add approximately 50 mL of anhydrous acetonitrile to the volumetric flask and swirl gently to dissolve the salt completely.
-
Bringing to Volume: Once the salt is fully dissolved, carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere.
Protocol 2: Determination of the Electrochemical Window of TBATf using Cyclic Voltammetry
Objective: To determine the potential range over which the TBATf electrolyte solution is electrochemically inert.
Materials:
-
0.1 M TBATf in anhydrous acetonitrile
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode (SCE) with a salt bridge)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina slurries, followed by sonication in deionized water and then the solvent to be used (acetonitrile). Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Adding Electrolyte: Fill the cell with the prepared 0.1 M TBATf in acetonitrile solution.
-
Deoxygenation: Purge the solution with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert gas blanket over the solution throughout the experiment.[1]
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the open-circuit potential (OCP).
-
Scan the potential towards the positive limit (anodic scan) and then reverse the scan towards the negative limit (cathodic scan), finally returning to the initial potential.
-
Start with a narrower potential range (e.g., -2.0 V to +2.0 V) and gradually expand the limits until a significant increase in current is observed at the extremes.
-
-
Data Analysis: The electrochemical window is defined by the potential limits where the current density reaches a predefined threshold (e.g., 0.1 mA/cm²), indicating the oxidation or reduction of the electrolyte.[5]
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a cyclic voltammetry experiment using a supporting electrolyte.
Mechanism of Phase-Transfer Catalysis
Caption: Generalized mechanism of phase-transfer catalysis using a quaternary ammonium salt.
Safety and Handling
This compound is a chemical that requires careful handling to ensure safety in a laboratory setting.
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.
-
Personal Protective Equipment (PPE):
-
Handling: Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] TBATf is hygroscopic and should be stored under an inert atmosphere.
In Case of Exposure:
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[7]
-
Ingestion: Rinse mouth with water.[6]
-
Inhalation: Move to fresh air.[6]
Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete and detailed safety information. [6][7]
References
Application Notes and Protocols for Tetrabutylammonium Trifluoromethanesulfonate in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium trifluoromethanesulfonate (TBATf) is a quaternary ammonium salt increasingly utilized as a supporting electrolyte in non-aqueous cyclic voltammetry (CV) experiments. Its high solubility in common organic solvents, wide electrochemical window, and chemical inertness make it a suitable choice for studying the redox behavior of a variety of organic and organometallic compounds, including drug molecules. These application notes provide a comprehensive overview of the use of TBATf in CV, including detailed experimental protocols and data presentation.
Core Concepts: The Role of TBATf in Cyclic Voltammetry
In cyclic voltammetry, a supporting electrolyte is essential to:
-
Increase the conductivity of the solution: Most organic solvents have low ionic conductivity. A supporting electrolyte like TBATf dissociates into ions (TBA⁺ and TfO⁻), which carry the current through the solution, minimizing the iR drop (potential drop due to solution resistance) and ensuring accurate potential control at the working electrode.
-
Provide a stable electrochemical window: The electrolyte itself should not undergo oxidation or reduction within the potential range required to study the analyte. TBATf offers a wide potential window, allowing for the investigation of compounds with both high oxidation and low reduction potentials.
-
Maintain a constant ionic strength: A high concentration of the supporting electrolyte relative to the analyte ensures that the electric field primarily affects the analyte at the electrode surface.
Data Presentation: Physicochemical and Electrochemical Properties
The selection of a suitable solvent and supporting electrolyte is critical for any electrochemical study. The following tables summarize key quantitative data for TBATf in commonly used solvents for cyclic voltammetry applications.
Table 1: Electrochemical Window of 0.1 M TBATf in Acetonitrile (MeCN)
| Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) |
| Platinum | Ag/Ag⁺ | ~+2.5 | ~-2.8 |
| Glassy Carbon | Ag/Ag⁺ | ~+2.4 | ~-2.9 |
Note: The electrochemical window is dependent on the purity of the solvent and electrolyte, the working electrode material, and the scan rate. The values presented are typical ranges.
Table 2: Redox Potential of Ferrocene (Fc/Fc⁺) in Acetonitrile with TBATf
| Supporting Electrolyte | Concentration | E₁/₂ (V vs. Ag/Ag⁺) | ΔEp (mV) | Scan Rate (mV/s) |
| 0.1 M TBATf | 1 mM Ferrocene | ~+0.38 | ~70 | 100 |
E₁/₂ is the half-wave potential, and ΔEp is the peak separation. A ΔEp value close to 59/n mV (where n is the number of electrons transferred) is indicative of a reversible process.
Experimental Protocols
Protocol 1: Determination of the Electrochemical Window of TBATf in Acetonitrile
Objective: To determine the potential range in which a 0.1 M solution of TBATf in acetonitrile is electrochemically inert.
Materials:
-
This compound (TBATf, ≥99.0%, electrochemical grade)
-
Anhydrous acetonitrile (MeCN, <50 ppm water)
-
Working Electrode: Platinum or Glassy Carbon disk electrode
-
Reference Electrode: Non-aqueous Ag/Ag⁺ reference electrode
-
Counter Electrode: Platinum wire or gauze
-
Volumetric flasks and pipettes
-
Electrochemical cell
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation:
-
Dry the TBATf in a vacuum oven at 80-100 °C overnight to remove any residual water.
-
In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of TBATf in anhydrous acetonitrile.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode completely before use.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the 0.1 M TBATf electrolyte solution to the cell, ensuring that the electrodes are sufficiently immersed.
-
-
Deoxygenation:
-
Purge the electrolyte solution with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the open-circuit potential of the system.
-
Scan the potential towards the positive limit (e.g., +3.0 V) and then reverse the scan towards the negative limit (e.g., -3.0 V) at a scan rate of 100 mV/s.
-
The anodic and cathodic limits of the electrochemical window are determined as the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the electrolyte or solvent.
-
Protocol 2: Cyclic Voltammetry of an Organic Analyte (e.g., Ferrocene) using TBATf
Objective: To investigate the redox behavior of an organic analyte in a non-aqueous solvent using TBATf as the supporting electrolyte.
Materials:
-
Same materials as in Protocol 1.
-
Analyte of interest (e.g., Ferrocene, 98%)
-
Microsyringe
Procedure:
-
Electrolyte Preparation and Cell Setup: Follow steps 1-4 from Protocol 1.
-
Background Scan:
-
Before adding the analyte, perform a cyclic voltammogram of the 0.1 M TBATf electrolyte solution alone over the desired potential range. This "blank" scan is crucial to ensure there are no interfering impurities and to establish the baseline.
-
-
Analyte Addition:
-
Prepare a concentrated stock solution of the analyte in the 0.1 M TBATf/acetonitrile solution.
-
Using a microsyringe, add a small, known volume of the analyte stock solution to the electrochemical cell to achieve the desired final concentration (typically 1-5 mM).
-
Gently swirl the cell to ensure homogeneity.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window to encompass the expected redox peaks of the analyte, ensuring it remains within the electrochemical window of the TBATf/acetonitrile system.
-
Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
To study the kinetics of the redox process, vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s).
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) as Epa - Epc.
-
Analyze the relationship between the peak currents and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Application in Drug Development
Cyclic voltammetry with TBATf as a supporting electrolyte is a valuable tool in drug development for:
-
Investigating Redox Mechanisms: Understanding the oxidation and reduction pathways of a drug molecule can provide insights into its metabolic fate and potential for generating reactive oxygen species.[1][2]
-
Assessing Drug-Target Interactions: Changes in the voltammetric response of a drug in the presence of its biological target (e.g., DNA, proteins) can indicate binding and provide information about the interaction mechanism.
-
Quantitative Analysis: CV can be used to develop analytical methods for the quantification of electroactive drugs in pharmaceutical formulations and biological fluids.[1]
References
Application Notes and Protocols: The Role of Tetrabutylammonium Trifluoromethanesulfonate in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium trifluoromethanesulfonate (TBATf), also known as tetrabutylammonium triflate, is a quaternary ammonium salt widely employed as a supporting electrolyte in non-aqueous electrochemistry. Its chemical formula is (C₄H₉)₄NCF₃SO₃. The salt is composed of a bulky tetrabutylammonium cation ([TBA]⁺) and a weakly coordinating trifluoromethanesulfonate anion ([OTf]⁻). This combination of ions imparts desirable properties that make TBATf a versatile and effective electrolyte for a broad range of electrochemical applications, from fundamental research to the development of novel energy storage systems and pharmaceutical analysis.
The primary function of a supporting electrolyte is to increase the ionic conductivity of the electrochemical medium, which is typically a low-polarity organic solvent, and to minimize the potential drop due to solution resistance (iR drop).[1] This ensures that the potential applied at the working electrode is accurately controlled, leading to reliable and reproducible electrochemical measurements. TBATf is favored for its high solubility in common organic solvents, wide electrochemical window, and good thermal and chemical stability.
This document provides detailed application notes, experimental protocols, and key data for the use of this compound in various electrochemical techniques.
Key Properties and Applications
TBATf is a white crystalline solid that is soluble in a variety of polar aprotic solvents, including acetonitrile, dichloromethane, and dimethylformamide.[2] The large size of the tetrabutylammonium cation and the delocalized negative charge on the triflate anion contribute to weak ion pairing, resulting in good ionic conductivity in solution. The triflate anion is also known for its high stability towards oxidation.
Key applications of TBATf in electrochemistry include:
-
Cyclic Voltammetry (CV): As a supporting electrolyte, TBATf allows for the investigation of the redox behavior of a wide range of organic and organometallic compounds over a broad potential range.
-
Batteries and Supercapacitors: Its ionic conductivity and electrochemical stability are beneficial for the development of advanced electrolytes for energy storage devices.
-
Electrochemical Reduction of Carbon Dioxide (CO₂): TBATf is used in electrolytes for the electrocatalytic conversion of CO₂ into valuable chemical feedstocks.
-
Electrosynthesis: It serves as the electrolyte in the electrochemical synthesis of organic molecules, including pharmaceutical intermediates.[3][4]
-
Electrochemical Sensors: TBATf is utilized in the development of sensitive electrochemical sensors for the detection of various analytes, including pharmaceutical compounds.
Data Presentation: Physicochemical Properties
The following tables summarize key quantitative data for this compound and related tetrabutylammonium salts in common organic solvents. This data is essential for selecting the appropriate solvent and electrolyte concentration for a specific electrochemical experiment.
Table 1: Molar Conductivity of Tetrabutylammonium Salts in Acetonitrile at 25°C
| Supporting Electrolyte | Concentration (M) | Molar Conductivity (Λ) (S·cm²/mol) |
| This compound | 0.1 | Data not readily available |
| Tetrabutylammonium Tetrafluoroborate | 0.1 | 135.8 |
| Tetrabutylammonium Hexafluorophosphate | 0.1 | 126.3 |
| Tetrabutylammonium Perchlorate | 0.1 | 150.1 |
Note: While specific molar conductivity data for TBATf was not found, its performance is expected to be comparable to other tetrabutylammonium salts with non-coordinating anions.
Table 2: Electrochemical Window of Tetrabutylammonium Salts in Acetonitrile (0.1 M)
| Supporting Electrolyte | Working Electrode | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |
| This compound | Platinum | +2.8 | -2.9 | 5.7 |
| Tetrabutylammonium Tetrafluoroborate | Platinum | +3.1 | -3.2 | 6.3 |
| Tetrabutylammonium Hexafluorophosphate | Platinum | +3.2 | -3.1 | 6.3 |
Note: The electrochemical window is dependent on the purity of the solvent and electrolyte, the working electrode material, and the scan rate. The values provided are typical ranges.
Experimental Protocols
Protocol 1: Preparation of a Standard TBATf Electrolyte Solution for Cyclic Voltammetry
This protocol describes the preparation of a 0.1 M solution of TBATf in acetonitrile, a common electrolyte system for cyclic voltammetry.
Materials:
-
This compound (TBATf), electrochemical grade (≥99%)
-
Anhydrous acetonitrile (ACN), <50 ppm water
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Analytical balance
-
Spatula
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Drying the Electrolyte: Dry the required amount of TBATf in a vacuum oven at 80-100°C for at least 12 hours to remove any residual water.
-
Solvent Preparation: Use commercially available anhydrous acetonitrile or dry the solvent over a suitable drying agent (e.g., calcium hydride) followed by distillation under an inert atmosphere.
-
Electrolyte Preparation (under inert atmosphere):
-
Transfer the volumetric flask and the dried TBATf to an inert atmosphere glovebox.
-
Weigh the appropriate amount of TBATf needed to prepare a 0.1 M solution. For 50 mL of 0.1 M TBATf (Molar Mass = 391.53 g/mol ), you will need 0.1958 g.
-
Carefully transfer the weighed TBATf into the volumetric flask.
-
Add a portion of the anhydrous acetonitrile to the flask and swirl gently or use a magnetic stirrer to dissolve the salt completely.
-
Once the solid is fully dissolved, add more anhydrous acetonitrile to bring the volume to the calibration mark of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage: Store the prepared electrolyte solution in a tightly sealed container inside the glovebox to prevent contamination from moisture and oxygen.
Caption: Workflow for preparing a standard TBATf electrolyte solution.
Protocol 2: General Procedure for Cyclic Voltammetry
This protocol outlines the steps for performing a cyclic voltammetry experiment using the prepared TBATf electrolyte.
Materials:
-
Prepared 0.1 M TBATf electrolyte solution
-
Analyte of interest
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for purging
Procedure:
-
Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the electrolyte. Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell. Add the electrolyte solution containing the analyte (typically 1-10 mM) to the cell, ensuring the electrodes are properly immersed.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Run a background scan of the electrolyte solution without the analyte to establish the electrochemical window and check for impurities.
-
Add the analyte to the cell and record the cyclic voltammogram.
-
Repeat the measurement for different scan rates if desired to study the kinetics of the redox process.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc), peak currents (ipa, ipc), and other relevant electrochemical parameters.
Caption: General workflow for a cyclic voltammetry experiment.
Protocol 3: Electrochemical Reduction of CO₂ (Conceptual Protocol)
This protocol provides a conceptual framework for the electrochemical reduction of CO₂ using a TBATf-based electrolyte. Specific parameters will vary depending on the catalyst and experimental setup.
Materials:
-
0.1 M TBATf in an aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Working electrode (e.g., a metal catalyst such as copper, silver, or gold)
-
Reference electrode
-
Counter electrode
-
Gas-tight electrochemical cell with gas inlet and outlet
-
High-purity CO₂ gas
-
Potentiostat/Galvanostat
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Electrolyte Preparation: Prepare the TBATf electrolyte solution as described in Protocol 1.
-
Cell Assembly: Assemble the gas-tight electrochemical cell with the chosen electrodes.
-
CO₂ Saturation: Purge the electrolyte with high-purity CO₂ for at least 30 minutes to ensure the solution is saturated. Maintain a continuous flow of CO₂ through the cell during the experiment.
-
Electrolysis:
-
Perform a cyclic voltammogram under the CO₂ atmosphere to determine the reduction potential of CO₂ on the chosen catalyst.
-
Apply a constant potential (potentiostatic electrolysis) or a constant current (galvanostatic electrolysis) to the working electrode for a set period.
-
-
Product Analysis:
-
Analyze the gaseous products from the cell's outlet using an in-line gas chromatograph.
-
Analyze the liquid electrolyte for any soluble products using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Calculation: Calculate the Faradaic efficiency for each product to determine the selectivity of the CO₂ reduction process.
Caption: Conceptual workflow for the electrochemical reduction of CO₂.
Applications in Drug Development
The electrochemical properties of drug molecules can provide valuable insights into their mechanism of action, metabolic pathways, and potential for oxidative stress. Cyclic voltammetry, supported by electrolytes like TBATf, is a key technique in this area.
Electrochemical Analysis of Pharmaceuticals:
-
Redox Behavior: Determining the oxidation and reduction potentials of a drug candidate can help predict its in vivo redox behavior.
-
Metabolism Simulation: Electrochemical methods can be used to mimic the oxidative metabolism of drugs that occurs in the liver, allowing for the generation and identification of potential metabolites.[4]
-
Drug-Target Interactions: Electrochemical techniques can be employed to study the interaction of a drug with its biological target, such as an enzyme or receptor.
Electrosynthesis of Pharmaceutical Intermediates:
Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis for the preparation of pharmaceutical intermediates. By using electricity to drive chemical reactions, the need for harsh reagents and high temperatures can often be avoided. TBATf can serve as the supporting electrolyte in these synthetic processes, providing the necessary conductivity and a stable electrochemical environment.[3]
Conclusion
This compound is a highly effective and versatile supporting electrolyte for a wide array of non-aqueous electrochemical applications. Its favorable combination of high solubility, wide electrochemical window, and good ionic conductivity makes it an excellent choice for researchers, scientists, and drug development professionals. The detailed protocols and data presented in these application notes provide a solid foundation for the successful implementation of TBATf in various electrochemical studies. As with any electrochemical experiment, careful attention to the purity of the electrolyte and solvent is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Tetrabutylammonium Trifluoromethanesulfonate as a Phase Transfer Catalyst in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases (e.g., liquid-liquid or solid-liquid systems).[1] Typically, an ionic reactant is soluble in an aqueous or solid phase, while the organic substrate is soluble in a nonpolar organic solvent.[2] A phase transfer catalyst, such as a quaternary ammonium salt, acts as a shuttle, transporting the ionic reactant across the phase boundary into the organic phase where the reaction can proceed.[1] This technique offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, reduced need for hazardous anhydrous solvents, simplified workup procedures, and improved reaction rates and yields.[2][3]
Tetrabutylammonium Trifluoromethanesulfonate (TBATFMS) as a Catalyst
This compound, often abbreviated as TBATFMS or TBATf, is a quaternary ammonium salt that serves as an effective phase transfer catalyst. Its structure consists of a lipophilic tetrabutylammonium cation ((C₄H₉)₄N⁺) and a non-nucleophilic, weakly coordinating trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion.
The efficacy of TBATFMS as a PTC stems from several key properties:
-
Lipophilic Cation: The four butyl groups attached to the nitrogen atom render the cation highly soluble in a wide range of organic solvents. This lipophilicity allows it to form an ion pair with an anion from the aqueous or solid phase and transport it into the organic phase.
-
Anion Activation: Once in the organic phase, the anion of the ion pair is poorly solvated and more "naked" compared to its state in the aqueous phase.[4] This desolvation increases its nucleophilicity and reactivity towards the organic substrate.[4]
-
Weakly Coordinating Anion: The triflate anion is exceptionally stable and weakly coordinating. This means it does not interfere with the desired reaction and facilitates the ion exchange at the phase interface.
The general mechanism involves the tetrabutylammonium cation (Q⁺) exchanging its triflate anion for a reactant anion (Y⁻) at the phase interface. The resulting lipophilic ion pair [Q⁺Y⁻] migrates into the organic phase, where Y⁻ reacts with the organic substrate (RX). The newly formed anion (X⁻) then pairs with the catalyst cation [Q⁺X⁻], which returns to the interface to repeat the cycle.
Application Note 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for preparing ethers via an Sₙ2 reaction between a deprotonated alcohol (alkoxide) or phenol (phenoxide) and an alkyl halide.[5] When using a solid base like potassium carbonate or an aqueous solution of sodium hydroxide, PTC is essential to transfer the phenoxide anion into the organic phase containing the alkyl halide.[2][6]
Data Presentation
The following table summarizes representative results for the O-alkylation of phenols using tetrabutylammonium salts as phase transfer catalysts under various conditions.
| Entry | Phenol Substrate | Alkylating Agent | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | n-Butyl Bromide | K₂CO₃ | TBAB¹ (5) | Toluene | 70 | 4 | ~92[1] |
| 2 | 4-Methoxyphenol | Benzyl Bromide | KOH (50% aq.) | TBAB¹ (2) | Toluene | 25 | 18 | High |
| 3 | 2-Naphthol | Ethyl Iodide | NaOH (aq.) | TBAI² (5) | Dichloromethane | Reflux | 3 | >95 |
| 4 | Phenol | Allyl Bromide | K₂CO₃ | TBATFMS (5) | Acetonitrile | 80 | 2 | >90 |
¹Tetrabutylammonium bromide (TBAB) is a commonly used analog. ²Tetrabutylammonium iodide (TBAI) is also effective, especially with less reactive alkyl halides.[6]
Experimental Protocol: Synthesis of Butyl Phenyl Ether
This protocol describes a typical procedure for the O-alkylation of phenol with n-butyl bromide using TBATFMS as the phase transfer catalyst.
Materials:
-
Phenol (1.0 eq.)
-
n-Butyl Bromide (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
This compound (TBATFMS, 0.05 eq.)
-
Toluene (5 mL per 10 mmol of phenol)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10 mmol, 0.94 g), anhydrous potassium carbonate (20 mmol, 2.76 g), and TBATFMS (0.5 mmol, 0.196 g).
-
Solvent and Reagent Addition: Add 10 mL of toluene to the flask, followed by n-butyl bromide (12 mmol, 1.3 mL).
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 10:1 hexane/ethyl acetate eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the phenol spot on TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash with 1 M NaOH solution (2 x 15 mL) to remove any unreacted phenol, followed by deionized water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20:1 hexane/ethyl acetate) to afford pure butyl phenyl ether.
Application Note 2: N-Alkylation of Heterocycles
TBATFMS and related tetrabutylammonium salts are highly effective for the N-alkylation of various nitrogen-containing heterocycles, such as imides, indoles, and hydantoins.[7][8] These reactions are crucial in medicinal chemistry and drug development for synthesizing diverse compound libraries. The PTC method avoids the need for strong, hazardous bases like sodium hydride (NaH) and cryogenic conditions.[9]
Data Presentation
The following table presents data for the N-alkylation of various heterocycles catalyzed by tetrabutylammonium bromide (TBAB), demonstrating the general applicability of this catalyst class.[9]
| Entry | Substrate (1.0 eq.) | Electrophile (3.0 eq.) | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phthalimide | Benzyl Bromide | K₂CO₃ | TBATFB³ (5) | Solvent-free | 80 | 2 | 95[7] |
| 2 | Indole | Allyl Acetate | K₂CO₃ | Pd-complex/ligand | DCE | 25 | 12 | 79[8] |
| 3 | Hydantoin (Phe-derived) | Allyl Bromide | KOH (50% aq.) | TBAB (2) | Toluene | 25 | 18 | 98[9] |
| 4 | Hydantoin (Met-derived) | Benzyl Bromide | KOH (50% aq.) | TBAB (2) | Toluene | 25 | 18 | 97[9] |
³Tetrabutylammonium tetrafluoroborate, another effective analog.
Experimental Protocol: N-Allylation of Phenylalanine-Derived Hydantoin
This protocol is adapted from a general procedure for the phase-transfer-catalyzed alkylation of hydantoins.[9][10]
Materials:
-
5-benzyl-imidazolidine-2,4-dione (Phe-derived hydantoin, 1.0 eq.)
-
Allyl Bromide (3.0 eq.)
-
50% w/w aqueous Potassium Hydroxide (KOH)
-
This compound (TBATFMS, 0.02 eq.)
-
Toluene
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 25 mL vial, dissolve the hydantoin (0.25 mmol, 47.5 mg) and TBATFMS (0.005 mmol, 2.0 mg) in toluene (0.3 mL).
-
Base and Reagent Addition: Add 50% w/w aqueous KOH (0.2 mL) to the solution, followed by the addition of allyl bromide (0.75 mmol, 65 µL).
-
Reaction: Cap the vial and stir the biphasic mixture vigorously at room temperature (25°C). The reaction is typically complete within 18 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with deionized water (10 mL).
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-allylated hydantoin.
Factors Influencing PTC Efficiency
The success and rate of a phase-transfer-catalyzed reaction depend on several interconnected factors. Optimizing these parameters is key to achieving high yields and selectivity.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. jk-sci.com [jk-sci.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tetrabutylammonium Trifluoromethanesulfonate in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tetrabutylammonium trifluoromethanesulfonate (TBATf) in ionic liquid applications. TBATf, a quaternary ammonium salt, serves as a versatile phase-transfer catalyst and electrolyte, finding utility in organic synthesis, electrochemistry, and materials science.
Overview of Applications
This compound is a versatile salt that is soluble in many organic solvents. Its primary applications in the context of ionic liquids can be categorized as follows:
-
Organic Synthesis: As a phase-transfer catalyst (PTC), TBATf facilitates the reaction between reactants in immiscible phases, leading to increased reaction rates and yields.[1] This is particularly useful in reactions such as alkylations, acylations, and nucleophilic substitutions.[1]
-
Electrochemistry: TBATf is employed as a supporting electrolyte in non-aqueous systems for various applications, including batteries and the electrochemical reduction of carbon dioxide (CO₂). Its use can enhance conductivity and improve the efficiency of electrochemical processes.[1]
-
Ionic Liquid Synthesis: TBATf can be used as a reagent in anion exchange reactions to synthesize other ionic liquids containing the trifluoromethanesulfonate (triflate) anion.
Quantitative Data
The following tables summarize key performance metrics of TBATf in various applications.
Table 1: Performance of TBATf-containing Electrolyte in a Magnesium Battery
| Parameter | Value | Conditions |
| Nucleation Overpotential | 0.45 V | Electrolyte: Mg(OTf)₂ + Mg(HMDS)₂ + TBAOTf in glyme solvent.[2] |
| Cycling Life | 567 hours | Current density: 0.5 mA/cm² and 0.5 mAh/cm².[2] |
| Plating/Stripping Reversibility | High | Homogeneous Mg deposition with a low overpotential of 0.49 V.[2] |
Table 2: Performance in Electrochemical CO₂ Reduction
| Electrolyte Anion | Faradaic Efficiency for CO | Current Density | Solvent |
| Triflate (OTf⁻) | High | Higher than BF₄⁻ | 1,2-dimethoxyethane (DME) |
| Bistriflimide (TFSI⁻) | High | Higher than BF₄⁻ | 1,2-dimethoxyethane (DME) |
| Tetrafluoroborate (BF₄⁻) | Lower | Lower than OTf⁻ and TFSI⁻ | 1,2-dimethoxyethane (DME) |
Note: This table provides a qualitative comparison based on findings that electrolytes with OTf⁻ and TFSI⁻ anions demonstrate higher current densities for CO₂ reduction.[3] Specific quantitative data for Faradaic efficiency with TBATf was not available in the immediate search results, but tetra-alkylammonium salts are known to suppress the competing hydrogen evolution reaction.
Experimental Protocols
Application in Organic Synthesis: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol describes the synthesis of 2-butoxy-1-naphthol from 2-naphthol and 1-bromobutane using TBATf as a phase-transfer catalyst.
Materials:
-
2-Naphthol
-
1-Bromobutane
-
This compound (TBATf)
-
Potassium hydroxide (KOH)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (1.44 g, 10 mmol) and TBATf (0.39 g, 1 mmol, 10 mol%) in 20 mL of toluene.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide by dissolving 2.8 g of KOH in 5.6 mL of deionized water.
-
Add the aqueous KOH solution to the toluene solution of 2-naphthol and TBATf.
-
To the biphasic mixture, add 1-bromobutane (1.64 g, 12 mmol) dropwise with vigorous stirring.
-
Attach a reflux condenser to the flask and heat the mixture to 80°C with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 20 mL of deionized water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
The use of TBATf as a phase-transfer catalyst is expected to result in a high yield of 2-butoxy-1-naphthol.
Application in Electrochemistry: CO₂ Reduction
This protocol outlines a general procedure for evaluating TBATf as a supporting electrolyte in the electrochemical reduction of CO₂.
Materials:
-
This compound (TBATf)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
High-purity CO₂ gas (99.995% or higher)
-
Working electrode (e.g., copper, silver, or gold foil)
-
Counter electrode (e.g., platinum mesh or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
H-type electrochemical cell with a proton exchange membrane (e.g., Nafion®)
-
Potentiostat/Galvanostat
-
Gas chromatograph (GC) for gas product analysis
-
Nuclear magnetic resonance (NMR) spectrometer or high-performance liquid chromatograph (HPLC) for liquid product analysis
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBATf in the chosen anhydrous aprotic solvent inside an argon-filled glovebox to prevent contamination with water and oxygen.
-
Electrochemical Cell Assembly:
-
Assemble the H-type cell with the working electrode in the cathodic compartment and the counter electrode in the anodic compartment. The two compartments are separated by a proton exchange membrane.
-
Fill both compartments with the 0.1 M TBATf electrolyte solution.
-
Place the reference electrode in the cathodic compartment, close to the working electrode.
-
-
Electrolysis:
-
Purge the cathodic compartment with high-purity CO₂ gas for at least 30 minutes before the experiment to ensure the electrolyte is saturated with CO₂. Maintain a constant CO₂ flow during the electrolysis.
-
Perform cyclic voltammetry (CV) to determine the reduction potential of CO₂ in the system.
-
Conduct controlled-potential electrolysis (chronoamperometry) at a fixed potential for a specific duration (e.g., 1-2 hours). Record the total charge passed.
-
-
Product Analysis:
-
Gaseous Products: Analyze the gas exiting the cathodic compartment using an online GC to quantify products such as carbon monoxide (CO), methane (CH₄), and ethylene (C₂H₄).
-
Liquid Products: After electrolysis, analyze the electrolyte from the cathodic compartment using NMR or HPLC to identify and quantify liquid products like formate, acetate, and ethanol.
-
-
Data Analysis: Calculate the Faradaic efficiency for each product to determine the selectivity of the CO₂ reduction process.
Application in Ionic Liquid Synthesis: Anion Exchange
This protocol describes the synthesis of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) from 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) using TBATf.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])
-
This compound (TBATf)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Silver nitrate (AgNO₃) solution (for testing)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve [BMIM][Cl] (1.75 g, 10 mmol) and TBATf (3.91 g, 10 mmol) in 50 mL of dichloromethane.
-
Stir the mixture at room temperature for 12-24 hours. A white precipitate of tetrabutylammonium chloride (TBACl) will form.
-
Filter the reaction mixture to remove the precipitated TBACl.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 30 mL) to remove any remaining TBACl and unreacted starting materials.
-
To ensure complete removal of chloride ions, test the aqueous washings with a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates the complete removal of chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the dichloromethane under reduced pressure to obtain the [BMIM][OTf] ionic liquid.
-
The product can be further dried under high vacuum to remove any residual solvent and water.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient electrocatalytic reduction of CO2 on an Ag catalyst in 1-ethyl-3-methylimidazolium ethylsulfate, with its co-catalytic role as a supporting electrolyte during the reduction in an acetonitrile medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Tetrabutylammonium Trifluoromethanesulfonate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Tetrabutylammonium trifluoromethanesulfonate (TBATFMS) solutions, a crucial reagent in various chemical and pharmaceutical applications. Adherence to these guidelines is essential for ensuring experimental accuracy, reproducibility, and laboratory safety.
Introduction
This compound is a quaternary ammonium salt widely utilized as a supporting electrolyte in electrochemistry, a phase-transfer catalyst in organic synthesis, and in the preparation of ionic liquids.[1][2] Its high solubility in polar organic solvents and thermal stability make it a versatile tool in diverse research and development settings. Proper preparation of TBATFMS solutions is the first step toward successful and reliable experimental outcomes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 35895-70-6 |
| Molecular Formula | C₁₇H₃₆F₃NO₃S |
| Molecular Weight | 391.53 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 112-114 °C |
| Solubility in Methanol | 0.1 g/mL |
| Solubility | Soluble in polar organic solvents such as ethanol and ether solvents.[1] |
Safety and Handling Precautions
This compound is irritating to the eyes, respiratory system, and skin.[1] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.[3]
General Hygiene:
-
Avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
The compound is hygroscopic; store under an inert atmosphere if possible.
-
Keep away from strong oxidizing agents.[3]
Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations.[5] Do not empty into drains.[5]
Experimental Protocol for Solution Preparation
This protocol outlines the general steps for preparing a solution of this compound. The example provided is for a 0.1 M solution in methanol.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Volumetric flask (appropriate size for the desired volume)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional)
-
Funnel
Workflow for Preparing TBATFMS Solution:
Caption: Workflow for the preparation of this compound solutions.
Step-by-Step Procedure:
-
Calculate the required mass of this compound.
-
For a desired concentration and volume, use the following formula:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
Example for 100 mL of 0.1 M solution:
-
Mass (g) = 0.1 mol/L × 0.1 L × 391.53 g/mol = 3.9153 g
-
-
-
Weigh the calculated amount of TBATFMS.
-
On an analytical balance, carefully weigh the solid using a clean weighing boat or paper.
-
-
Transfer the solid to a volumetric flask.
-
Use a funnel to ensure all the solid is transferred into the flask. Rinse the weighing boat and funnel with a small amount of the chosen solvent to ensure a quantitative transfer.
-
-
Add the solvent.
-
Add approximately half of the final desired volume of the solvent to the volumetric flask.
-
-
Dissolve the solid.
-
Gently swirl the flask or use a magnetic stirrer to completely dissolve the solid. Ensure no solid particles remain.
-
-
Bring the solution to the final volume.
-
Carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
-
Homogenize the solution.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Label and store the solution.
-
Clearly label the flask with the name of the compound, the concentration, the solvent, and the date of preparation. Store the solution in a cool, dry, and dark place. For long-term storage, refer to the stability information on the safety data sheet, which suggests that stock solutions can be stored at -20°C for one month or -80°C for six months in a sealed container away from moisture.
-
References
Application Note: Electrochemical Window of Tetrabutylammonium Trifluoromethanesulfonate in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium trifluoromethanesulfonate (TBAOTf) is a widely used supporting electrolyte in non-aqueous electrochemistry due to its high solubility in organic solvents, good ionic conductivity, and wide electrochemical window. This application note provides a comprehensive overview of the electrochemical stability of TBAOTf in acetonitrile, a common solvent for electrochemical studies. Understanding the precise potential range within which the electrolyte/solvent system remains inert is critical for designing and interpreting electrochemical experiments accurately. This document outlines the expected electrochemical window, a detailed protocol for its experimental determination, and the key factors influencing its limits.
Electrochemical Window
The electrochemical window refers to the potential range between the anodic and cathodic limits of an electrolyte solution, within which the electrolyte and solvent do not undergo significant oxidation or reduction. Operating within this window is essential to ensure that the measured currents originate from the electrochemical reactions of the analyte of interest and not from the decomposition of the supporting electrolyte or the solvent.
The cathodic limit is primarily determined by the reduction of the tetrabutylammonium (TBA⁺) cation, while the anodic limit is determined by the oxidation of the trifluoromethanesulfonate (OTf⁻) anion or the acetonitrile solvent.
Factors Influencing the Electrochemical Window
Several factors can significantly affect the measured electrochemical window:
-
Purity of Solvent and Electrolyte: The presence of impurities, especially water, can drastically narrow the electrochemical window.[1] Water can be electrochemically active, and its reduction or oxidation can mask the true limits of the electrolyte.
-
Working Electrode Material: The choice of the working electrode material (e.g., platinum, glassy carbon, gold) influences the overpotential for the oxidation and reduction of the solvent and electrolyte, thereby affecting the observed electrochemical window.[1]
-
Reference Electrode: The potential values are relative to the reference electrode used. Therefore, consistency in the choice and proper maintenance of the reference electrode is crucial for reproducible measurements.[1]
-
Scan Rate: The rate at which the potential is scanned can influence the observed limits. Slower scan rates may reveal kinetic limitations of the decomposition reactions.
Quantitative Data
The following table summarizes the approximate electrochemical window for a tetrabutylammonium salt in acetonitrile, based on data for tetrabutylammonium tetrafluoroborate. This data should be considered as a reference, and the actual window for TBAOTf should be experimentally determined for the specific conditions used.
| Parameter | Value | Reference Electrode | Working Electrode | Notes |
| Anodic Limit | ~ +3.0 V | SCE | Platinum | Highly dependent on purity and experimental conditions.[1] |
| Cathodic Limit | ~ -2.7 V | SCE | Platinum | Primarily due to the reduction of the TBA⁺ cation.[1] |
| Electrochemical Window | ~ 5.7 V | SCE | Platinum | The total potential range of stability. |
Experimental Protocol for Determining the Electrochemical Window
This protocol outlines the procedure for determining the electrochemical window of a TBAOTf solution in acetonitrile using cyclic voltammetry.
Materials and Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., polished glassy carbon or platinum disk electrode)
-
Reference Electrode (e.g., non-aqueous Ag/Ag⁺ or SCE with a salt bridge)
-
Counter Electrode (e.g., platinum wire or gauze)
-
High-purity this compound (TBAOTf, electrochemical grade)
-
Anhydrous acetonitrile (ACN, <50 ppm water)
-
Inert gas (e.g., Argon or Nitrogen)
-
Glovebox or Schlenk line for handling anhydrous materials
Procedure
-
Electrolyte Preparation (In an inert atmosphere):
-
Dry the TBAOTf salt in a vacuum oven at 80-100 °C overnight to remove any residual water.
-
Prepare a 0.1 M solution of TBAOTf in anhydrous acetonitrile.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode to minimize iR drop.
-
-
Deaeration:
-
Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan starting from the open-circuit potential (OCP).
-
Scan initially towards the positive (anodic) limit.
-
Reverse the scan towards the negative (cathodic) limit.
-
Finally, scan back to the initial potential.
-
Typical Parameters:
-
Scan Rate: 100 mV/s
-
Initial Potential Range: A narrower range (e.g., -2.0 V to +2.0 V) can be used initially and then expanded until a significant increase in current is observed at the potential limits.
-
-
-
Data Analysis:
-
The electrochemical window is determined by the potential limits at which the current density reaches a predefined threshold (e.g., 0.1 mA/cm² or 1 mA/cm²), indicating the onset of electrolyte or solvent oxidation and reduction.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components involved in determining the electrochemical window.
Caption: Experimental workflow for determining the electrochemical window.
Caption: Relationship of components defining the electrochemical window.
References
Application Notes and Protocols: Tetrabutylammonium Trifluoromethanesulfonate in Non-Aqueous Batteries
Introduction
Tetrabutylammonium trifluoromethanesulfonate (TBATf), also known as tetrabutylammonium triflate, is a quaternary ammonium salt that has garnered attention in the field of non-aqueous electrochemistry.[1][2] Its unique combination of properties, including good solubility in organic solvents, thermal stability, and a wide electrochemical window, makes it a versatile component in electrolyte formulations for various battery systems.[1][3] These notes provide an overview of its applications, key performance data, and detailed protocols for its use in a research setting.
Key Properties and Applications
TBATf serves primarily as a supporting electrolyte or an electrolyte additive in non-aqueous batteries.[1] Its bulky tetrabutylammonium (TBA⁺) cation and the trifluoromethanesulfonate (TfO⁻) anion contribute to its distinct electrochemical behavior.
Properties:
-
Chemical Formula: C₁₇H₃₆F₃NO₃S[2]
-
Molar Mass: 391.53 g/mol [2]
-
Appearance: White crystalline powder[2]
-
Solubility: Soluble in polar organic solvents such as propylene carbonate (PC), ethylene carbonate (EC), dimethyl carbonate (DMC), and acetonitrile (ACN).[1]
Applications:
-
Supporting Electrolyte: Due to its ionic conductivity and electrochemical stability, TBATf can be used as the primary salt in non-aqueous electrolytes, particularly for systems where the large size of the TBA⁺ cation is not a hindrance to the electrochemical process under investigation.[1]
-
Electrolyte Additive: More commonly, TBATf is employed as an additive to enhance the performance of electrolytes. For instance, in rechargeable magnesium batteries, the addition of TBATf to a chloride-free electrolyte has been shown to widen the anodic stability window.
-
Research in Ionic Liquids: TBATf is also used in the fundamental research of ionic liquids and their electrochemical properties, which is relevant to the development of safer and more efficient battery electrolytes.[1]
Data Presentation
The following tables summarize the key performance parameters of this compound and related compounds in non-aqueous electrolyte systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₃₆F₃NO₃S |
| Molar Mass | 391.53 g/mol |
| Melting Point | 112-113 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in polar organic solvents (PC, EC, DMC, ACN) |
Table 2: Electrochemical Properties of Electrolytes Containing Triflate Salts
| Electrolyte System | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| 1 M LiTFSI in MESL (3-methoxytetrahydrothiophene 1,1-dioxide) | 1.0 | up to 4.9 | |
| Mg(HMDS)₂ and Mg(OTf)₂ with TBATf additive in THF/DME | Not specified | up to 4.43 (vs. Mg/Mg²⁺) |
Note: Data for directly comparable systems using TBATf as the primary electrolyte are limited. The data presented for LiTFSI in MESL is to provide context for the performance of triflate-based electrolytes.
Table 3: Comparative Cycling Performance of Sodium-Ion Battery Anodes with Different Electrolytes
| Anode Material | Electrolyte System | Initial Discharge Capacity (mAh/g) | Capacity Retention after 45 Cycles |
| Tin | NaCF₃SO₃ in EC-DMC | ~220 | ~86% |
| Tin | NaPF₆ in EC-DMC with FEC additive | ~220 | ~86% |
Note: This table illustrates the performance of a sodium triflate (NaCF₃SO₃) based electrolyte as a proxy to understand the potential behavior of a TBATf-based system in a sodium-ion battery.[4] The performance is highly dependent on the entire cell chemistry.[4]
Experimental Protocols
The following are detailed protocols for the preparation and electrochemical characterization of a TBATf-based electrolyte.
Protocol 1: Preparation of 1 M TBATf Electrolyte in Propylene Carbonate (PC)
Materials:
-
This compound (TBATf), battery grade (≥99.9%), dried under vacuum at 80°C for 24 hours.
-
Propylene carbonate (PC), anhydrous, battery grade (H₂O < 20 ppm).
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm).
-
Magnetic stirrer and stir bars.
-
Volumetric flask and analytical balance.
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox to prevent moisture and air contamination.
-
Weighing: Accurately weigh the required amount of dried TBATf to prepare the desired volume of a 1 M solution. For example, for 10 mL of a 1 M solution, weigh 3.9153 g of TBATf.
-
Dissolution: Transfer the weighed TBATf into a clean, dry volumetric flask. Add a portion of the anhydrous PC to the flask.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the TBATf is completely dissolved.
-
Final Volume: Carefully add anhydrous PC to the flask until the solution reaches the calibration mark.
-
Homogenization: Continue stirring for another 30 minutes to ensure the electrolyte is homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Assembly of a CR2032 Coin Cell for Electrochemical Testing
Materials:
-
Prepared 1 M TBATf in PC electrolyte.
-
Working electrode (e.g., glassy carbon, sodium metal anode).
-
Counter and reference electrode (e.g., sodium metal).
-
Separator (e.g., glass fiber).
-
CR2032 coin cell components (casings, spacers, spring).
-
Crimping machine.
-
Pipettes.
Procedure:
-
Environment: All assembly steps must be performed inside an argon-filled glovebox.
-
Preparation: Place all coin cell components, electrodes, and the separator into the glovebox antechamber and evacuate before transferring them into the main chamber.
-
Assembly: a. Place the negative electrode (e.g., sodium metal) in the center of the bottom cap of the coin cell. b. Place the separator on top of the negative electrode. c. Add a few drops of the 1 M TBATf in PC electrolyte to wet the separator completely. d. Place the positive electrode (working electrode) on top of the wetted separator. e. Add the spacer disk and then the spring. f. Carefully place the top cap onto the assembly.
-
Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the coin cell.
-
Cleaning: Remove the sealed coin cell from the glovebox and clean the exterior with a suitable solvent (e.g., isopropanol).
-
Resting: Allow the cell to rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.
Protocol 3: Electrochemical Characterization
A. Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW) Determination
Equipment:
-
Potentiostat/Galvanostat.
-
Assembled three-electrode coin cell (or a three-electrode glass cell).
Procedure:
-
Connection: Connect the working, counter, and reference electrode leads from the potentiostat to the appropriate terminals of the assembled cell.
-
Parameters: Set the CV parameters on the potentiostat software. A typical starting point for ESW determination is:
-
Scan Rate: 1 mV/s
-
Vertex Potential 1 (Anodic Limit): e.g., 6.0 V vs. Na/Na⁺
-
Vertex Potential 2 (Cathodic Limit): e.g., -0.5 V vs. Na/Na⁺
-
Number of Cycles: 3
-
-
Execution: Start the CV scan and record the resulting voltammogram.
-
Analysis: The electrochemical stability window is determined by the potentials at which a significant increase in the anodic and cathodic current is observed, indicating electrolyte decomposition.
B. Galvanostatic Cycling for Battery Performance Evaluation
Equipment:
-
Battery cycler.
-
Assembled two-electrode coin cell.
Procedure:
-
Connection: Connect the coin cell to the battery cycler.
-
Parameters: Program the cycling protocol. For a sodium-ion half-cell, a typical protocol might be:
-
Charge/Discharge Rate: C/10 (where C is the theoretical capacity of the active material).
-
Voltage Window: e.g., 0.01 V to 2.5 V vs. Na/Na⁺.
-
Number of Cycles: 100 or more.
-
-
Execution: Start the cycling test.
-
Analysis: Monitor the charge-discharge capacity, coulombic efficiency, and capacity retention over the cycles to evaluate the performance of the electrolyte.
Visualizations
References
Application Notes and Protocols for Tetrabutylammonium Trifluoromethanesulfonate in CO2 Reduction Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetrabutylammonium trifluoromethanesulfonate (TBATF) as a supporting electrolyte in the electrochemical reduction of carbon dioxide (CO2). TBATF is a versatile electrolyte that enhances the efficiency and selectivity of CO2 conversion into valuable chemical feedstocks.
Introduction
The electrochemical reduction of CO2 is a promising strategy for mitigating greenhouse gas emissions and producing fuels and chemicals sustainably. The choice of electrolyte is critical as it significantly influences the reaction's kinetics, product distribution, and overall efficiency. This compound (CAS Number: 35895-70-6), also known as TBAOTf, has emerged as a highly effective supporting electrolyte in non-aqueous systems for CO2 reduction studies.[1]
Its key advantages include:
-
High Ionic Conductivity: Facilitates efficient charge transport in the electrolyte.[1]
-
Wide Electrochemical Window: Remains stable over a broad range of potentials required for CO2 reduction.[2]
-
Suppression of Hydrogen Evolution Reaction (HER): The large tetrabutylammonium (TBA+) cation can suppress the competing HER, which is a common issue in aqueous electrolytes.[3]
-
Influence on Reaction Pathway: The trifluoromethanesulfonate (OTf-) anion and the TBA+ cation can influence the local reaction environment at the electrode surface, thereby steering the selectivity towards desired products like carbon monoxide (CO).[2][3]
Principle of Operation
In an electrochemical cell, TBATF dissociates into tetrabutylammonium cations (TBA+) and trifluoromethanesulfonate anions (OTf-). These ions carry the current through the electrolyte. During CO2 reduction at the cathode, the TBA+ cations can form a compact layer at the electrode-electrolyte interface. This layer can influence the electric field and the adsorption of CO2 and reaction intermediates, thereby affecting the reaction pathway and product selectivity.[2][4] The choice of solvent is also crucial, as it affects the solubility of CO2 and the solvation of the electrolyte ions, which in turn impacts the formation of ion pairs and the overall reaction rate.[2][5]
Experimental Protocols
The following protocols are generalized from common practices in the literature. Researchers should optimize these protocols for their specific experimental setup and research goals.
Materials and Reagents
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME) or dimethyl sulfoxide (DMSO), <0.005% water)[2][7]
-
High-purity CO2 gas (99.999%)
-
Working electrode (e.g., Copper foil, Gold foil)[2]
-
Counter electrode (e.g., Platinum wire or foil)[8]
-
Reference electrode (e.g., Ag/AgCl or Ferrocene/Ferrocenium (Fc/Fc+))[2][9]
-
Electrochemical cell (e.g., H-type cell with a membrane separator like Nafion®)[2][4]
-
Potentiostat/Galvanostat
Electrolyte Preparation
Caution: Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE). Anhydrous solvents are sensitive to moisture and should be handled under an inert atmosphere (e.g., in a glovebox).
-
Inside an argon-filled glovebox, dissolve the desired amount of TBATF in the anhydrous solvent to achieve the target concentration (e.g., 0.5 M).[2]
-
Dry the resulting electrolyte solution over 4 Å molecular sieves overnight to remove any residual water.[4]
-
Store the electrolyte solution under an inert atmosphere until use.
Electrochemical Cell Assembly
The following workflow describes the assembly of a typical H-type electrochemical cell for CO2 reduction experiments.
-
Electrode Pre-treatment:
-
Cell Assembly:
-
Assemble the H-type cell, separating the cathodic and anodic compartments with a proton exchange membrane (e.g., Nafion® 117).[2][4]
-
Place the working electrode in the catholyte chamber and the counter electrode in the anolyte chamber.
-
Position the reference electrode as close as possible to the working electrode in the catholyte chamber.
-
-
Adding Electrolyte:
-
Fill the catholyte chamber with the prepared TBATF electrolyte solution.
-
Fill the anolyte chamber with a suitable electrolyte, for example, a 0.5 M solution of TBATF in the same solvent.[4]
-
CO2 Reduction Experiment
-
CO2 Saturation: Purge the catholyte with high-purity CO2 for at least 30 minutes before the experiment to ensure the electrolyte is saturated with CO2. Continue purging during the experiment.[3]
-
Cyclic Voltammetry (CV): Perform CV scans to determine the onset potential for CO2 reduction.[3]
-
Chronoamperometry (Controlled Potential Electrolysis): Apply a constant potential for a set duration (e.g., 1-2 hours) to generate products for analysis. Record the total charge passed.[3]
-
Product Analysis:
-
Gaseous Products: Analyze the gas exiting the cathodic chamber using an online gas chromatograph (GC) to quantify products like CO, H2, and hydrocarbons.[7]
-
Liquid Products: At the end of the experiment, collect an aliquot of the catholyte and analyze it for liquid products (e.g., formate) using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[8]
-
Data Presentation
The performance of TBATF in CO2 reduction is evaluated based on metrics such as current density and Faradaic efficiency (FE) for different products. The following tables summarize representative data from the literature.
Table 1: Effect of Anion in Tetrabutylammonium Salts on CO2 Reduction in DME [2]
| Electrolyte (0.5 M in DME) | Potential (V vs. Fc*/Fc) | Current Density (mA/cm²) | Faradaic Efficiency CO (%) | Faradaic Efficiency H₂ (%) |
| TBAOTf | -2.6 | ~1.5 | ~80 | ~15 |
| TBABF₄ | -2.6 | ~0.8 | ~65 | ~30 |
| TBAClO₄ | -2.6 | ~0.7 | ~60 | ~35 |
Table 2: Performance of TBAPF6 (a related TBA salt) in Different Solvents [7]
| Solvent (with 0.1 M TBAPF₆) | Potential (V) | Product | Peak Faradaic Efficiency (%) |
| DMF | -2.1 | CO | 52 |
| DMF | -1.9 | H₂ | 16 |
| ACN | -1.7 | CO | Not specified |
Note: TBAPF6 is expected to have similar performance to TBATF. Data is presented to show the influence of the solvent system.
Logical Relationships and Pathways
The role of the TBATF electrolyte in the CO2 reduction process can be visualized as a series of interconnected factors influencing the final product distribution.
This diagram illustrates that the properties of the TBATF electrolyte and the solvent determine the degree of ion pair formation.[2] This, in turn, structures the electric double layer at the electrode surface, which influences the adsorption of CO2 and the stabilization of key reaction intermediates, ultimately dictating the current density and product selectivity.[2][4]
Safety and Handling
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Anhydrous Solvents (DME, DMSO): Flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area, preferably a fume hood or glovebox.
-
High-Purity Gases: Handle compressed gas cylinders with care and according to safety regulations.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. A Quantitative Analysis of Electrochemical CO2 Reduction on Copper in Organic Amide and Nitrile-Based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrabutylammonium Trifluoromethanesulfonate in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium trifluoromethanesulfonate (TBATf), an organic salt with the chemical formula (C₄H₉)₄NCF₃SO₃, is a versatile compound utilized in various applications within polymer and materials science.[1] Its utility stems from its properties as a phase-transfer catalyst, a supporting electrolyte in electrochemical applications, and a component in the formulation of advanced materials, including polymers and nanocomposites.[2] This document provides detailed application notes and protocols for its use in these areas.
Physicochemical Properties and Data
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₆F₃NO₃S | [1] |
| Molecular Weight | 391.53 g/mol | [4] |
| Melting Point | 112-113 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
Table 2: Comparative Ionic Conductivity of Solid Polymer Electrolytes
Note: Specific ionic conductivity data for PEO with TBATf was not found. The following data for PEO with other triflate salts is provided for comparative purposes.
| Polymer System | Salt | Ionic Conductivity (S/cm) at Room Temperature | Reference |
| Poly(ethylene oxide) (PEO) | LiCF₃SO₃ (15 wt%) | 1.00 x 10⁻⁶ | [5] |
| PEO | NaCF₃SO₃ | Not specified | [6] |
| PEO with EMITf ionic liquid | LiCF₃SO₃ | Higher than PEO-LiCF₃SO₃ | [7] |
Table 3: Comparative Thermal Decomposition Data of Poly(methyl methacrylate) (PMMA)
Note: Specific TGA data for PMMA containing TBATf was not found. The following data for pure PMMA is provided as a baseline.
| Material | Decomposition Temperature Range (°C) | Key Observations | Reference |
| Pure PMMA | 315 - 500 | One-step pyrolysis reaction | [8] |
| Pure PMMA | 250 - 350 | Degradation via depolymerization | [9] |
| PMMA with AlI₃ | - | Enhanced thermal stability | [10] |
Table 4: Electrochemical Window in Acetonitrile
Note: A specific, unified electrochemical window for TBATf in acetonitrile was not found across multiple sources, as it depends on the electrode material and purity. The data below is for similar tetrabutylammonium salts.
| Electrolyte System | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Reference |
| 0.1 M TBAPF₆ in Acetonitrile on Pt | +3.0 | -2.7 | [11] |
| 0.1 M Bu₄NBF₄ in Acetonitrile on GC | Not specified | Not specified | [12] |
| 0.2 M Bu₄NPF₆ in Acetonitrile on GC | ~1.24 (for acetate oxidation) | Not specified | [13] |
Experimental Protocols
Phase-Transfer Catalysis: Williamson Ether Synthesis
Tetrabutylammonium salts are effective phase-transfer catalysts that facilitate reactions between reactants in immiscible phases.[1][14] The following is an adapted protocol for the Williamson ether synthesis using a tetrabutylammonium salt as a phase-transfer catalyst.
Objective: To synthesize an ether from an alcohol and an alkyl halide using TBATf as a phase-transfer catalyst.
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)[14]
-
Sodium hydroxide (NaOH)[14]
-
This compound (TBATf)
-
Organic solvent (e.g., dichloromethane)
-
Water
-
Stir bar and round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the alcohol and sodium hydroxide in water.[14]
-
Add the alkyl halide to the flask.
-
Add a catalytic amount of TBATf (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours.[14] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ether product.
-
Purification: Purify the crude product by column chromatography or distillation as needed.
Electrochemical Application: Supporting Electrolyte in Cyclic Voltammetry
TBATf can be used as a supporting electrolyte in non-aqueous electrochemical studies, such as cyclic voltammetry, to increase the conductivity of the solution.[15]
Objective: To perform cyclic voltammetry of an analyte in acetonitrile using TBATf as the supporting electrolyte.
Materials:
-
Analyte of interest
-
Acetonitrile (CH₃CN), anhydrous
-
This compound (TBATf), electrochemical grade
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBATf in anhydrous acetonitrile. Handle the solution under an inert atmosphere (e.g., in a glovebox) to minimize water contamination.
-
Analyte Solution: Dissolve the analyte in the electrolyte solution to the desired concentration (typically 1-10 mM).
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the desired potential range and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment.
-
Record and analyze the resulting voltammogram.
-
Polymer Synthesis: Electropolymerization of Pyrrole
TBATf can serve as the supporting electrolyte during the electropolymerization of conductive polymers like polypyrrole.[5][16]
Objective: To synthesize a polypyrrole film on an electrode surface via electropolymerization using TBATf as the electrolyte.
Materials:
-
Pyrrole monomer
-
Propylene carbonate (PC) or Acetonitrile (ACN)[5]
-
This compound (TBATf)[5]
-
Three-electrode electrochemical cell
-
Potentiostat or a constant current source
Procedure:
-
Monomer Solution Preparation: Prepare a solution containing 0.1 M pyrrole and 0.1 M TBATf in propylene carbonate or acetonitrile.[5] The solution should be deoxygenated by bubbling with an inert gas.
-
Electrochemical Cell Setup: Use a stainless steel sheet as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl wire as the reference electrode.[5]
-
Electropolymerization:
-
Film Characterization: After polymerization, rinse the polypyrrole-coated electrode with the solvent to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques such as scanning electron microscopy (SEM) and conductivity measurements.
Polymer Composite Preparation: PMMA/TBATf Film
TBATf can be incorporated into polymer matrices to modify their properties. The following is a general procedure for preparing a PMMA composite film.
Objective: To prepare a poly(methyl methacrylate) (PMMA) film containing TBATf.
Materials:
-
Poly(methyl methacrylate) (PMMA)
-
This compound (TBATf)
-
Solvent (e.g., Tetrahydrofuran - THF)[3]
-
Petri dish or other suitable casting surface
-
Stir plate and stir bar
Procedure:
-
Polymer Solution: Dissolve a known amount of PMMA in THF to create a polymer solution (e.g., 10% w/v). Stir until the polymer is completely dissolved.[3]
-
Addition of TBATf: Add the desired amount of TBATf to the PMMA solution and stir until it is fully dissolved. The concentration of TBATf can be varied to study its effect on the polymer properties.
-
Casting: Pour the homogeneous solution into a petri dish.
-
Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of PMMA.
-
Film Characterization: Once dried, the composite film can be peeled from the casting surface and characterized for its thermal, mechanical, and electrical properties.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the applications of this compound.
Caption: Phase-transfer catalysis workflow for Williamson ether synthesis.
Caption: Experimental workflow for cyclic voltammetry.
References
- 1. One‐step method for the preparation of poly(methyl methacrylate) modified titanium‐bioactive glass three‐dimensional scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist Concepts of Polypyrrole Actuators: Bending Hybrid Actuator and Mirrored Trilayer Linear Actuator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. EP0396937A2 - 3-Substituted polypyrrole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrabutylammonium Trifluoromethanesulfonate for Electrochemical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of tetrabutylammonium trifluoromethanesulfonate (TBATf) for electrochemical applications.
Frequently Asked Questions (FAQs)
Q1: Why is purification of commercially available this compound (TBATf) necessary for electrochemical studies?
A1: Commercial grades of TBATf, even with high stated purity, can contain impurities that significantly impact electrochemical measurements.[1] Common culprits include water, halide ions, and organic residues from synthesis.[1] These impurities can lead to a narrowed electrochemical window, high background currents, and poor reproducibility.[1][2] For sensitive and accurate electrochemical analysis, purification is a critical step to ensure the observed current is solely due to the analyte of interest.[1]
Q2: What are the most common impurities in TBATf and how do they affect electrochemical measurements?
A2: The most common and impactful impurities are:
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Water: TBATf is hygroscopic and readily absorbs moisture from the atmosphere.[2] Water can be electrochemically active, leading to spurious peaks and a significantly reduced electrochemical window due to its electrolysis.[2][3]
-
Halide Ions (e.g., Br⁻, Cl⁻): These can be residual ions from the synthesis of the tetrabutylammonium salt. Halides are electrochemically active and can be oxidized at relatively low potentials, interfering with the study of analytes that oxidize in a similar potential range.
-
Organic Residues: Solvents and unreacted starting materials from the synthesis process can contribute to high background currents and other unwanted electrochemical signals.
Q3: What is the recommended method for purifying TBATf?
A3: Recrystallization is a widely used and effective method for purifying tetrabutylammonium salts.[1] While a specific, universally adopted solvent system for TBATf is not as commonly cited as for other salts like TBATFB, purification can be achieved through dissolution in a suitable solvent, followed by crystallization. A general approach involves dissolving the salt in a minimal amount of a hot solvent and then cooling to induce crystallization, leaving impurities behind in the solvent.
Q4: How should purified TBATf be dried and stored?
A4: After recrystallization, it is crucial to thoroughly dry the TBATf to remove any residual solvent and absorbed water. Drying in a vacuum oven at an elevated temperature (e.g., 80-110°C) for an extended period (24-48 hours) is a common practice.[1][4] Once dried, the purified TBATf should be stored in a tightly sealed container inside a desiccator or in an inert atmosphere glovebox to prevent rehydration.[1][2]
Experimental Protocols
Protocol 1: Synthesis and Purification of TBATf via Salt Metathesis
This protocol describes the synthesis of TBATf from sodium trifluoromethanesulfonate and tetrabutylammonium bromide, followed by purification.[4]
Materials:
-
Sodium trifluoromethanesulfonate (NaOTf)
-
Tetrabutylammonium bromide (TBABr)
-
Deionized water
-
Fritted filter funnel
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Prepare equimolar aqueous solutions of sodium trifluoromethanesulfonate and tetrabutylammonium bromide.
-
Combine the two solutions with stirring. A white precipitate of this compound will form.
-
Collect the white solid by vacuum filtration using a fritted filter funnel.
-
Wash the solid with a small amount of cold deionized water to remove any remaining sodium bromide.
-
Dry the purified product under a dynamic vacuum at 110°C for at least 24 hours, or until a constant weight is achieved, to yield a fine, white powder.[4]
Protocol 2: General Recrystallization of TBATf
This is a general procedure that can be adapted based on the specific impurities present. The choice of solvent is critical and may require some optimization. Ethyl acetate and diethyl ether are commonly used for recrystallizing similar tetrabutylammonium salts.
Materials:
-
Crude this compound (TBATf)
-
Anhydrous ethyl acetate
-
Anhydrous diethyl ether
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude TBATf in a minimal amount of hot ethyl acetate. Gentle heating and stirring will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize the yield of crystals, the flask can be placed in an ice bath for several hours.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove residual impurities and the recrystallization solvent.
-
Drying: Dry the purified TBATf in a vacuum oven at 80-100°C for 24-48 hours to ensure all residual solvents and water are removed.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Narrow Electrochemical Window | Water contamination in the electrolyte.[2][3] | Dry the purified TBATf in a vacuum oven at 80-110°C for an extended period.[1][4] Ensure the solvent is anhydrous and handle the electrolyte in an inert atmosphere (glovebox).[3] |
| Other electroactive impurities in the TBATf.[3] | Recrystallize the TBATf one or more times to remove impurities.[1] | |
| High Background Current/Noisy Voltammogram | Residual water or other impurities increasing the solution's conductivity.[2] | Rigorously dry the TBATf and the solvent.[1] Ensure all glassware is thoroughly dried before use.[2] |
| Contaminated electrodes or glassware. | Clean the electrodes according to standard procedures. Thoroughly clean all glassware with appropriate cleaning agents, rinse with high-purity water and the electrolyte solvent, and oven-dry before use. | |
| Poorly Reproducible Measurements | Varying levels of water contamination between experiments.[2] | Standardize the drying and handling procedures for both the TBATf and the solvent.[2] Prepare fresh electrolyte solutions regularly and store them under an inert atmosphere.[2] |
| Unexpected Peaks in Voltammogram | Electrolysis of residual water.[2] | Follow the rigorous drying procedures for the TBATf and the solvent.[2] |
| Presence of halide impurities. | If halide contamination is suspected, multiple recrystallizations may be necessary to reduce their concentration to an acceptable level. |
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Acceptable Water Content | < 50 ppm | Minimizes interference from water electrolysis, ensuring a wide electrochemical window. | [2] |
| Electrochemical Window (Anodic Stability) | Up to 4.43 V (in a specific Mg battery electrolyte) | A wide window is crucial for studying a broad range of redox processes without interference from the electrolyte. | [5] |
| Drying Temperature (Vacuum Oven) | 80 - 110 °C | Effective removal of residual water and organic solvents. | [1][4] |
| Drying Time (Vacuum Oven) | 24 - 48 hours | Ensures thorough drying to achieve low parts-per-million levels of moisture. | [1] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common electrochemical issues with TBATf.
References
Technical Support Center: Tetrabutylammonium Trifluoromethanesulfonate (TBATf)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabutylammonium trifluoromethanesulfonate (TBATf). The focus is on addressing the common challenge of removing water from this hygroscopic salt.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound (TBATf)?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact experimental outcomes in several ways:
-
Altered Physicochemical Properties: Water can change the viscosity, density, and conductivity of ionic liquids like TBATf.
-
Interference in Reactions: In sensitive organic reactions, water can act as an unwanted nucleophile or base, leading to side reactions and reduced yields.
-
Electrochemical Instability: For electrochemical applications, the presence of water can narrow the electrochemical window and introduce interfering peaks from the electrolysis of water.
Q2: What is the acceptable water content for TBATf in moisture-sensitive applications?
A2: For most sensitive applications, such as in organic synthesis or electrochemistry, the water content should be minimized to the parts-per-million (ppm) level. A water content below 50 ppm is generally considered suitable for highly sensitive experiments. However, the acceptable level is application-dependent.
Q3: How can I accurately measure the water content in my TBATf sample?
A3: The most reliable and widely accepted method for determining trace amounts of water in solids is Karl Fischer titration . This technique is highly specific to water and can provide accurate measurements down to the ppm range. Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being more suitable for very low water content.
Q4: How should I store TBATf after drying to prevent rehydration?
A4: After drying, TBATf should be stored in a tightly sealed container, preferably within a desiccator containing a high-capacity drying agent like phosphorus pentoxide (P₂O₅) or under an inert atmosphere (e.g., in a glovebox).
Troubleshooting Guides
This section provides solutions to common problems encountered when drying TBATf.
| Problem | Possible Cause | Troubleshooting Steps |
| High water content after vacuum drying. | 1. Insufficient drying time. 2. Drying temperature is too low. 3. Vacuum pressure is not low enough. 4. The sample was exposed to air after drying. | 1. Increase the drying time. For optimal results, dry for at least 24-48 hours. 2. Gradually increase the temperature, but do not exceed the melting point of TBATf (110-114 °C) to avoid decomposition. A temperature range of 70-90 °C is generally safe and effective. 3. Ensure a high vacuum is applied (e.g., <1 mmHg). 4. Allow the vacuum oven to cool to room temperature under vacuum before transferring the dried salt to a desiccator or glovebox. |
| The TBATf sample appears discolored or has an unusual odor after heating. | The drying temperature was too high, causing thermal decomposition. | Immediately reduce the drying temperature. It is crucial to stay below the melting point of the compound. Thermogravimetric analysis (TGA) can be used to determine the precise decomposition temperature. |
| Molecular sieves are not effectively drying the TBATf solution. | 1. The molecular sieves were not properly activated. 2. The wrong type or amount of molecular sieves was used. 3. Insufficient contact time. | 1. Ensure molecular sieves (3Å or 4Å) are activated by heating them in a furnace at a high temperature (e.g., 300-350 °C) under vacuum or a flow of inert gas for several hours. 2. Use a sufficient amount of sieves (e.g., 10-20% w/v). 3. Allow the solution to stand over the activated sieves for at least 24 hours. |
| Water content remains high after azeotropic distillation. | 1. The chosen azeotroping solvent is not effective. 2. Insufficient cycles of solvent addition and removal. | 1. Use a solvent that forms a low-boiling azeotrope with water and in which TBATf is soluble, such as toluene. 2. Repeat the process of adding the anhydrous solvent and removing it by rotary evaporation at least three times to ensure complete water removal. |
Experimental Protocols
Below are detailed methodologies for drying TBATf. The final water content should always be verified using Karl Fischer titration.
Protocol 1: High-Vacuum Oven Drying
This is a highly effective method for removing absorbed water from solid TBATf.
Methodology:
-
Place the TBATf powder in a clean, dry borosilicate glass container (e.g., a round-bottom flask or a crystallization dish).
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature between 70-90 °C . Caution: Do not exceed the melting point of TBATf (110-114 °C) to prevent decomposition.
-
Apply a high vacuum (e.g., <1 mmHg) to the oven.
-
Dry the sample under these conditions for 24-48 hours .
-
After the drying period, turn off the heat and allow the oven to cool to room temperature while still under vacuum.
-
Once at room temperature, carefully transfer the dried TBATf to a desiccator containing a strong desiccant (e.g., P₂O₅) or into an inert atmosphere glovebox for storage.
Protocol 2: Drying with Activated Molecular Sieves
This method is suitable for drying TBATf that is dissolved in an organic solvent.
Methodology:
-
Activation of Molecular Sieves:
-
Place 3Å or 4Å molecular sieves in a flask.
-
Heat the sieves under vacuum or with a flow of inert gas to at least 300°C for a minimum of 4 hours.
-
Allow the sieves to cool to room temperature under a dry, inert atmosphere and store them in a tightly sealed container.
-
-
Drying Procedure:
-
Dissolve the TBATf in a suitable anhydrous solvent.
-
Add the activated molecular sieves (approximately 10-20% of the solution volume).
-
Seal the container and let it stand for at least 24 hours at room temperature, with occasional swirling.
-
Carefully decant or filter the dried solution away from the molecular sieves under an inert atmosphere.
-
Protocol 3: Azeotropic Distillation
This method is effective for removing water from a solution of TBATf.
Methodology:
-
Dissolve the TBATf in a suitable solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Remove the solvent and water azeotrope by rotary evaporation.
-
Re-dissolve the TBATf residue in fresh anhydrous toluene.
-
Repeat the rotary evaporation step.
-
Perform this cycle at least three times to ensure the removal of trace amounts of water.
-
After the final evaporation, place the sample under high vacuum to remove any residual toluene.
Data Presentation
The effectiveness of different drying methods can be compared by measuring the final water content using Karl Fischer titration. The following table provides expected outcomes based on protocols for similar compounds.
| Drying Method | Temperature | Duration | Expected Final Water Content (ppm) | Notes |
| High-Vacuum Oven Drying | 70-90 °C | 24-48 hours | < 50 | Highly effective for solid TBATf. |
| Activated Molecular Sieves (in solution) | Room Temperature | > 24 hours | < 100 | Effectiveness depends on the initial water content and the quality of the activated sieves. |
| Azeotropic Distillation (Toluene) | N/A (Rotovap Temp.) | 3 cycles | < 100 | Effective but requires handling of solvents. |
| Desiccator (with P₂O₅) | Room Temperature | Several days | > 100 | More suitable for storage of already dry material rather than primary drying. |
Visualizations
Caption: Workflow for drying this compound.
Caption: Troubleshooting logic for ineffective drying of TBATf.
common impurities in commercial Tetrabutylammonium trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial Tetrabutylammonium Trifluoromethanesulfonate (TBATfO) and their impact on experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Electrochemical Measurements (e.g., high background currents, shifting potentials)
Possible Cause: The presence of electrochemically active impurities in the TBATfO supporting electrolyte.
Troubleshooting Steps:
-
Identify Potential Impurities: The most common culprits are water, halide ions (Cl⁻, Br⁻), and residual organic solvents. Transition metal contaminants can also interfere with sensitive electrochemical measurements.
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your TBATfO. Even trace amounts of water can narrow the electrochemical window.
-
Analyze for Halide Ions: Ion chromatography is a sensitive method for detecting and quantifying halide impurities.
-
Purification: If impurities are confirmed, purify the TBATfO by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by drying under high vacuum at an elevated temperature to remove volatile impurities and water.
Issue 2: Low Yield or Unexpected Side Products in Organic Synthesis
Possible Cause: Impurities in the TBATfO, used as a phase transfer catalyst or electrolyte, may be interfering with the reaction.
Troubleshooting Steps:
-
Consider Water Content: Many organic reactions are sensitive to moisture. Water can act as a competing nucleophile or deactivate catalysts. Determine the water content using Karl Fischer titration.
-
Check for Basic or Acidic Impurities: Residual starting materials from the synthesis of TBATfO, such as tributylamine or trifluoromethanesulfonic acid, can alter the pH of the reaction mixture, leading to side reactions or decomposition of reagents. This can be checked by dissolving the salt in a neutral solvent and measuring the pH.
-
Evaluate Solvent Purity: Ensure the solvent used in the reaction is of high purity and compatible with the reaction conditions. Residual solvents in the TBATfO itself can be identified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purify the Reagent: If impurities are suspected, recrystallize the TBATfO and dry it thoroughly before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While manufacturer specifications vary, common impurities in commercial TBATfO can be categorized as follows:
-
Water: Due to its hygroscopic nature, TBATfO readily absorbs atmospheric moisture.
-
Halide Ions (Cl⁻, Br⁻): These are often residual impurities from the synthesis, which typically involves the reaction of a tetrabutylammonium halide with a source of trifluoromethanesulfonate.
-
Organic Precursors and Solvents: Residual amounts of starting materials (e.g., tributylamine) or solvents (e.g., ethanol, ethyl acetate, acetonitrile) used during synthesis and purification may be present.
-
Other Tetrabutylammonium Salts: Incomplete reactions can lead to the presence of other tetrabutylammonium salts with different anions.
Q2: How can I determine the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Titration: Acid-base titration can be used to determine the assay of the salt.
-
Karl Fischer Titration: Specifically for quantifying water content.
-
Ion Chromatography (IC): To detect and quantify anionic impurities like halides.
-
High-Performance Liquid Chromatography (HPLC): To determine the concentration of the tetrabutylammonium cation and detect non-volatile organic impurities.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of volatile impurities.
Q3: What is the impact of water as an impurity in electrochemical applications?
A3: Water can significantly affect electrochemical measurements by:
-
Narrowing the Electrochemical Window: Water has a more limited electrochemical stability range compared to many non-aqueous solvents used with TBATfO.
-
Reacting with Analytes: It can participate in electrochemical reactions, leading to interfering peaks and inaccurate results.
-
Altering the Double-Layer Structure: The presence of water can change the properties of the electrode-electrolyte interface, affecting reaction kinetics.
Quantitative Data Summary
| Impurity Category | Typical Concentration Range | Analytical Method |
| Water | < 0.01% - > 0.5% | Karl Fischer Titration |
| Halide Ions (Cl⁻, Br⁻) | < 10 ppm - > 500 ppm | Ion Chromatography |
| Residual Solvents | < 100 ppm - > 1% | Headspace GC-MS |
| Assay | > 98% - 99.9% | Titration, HPLC |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
-
Apparatus: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Anhydrous methanol, Karl Fischer reagent (hydranal or equivalent).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a sample of TBATfO (typically 0.1 - 0.5 g) and add it to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
Calculate the water content in the sample based on the volume of titrant used.
-
Protocol 2: Purification of TBATfO by Recrystallization
-
Solvent Selection: Choose a solvent system in which TBATfO is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is ethyl acetate with the addition of a non-polar solvent like hexanes to induce precipitation.
-
Procedure:
-
Dissolve the crude TBATfO in a minimal amount of hot ethyl acetate.
-
If the solution is colored, treat it with activated carbon and filter hot through a celite pad.
-
Slowly add hexanes to the hot, clear solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under high vacuum at an appropriate temperature (e.g., 60-80 °C) for several hours to remove all residual solvent and water.
-
Visualizations
Caption: Workflow for the analysis of common impurities in TBATfO.
Caption: Troubleshooting logic for experiments involving TBATfO.
Technical Support Center: Tetrabutylammonium Trifluoromethanesulfonate (TBATf) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and troubleshooting the ionic conductivity of Tetrabutylammonium trifluoromethanesulfonate (TBATf) solutions for experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBATf) and why is it used in electrochemical applications?
A1: this compound (TBATf) is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NCF₃SO₃.[1] It is frequently used as a supporting electrolyte in non-aqueous electrochemistry. Its key properties include a wide electrochemical window, good solubility in many organic solvents, and the ability to provide sufficient ionic conductivity for various electrochemical reactions.[2]
Q2: What are the primary factors influencing the ionic conductivity of TBATf solutions?
A2: The ionic conductivity of TBATf solutions is primarily influenced by three main factors:
-
Concentration: The concentration of TBATf in the solvent plays a crucial role. Typically, ionic conductivity increases with concentration up to an optimal point, after which ion pairing can lead to a decrease in conductivity.
-
Solvent Properties: The choice of solvent is critical. Key properties include:
-
Temperature: Increasing the temperature of the solution generally leads to higher ionic conductivity due to decreased solvent viscosity and increased ion mobility.[3][4]
Q3: How does temperature affect the ionic conductivity of TBATf solutions?
A3: An increase in temperature typically leads to an increase in the ionic conductivity of TBATf solutions.[4] This is because higher temperatures reduce the viscosity of the solvent and increase the kinetic energy of the ions, leading to greater ionic mobility.[3] The relationship between temperature and ionic conductivity can often be described by the Arrhenius equation.[5]
Q4: What are common solvents used for preparing TBATf electrolyte solutions?
A4: TBATf is soluble in a variety of polar organic solvents. Common choices for electrochemical applications include acetonitrile (ACN), propylene carbonate (PC), acetone, and various acetate esters like n-butyl acetate and n-pentyl acetate.[1][5] The choice of solvent will significantly impact the resulting ionic conductivity.
Q5: Are there any known degradation pathways for TBATf in electrochemical experiments?
A5: While TBATf is known for its wide electrochemical window, extreme potentials can lead to its decomposition. The specific degradation pathways can be complex and may involve the breakdown of either the tetrabutylammonium cation or the trifluoromethanesulfonate anion. The presence of impurities, particularly water, can also lower the decomposition potential.
Troubleshooting Guide: Low Ionic Conductivity
Low ionic conductivity is a common issue that can significantly impact experimental results. This guide provides a systematic approach to identifying and resolving the root cause.
| Potential Cause | Symptoms | Recommended Actions | Rationale |
| Incorrect Salt Concentration | Measured conductivity is significantly different from expected values for a given solvent and temperature. | 1. Recalculate the mass of TBATf required for the desired concentration. 2. Ensure accurate weighing of the salt. 3. Verify the final volume of the solution. | An incorrect concentration is a frequent source of error. Deviations from the optimal concentration can lead to lower than expected conductivity. |
| Solvent Contamination (especially water) | Unexpected peaks in cyclic voltammograms, narrowed electrochemical window, and irreproducible results.[6] | 1. Use high-purity, anhydrous solvents. 2. Dry the solvent using appropriate methods (e.g., molecular sieves) if necessary. 3. Store solvents under an inert atmosphere. | Water and other impurities can react with the electrolyte or electrodes, interfering with ion transport and reducing overall conductivity.[6] |
| Impure TBATf Salt | High background currents in electrochemical measurements, and lower than expected conductivity.[1] | 1. Use electrochemical grade TBATf. 2. If purity is a concern, recrystallize the TBATf salt. A common method involves recrystallization from an ethanol/water mixture. 3. Thoroughly dry the salt under vacuum before use. | Impurities in the salt can introduce unwanted charge carriers or hinder the mobility of the primary ions, leading to inaccurate conductivity measurements. |
| Suboptimal Temperature Control | Fluctuating or consistently low conductivity readings. | 1. Ensure the electrochemical cell is maintained at a constant and appropriate temperature using a thermostat or water bath. 2. Consider performing experiments at a slightly elevated temperature to enhance conductivity. | Temperature has a significant effect on both solvent viscosity and ion mobility, directly impacting ionic conductivity.[4] |
| Ion Pairing | Decreased ionic conductivity at higher salt concentrations. | 1. Prepare a series of solutions with varying concentrations to determine the optimal concentration for maximum conductivity. 2. Consider using a solvent with a higher dielectric constant to minimize ion pairing. | At higher concentrations, the electrostatic attraction between cations and anions can lead to the formation of neutral ion pairs, which do not contribute to ionic conductivity. |
Data Presentation
Table 1: Ionic Conductivity of 0.0055 M this compound in Various Acetate Solvents at Different Temperatures. [5]
| Temperature (°C) | n-butyl acetate (mS/cm) | n-pentyl acetate (mS/cm) | n-hexyl acetate (mS/cm) | n-octyl acetate (mS/cm) | n-decyl acetate (mS/cm) |
| 0 | 0.10 | 0.08 | 0.06 | 0.04 | 0.03 |
| 10 | 0.13 | 0.10 | 0.08 | 0.05 | 0.04 |
| 20 | 0.16 | 0.13 | 0.10 | 0.07 | 0.05 |
| 30 | 0.20 | 0.16 | 0.13 | 0.09 | 0.07 |
| 40 | 0.24 | 0.19 | 0.15 | 0.11 | 0.08 |
| 50 | 0.28 | 0.23 | 0.18 | 0.13 | 0.10 |
| 60 | 0.33 | 0.27 | 0.22 | 0.16 | 0.12 |
| 70 | 0.38 | 0.31 | 0.25 | 0.19 | 0.14 |
| 80 | 0.43 | 0.35 | 0.29 | 0.22 | 0.17 |
Table 2: Properties of Common Solvents for TBATf Solutions.
| Solvent | Dielectric Constant (at 20-25°C) | Viscosity (cP at 20-25°C) |
| Acetonitrile | 37.5 | 0.34 |
| Propylene Carbonate | 65.1 | 2.53 |
| Acetone | 20.7 | 0.32 |
| n-butyl acetate | 5.01 | 0.73 |
| n-pentyl acetate | 4.75 | 0.87 |
Experimental Protocols
Protocol 1: Preparation of a TBATf Electrolyte Solution (e.g., 0.1 M in Acetonitrile)
-
Materials and Equipment:
-
This compound (TBATf), electrochemical grade
-
Acetonitrile (ACN), anhydrous, high-purity
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Inert atmosphere glovebox or Schlenk line (recommended)
-
-
Procedure:
-
Dry the TBATf salt in a vacuum oven at 80°C overnight to remove any residual moisture.
-
Transfer the dried salt to an inert atmosphere environment (glovebox or desiccator) to cool to room temperature.
-
Calculate the required mass of TBATf for the desired volume and concentration (e.g., for 100 mL of 0.1 M solution, mass = 0.1 mol/L * 0.1 L * 391.53 g/mol = 3.9153 g).
-
Inside the inert atmosphere, accurately weigh the calculated mass of TBATf and transfer it to the volumetric flask.
-
Add a portion of the anhydrous acetonitrile to the volumetric flask and swirl to dissolve the salt.
-
Once the salt is fully dissolved, add more anhydrous acetonitrile to bring the volume to the calibration mark of the flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere.
-
Protocol 2: Measurement of Ionic Conductivity using AC Impedance Spectroscopy
-
Materials and Equipment:
-
Potentiostat with a frequency response analyzer
-
Conductivity cell with two parallel platinum electrodes
-
Prepared TBATf electrolyte solution
-
Computer with impedance analysis software
-
-
Procedure:
-
Cell Constant Calibration:
-
Calibrate the conductivity cell using a standard solution of known conductivity (e.g., a certified KCl solution).
-
Measure the impedance of the standard solution and calculate the cell constant (K = measured resistance * known conductivity).
-
-
Sample Measurement:
-
Rinse the conductivity cell thoroughly with the solvent used for the electrolyte, and then with the TBATf solution to be measured.
-
Fill the cell with the TBATf solution, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Connect the cell to the potentiostat.
-
Set up the AC impedance measurement parameters:
-
Frequency range: e.g., 1 MHz to 1 Hz
-
AC amplitude: e.g., 10 mV
-
Apply a DC bias of 0 V.
-
-
Run the impedance measurement.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept of the semicircle on the real axis (Z') represents the bulk resistance (R) of the electrolyte solution.
-
Calculate the ionic conductivity (σ) using the formula: σ = K / R, where K is the cell constant and R is the measured bulk resistance.
-
-
Visualizations
Caption: Factors influencing the ionic conductivity of TBATf solutions.
Caption: Troubleshooting workflow for low ionic conductivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration dependence of ionic transport in dilute organic electrolyte solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Tetrabutylammonium Trifluoromethanesulfonate (TBATf) in Electrochemical Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of Tetrabutylammonium trifluoromethanesulfonate (TBATf) when used as an electrolyte in electrochemical cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBATf) and why is it used as a supporting electrolyte?
A1: this compound (TBATf) is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N(CF₃SO₃). It is frequently used as a supporting electrolyte in non-aqueous electrochemistry due to its excellent solubility in organic solvents, wide electrochemical window, and ability to enhance ionic conductivity. These properties are crucial for minimizing solution resistance and ensuring accurate measurements in techniques like cyclic voltammetry.
Q2: What is the expected electrochemical window of TBATf?
A2: The electrochemical window (EW) of TBATf is highly dependent on the solvent, electrode material, and the presence of impurities, particularly water. In dry, high-purity 0.1 M TBATf solution in acetonitrile, the electrochemical window can be quite wide, typically in the range of -2.7 V to +3.0 V versus a standard calomel electrode (SCE) on a platinum electrode.[1] However, it is crucial to determine the practical electrochemical window for your specific experimental setup.
Q3: How do impurities, especially water, affect the performance of TBATf electrolytes?
A3: Impurities, with water being the most common, can significantly narrow the electrochemical window of the electrolyte. Water can undergo electrolysis (oxidation or reduction) at potentials within the expected operating range of the solvent, leading to high background currents and obscuring the electrochemical signals of the analyte.[1] Other impurities, such as halides from the synthesis of TBATf, can also interfere with electrode processes.
Q4: How can I ensure the purity and dryness of my TBATf electrolyte?
A4: To ensure high performance, it is critical to use high-purity, electrochemical-grade TBATf (≥99.0%) and anhydrous solvents. TBATf should be dried in a vacuum oven before use, and electrolyte solutions should be prepared and handled in an inert atmosphere, such as a glovebox, to minimize exposure to moisture.
Q5: What are the potential degradation mechanisms of TBATf in an electrochemical cell?
A5: TBATf can degrade at the anodic and cathodic limits of the electrochemical window. The tetrabutylammonium (TBA⁺) cation can undergo decomposition at negative potentials, while the trifluoromethanesulfonate (TfO⁻) anion can oxidize at positive potentials. The specific degradation pathways can be complex and may involve the solvent and electrode material. At elevated temperatures, thermal degradation can also occur.
Troubleshooting Guides
This section provides systematic guidance for common issues encountered when using TBATf in electrochemical experiments.
Issue 1: Narrow Electrochemical Window
Symptoms:
-
The observed potential window in your cyclic voltammogram is significantly smaller than expected.
-
You observe large, irreversible oxidation or reduction peaks at the edges of your potential scan.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Water Contamination | 1. Dry the TBATf salt in a vacuum oven (e.g., 80-100 °C) for several hours to overnight. 2. Use anhydrous grade solvent (<50 ppm water). Consider further drying the solvent with molecular sieves. 3. Prepare and handle the electrolyte solution inside a glovebox with a dry, inert atmosphere. 4. Verify the water content of your electrolyte solution using Karl Fischer titration. | A significantly wider electrochemical window with lower background currents at the potential limits. |
| Impure TBATf Salt | 1. Use high-purity, "electrochemical grade" TBATf (≥99.0%). 2. If high-purity salt is unavailable, consider recrystallizing the TBATf from a suitable solvent mixture (e.g., ethanol/water) to remove impurities. | A cleaner cyclic voltammogram with a wider and more stable electrochemical window. |
| Reactive Electrode Material | The electrochemical window is dependent on the working electrode material. Platinum, glassy carbon, and gold will have different stability limits. | Consult the literature for the expected electrochemical window of your solvent/electrolyte system with your specific electrode material. |
| Reference Electrode Issues | An unstable or improperly prepared reference electrode can lead to shifting potentials and an apparently narrow window. | Ensure your reference electrode is correctly assembled, filled with the appropriate solution, and free of clogs or air bubbles. |
Issue 2: High Background Current or Noisy Voltammograms
Symptoms:
-
The baseline current in your cyclic voltammogram is high and/or noisy.
-
Poorly defined or irreproducible peaks for your analyte.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Electrolyte Impurities | 1. Follow the steps for ensuring high purity and dryness as described in "Issue 1". 2. Filter the electrolyte solution through a fine-porosity syringe filter to remove any particulate matter. | A lower, more stable baseline current and improved signal-to-noise ratio. |
| Contaminated Solvent | Use high-purity, anhydrous solvents. If necessary, distill the solvent before use. | A stable and lower background current. |
| Dirty Electrode Surface | 1. Thoroughly clean and polish the working electrode according to established procedures for that electrode material. 2. Ensure all glassware and cell components are meticulously cleaned and dried before use. | A clean and reproducible cyclic voltammogram with a flat baseline. |
| Improper Cell Assembly | 1. Ensure all electrical connections are secure. 2. Check that the reference electrode tip is placed close to the working electrode surface. 3. Ensure the cell is properly sealed to prevent atmospheric contamination. | Reduced noise and a more stable electrochemical signal. |
Quantitative Data
The following tables summarize key quantitative data for TBATf in common electrochemical solvents. Note that these values can be influenced by experimental conditions.
Table 1: Electrochemical Window of 0.1 M this compound
| Solvent | Working Electrode | Anodic Limit (V vs. SCE) | Cathodic Limit (V vs. SCE) | Electrochemical Window (V) |
| Acetonitrile | Platinum | ~ +3.0 | ~ -2.7 | ~ 5.7 |
| Propylene Carbonate | Glassy Carbon | ~ +2.8 | ~ -2.9 | ~ 5.7 |
Data is illustrative and based on typical values found in the literature for similar tetraalkylammonium salts. The exact values should be determined experimentally.
Table 2: Ionic Conductivity of this compound Solutions at 25°C
| Solvent | Concentration (M) | Ionic Conductivity (mS/cm) |
| Acetonitrile | 0.1 | ~ 10 - 15 |
| Propylene Carbonate | 0.1 | ~ 3 - 6 |
| Acetonitrile | 1.0 | ~ 40 - 50 |
| Propylene Carbonate | 1.0 | ~ 8 - 12 |
Conductivity is highly dependent on solvent viscosity and temperature.
Experimental Protocols
Protocol 1: Determination of the Electrochemical Window of TBATf using Cyclic Voltammetry
Objective: To determine the practical anodic and cathodic potential limits of a TBATf electrolyte solution.
Materials:
-
High-purity TBATf (≥99.0%), dried under vacuum.
-
Anhydrous solvent (e.g., acetonitrile or propylene carbonate, <50 ppm water).
-
Three-electrode electrochemical cell.
-
Working electrode (e.g., glassy carbon or platinum disk).
-
Reference electrode (e.g., Ag/Ag⁺ or SCE with a salt bridge).
-
Counter electrode (e.g., platinum wire or gauze).
-
Potentiostat.
Procedure:
-
Electrolyte Preparation: Inside a glovebox, prepare a 0.1 M solution of TBATf in the chosen anhydrous solvent.
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina slurries. Rinse thoroughly with deionized water and then with the anhydrous solvent. Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is positioned close to the working electrode.
-
Deoxygenation: Purge the electrolyte solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Start the potential scan from the open-circuit potential (OCP).
-
Scan towards the positive (anodic) limit until a significant increase in current is observed, indicating electrolyte oxidation.
-
Reverse the scan towards the negative (cathodic) limit until a significant increase in current is observed, indicating electrolyte reduction.
-
Finally, scan back to the OCP.
-
Typical Scan Rate: 100 mV/s.
-
-
Data Analysis: The electrochemical window is defined by the potential limits at which the current density reaches a predefined threshold (e.g., 0.1 mA/cm² or 1 mA/cm²).
Protocol 2: Determination of Water Content using Karl Fischer Titration
Objective: To quantify the amount of water in the TBATf salt or the prepared electrolyte solution.
Materials:
-
Karl Fischer titrator (coulometric or volumetric).
-
Appropriate Karl Fischer reagents (anolyte and catholyte).
-
Certified water standard for calibration.
-
Gastight syringes.
-
Sample of TBATf salt or electrolyte solution.
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be thoroughly dried before starting.
-
Conditioning: Run a pre-titration to neutralize any residual moisture in the titration cell until a stable, low drift is achieved (typically < 10 µ g/min ).
-
Standardization (for volumetric titration): Titrate a known amount of a certified water standard to determine the titer of the Karl Fischer reagent.
-
Sample Analysis:
-
Accurately weigh or measure a known volume of the TBATf salt or electrolyte solution.
-
Inject the sample into the titration cell.
-
The titration will start automatically and stop once all the water has been consumed.
-
-
Calculation: The instrument's software will calculate the water content of the sample, typically in parts per million (ppm) or percentage.
Visualizations
Caption: Troubleshooting flowchart for a narrow electrochemical window.
Caption: Experimental workflow for determining the electrochemical window.
References
Technical Support Center: Minimizing IR Drop with Tetrabutylammonium Trifluoromethanesulfonate Electrolyte
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium trifluoromethanesulfonate (TBATFMS) as a supporting electrolyte. The focus is on understanding, diagnosing, and minimizing IR drop to ensure the acquisition of accurate and reproducible electrochemical data.
Frequently Asked Questions (FAQs)
Q1: What is IR drop and why is it a significant issue in electrochemical experiments?
A1: IR drop, also known as ohmic drop, refers to the decrease in the effective potential applied to the electrode surface due to the resistance of the electrolyte solution between the working electrode and the reference electrode.[1][2] This uncompensated resistance (Ru) causes the actual potential experienced by the working electrode to be lower than the potential applied by the potentiostat.[3] If not accounted for, significant IR drop can lead to distorted data, such as artificially large peak-to-peak separation in cyclic voltammograms, skewed peak shapes, and inaccurate kinetic information.[1]
Q2: What are the primary factors that contribute to IR drop when using an electrolyte like TBATFMS?
A2: The main contributors to IR drop are the resistance of the electrolyte solution and the current flowing through it. Key factors include:
-
Electrolyte Conductivity: Lower ionic conductivity of the solution results in higher resistance. The concentration of the supporting electrolyte, such as TBATFMS, is crucial; higher concentrations generally lead to better conductivity and lower IR drop.[2]
-
Solvent Properties: The choice of organic solvent is critical. Solvents with low polarity can lead to high solution resistance.[4]
-
Electrode Separation: A larger distance between the working electrode and the tip of the reference electrode increases the solution resistance.[2]
-
Current Magnitude: The "I" in IR drop stands for current. Experiments that generate high currents, such as those with large electrode areas or fast scan rates, will experience a more significant IR drop.[2][5]
-
Cell Geometry: The geometry of the electrochemical cell and the electrodes can influence the current distribution and overall resistance.[5]
Q3: How can I experimentally minimize IR drop before resorting to instrumental compensation?
A3: Several practical steps can be taken to minimize IR drop during experimental setup:
-
Increase Electrolyte Concentration: Using a higher concentration of TBATFMS (e.g., 0.1 M or higher) will increase the solution's conductivity and decrease resistance.[2]
-
Optimize Electrode Placement: Position the reference electrode tip as close as possible to the working electrode surface without touching it. This minimizes the volume of solution through which the measured potential must pass.[2]
-
Use a Smaller Working Electrode: Decreasing the electrode area will reduce the overall current, thereby lowering the magnitude of the IR drop.[2] Microelectrodes, for instance, are often used in highly resistive media because the low currents they generate make the IR drop negligible.[2]
-
Select an Appropriate Solvent: Whenever possible, choose a solvent that offers good solubility for TBATFMS and possesses a relatively high dielectric constant to promote ion dissociation and conductivity.[6]
Q4: What is IR compensation, and when is it appropriate to use this feature on a potentiostat?
A4: IR compensation is an instrumental technique where the potentiostat actively corrects for the voltage loss caused by uncompensated resistance.[1][3] It does this by measuring the current (I) and the uncompensated resistance (Ru), and then adding a positive feedback voltage equal to I*Ru to the applied potential.[7] This should be used when physical adjustments to the experimental setup are insufficient to reduce the IR drop to an acceptable level.[1] It is crucial to first accurately measure Ru before applying compensation to avoid instrument instability or oscillation.[1][7]
Q5: How can the uncompensated resistance (Ru) be accurately measured?
A5: There are several common techniques to measure Ru, each with its own advantages. The most common methods include:
-
Electrochemical Impedance Spectroscopy (EIS): This is one of the most accurate methods. A high-frequency EIS measurement will yield the solution resistance, which corresponds to Ru.[1][8]
-
Current Interrupt: In this technique, the current is momentarily interrupted, and the resulting instantaneous potential drop is measured. This potential drop, divided by the current flowing just before the interruption, gives the value of Ru.[1][7]
-
Positive Feedback: This method involves applying a series of test resistance values and observing the potential response. The optimal Ru value is typically found just before the potentiostat begins to oscillate.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during electrochemical experiments that may be related to IR drop.
Problem: My cyclic voltammogram (CV) shows distorted peaks (large separation, skewed shape).
| Potential Cause | Recommended Solution |
| Significant IR Drop | The separation between anodic and cathodic peaks for a reversible one-electron process should be close to 59 mV.[1] A much larger separation is a classic sign of uncompensated resistance.[1] |
| 1. Physical Adjustments: | First, try to minimize IR drop by increasing the concentration of your TBATFMS electrolyte, moving the reference electrode closer to the working electrode, or reducing the scan rate to lower the current.[2] |
| 2. Measure Uncompensated Resistance (Ru): | Use a technique like Electrochemical Impedance Spectroscopy (EIS) or Current Interrupt to get an accurate value for Ru.[1] See the protocol below for guidance. |
| 3. Apply Instrumental IR Compensation: | In your potentiostat software, enable IR compensation and input the measured Ru value. It is often recommended to start by compensating for 80-90% of the measured resistance to avoid positive feedback oscillations which can damage your system.[7] |
Problem: I am observing poor reproducibility between experimental runs.
| Potential Cause | Recommended Solution |
| Inconsistent Electrode Placement | Minor variations in the distance between the reference and working electrodes from one experiment to the next can lead to different Ru values and thus, different levels of IR drop.[2] |
| 1. Standardize Cell Assembly: | Create a consistent and reproducible method for assembling your electrochemical cell. If possible, use a cell with fixed electrode positions. |
| 2. Re-measure Ru for Each Experiment: | If you cannot guarantee identical electrode placement, it is good practice to measure Ru at the beginning of each new experiment before collecting data.[8] |
| Water Contamination | The presence of water can alter the conductivity of the non-aqueous electrolyte, leading to variable resistance.[9] |
| 1. Ensure Anhydrous Conditions: | Dry the TBATFMS salt in a vacuum oven before use.[10] Use anhydrous grade solvents and prepare the electrolyte solution in an inert atmosphere (e.g., a glovebox).[10] |
| 2. Proper Storage: | Store the prepared electrolyte solution in a tightly sealed container inside a glovebox or desiccator to prevent moisture absorption.[9][10] |
Quantitative Data Summary
Table 1: Factors Influencing IR Drop and Mitigation Strategies
| Factor | Impact on IR Drop | Physical Mitigation Strategy | Instrumental Correction |
| Electrolyte Concentration | Lower concentration increases resistance and IR drop. | Increase TBATFMS concentration (e.g., to 0.1 M). | IR Compensation |
| Electrode Separation | Greater distance increases resistance and IR drop. | Minimize the distance between the working and reference electrodes. | IR Compensation |
| Current (Scan Rate/Area) | Higher current increases the magnitude of IR drop. | Reduce the scan rate or use a smaller working electrode. | IR Compensation |
| Solvent Choice | Low polarity/viscosity can increase resistance. | Select a solvent with a higher dielectric constant if compatible with the experiment. | IR Compensation |
Table 2: Comparison of Methods for Measuring Uncompensated Resistance (Ru)
| Method | Principle | Advantages | Considerations |
| Electrochemical Impedance Spectroscopy (EIS) | Measures impedance at high frequency where the response is dominated by solution resistance. | Highly accurate and non-destructive.[1] | Requires a potentiostat with EIS capability.[1] |
| Current Interrupt | Measures the instantaneous potential drop when the current is cut to zero. | Relatively simple and fast.[7] | The accuracy depends on the potentiostat's ability to sample the potential very quickly after the interrupt.[1] |
| Positive Feedback | Involves applying increasing levels of compensation until the system nears oscillation. | Can be performed with potentiostats that lack dedicated measurement techniques.[1] | Carries a risk of causing system instability and potentially damaging the electrode if overcompensated.[7] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M TBATFMS Electrolyte Solution
This protocol outlines the preparation of a standard 0.1 M electrolyte solution in acetonitrile (ACN), a common solvent for non-aqueous electrochemistry.
Materials:
-
This compound (TBATFMS)
-
Anhydrous acetonitrile (ACN, ≤ 50 ppm H₂O)
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Glovebox with an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Drying: Dry the TBATFMS salt in a vacuum oven at a suitable temperature (e.g., 80-110°C) for at least 24-48 hours to remove residual water.[10][11] Allow it to cool to room temperature under vacuum before transferring to the glovebox.
-
Weighing: Inside the glovebox, accurately weigh the required mass of dried TBATFMS. For 50 mL of a 0.1 M solution (Molar Mass of TBATFMS = 391.52 g/mol ), this would be approximately 1.958 g.
-
Dissolution: Transfer the weighed salt into the 50 mL volumetric flask.
-
Solvent Addition: Add approximately 30-40 mL of anhydrous ACN to the flask.
-
Mixing: Cap the flask and swirl gently or use a magnetic stirrer to completely dissolve the salt.[10]
-
Final Volume: Carefully add anhydrous ACN to the flask until the bottom of the meniscus reaches the calibration mark.[10]
-
Homogenization & Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store in a tightly sealed container inside the glovebox.[10]
Protocol 2: Cyclic Voltammetry with IR Compensation
This protocol describes a general procedure for performing cyclic voltammetry while correcting for IR drop.
Equipment:
-
Potentiostat with IR compensation capability
-
Three-electrode electrochemical cell
-
Working Electrode (WE), Counter Electrode (CE), and Reference Electrode (RE)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox. Add the prepared TBATFMS electrolyte solution. Immerse the electrodes, ensuring the reference electrode tip is positioned close to the working electrode.[10]
-
System Equilibration: Allow the system to rest for several minutes to reach equilibrium.[10]
-
Measure Uncompensated Resistance (Ru):
-
Using your potentiostat's software, perform an EIS measurement at a high frequency (e.g., >10 kHz) around the open-circuit potential. The real part of the impedance at the high-frequency intercept corresponds to Ru.
-
Alternatively, use the current interrupt or positive feedback method as per your instrument's instructions.[1]
-
-
Set Up CV Scan:
-
Define the potential window, scan rate, and number of cycles for your experiment.
-
-
Apply IR Compensation:
-
In the experimental settings, enable the IR compensation feature.
-
Enter the measured value of Ru. It is best practice to apply 80-90% of the measured value initially to ensure stability.[7]
-
-
Run Experiment: Start the cyclic voltammetry scan. The potentiostat will now dynamically correct for the IR drop during the measurement.
-
Data Analysis: The resulting voltammogram should show reduced peak separation and a more ideal shape compared to an uncompensated scan.[1]
Visualizations
Diagrams
Caption: Conceptual diagram of IR drop in a three-electrode electrochemical cell.
Caption: Workflow for diagnosing and correcting significant IR drop.
Caption: Relationship between experimental factors and increased IR drop.
References
- 1. What is iR drop? | Pine Research Instrumentation [pineresearch.com]
- 2. m.youtube.com [m.youtube.com]
- 3. thezhenggroup.com [thezhenggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Ohmic iR Drop Part 2 – Measurement: Current Interrupt and Positive Feedback | Metrohm [metrohm.com]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Conductivity of Tetrabutylammonium Trifluoromethanesulfonate (TBATf) Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving Tetrabutylammonium trifluoromethanesulfonate (TBATf) and its effect on conductivity. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols.
Factors Influencing Ionic Conductivity of TBATf Solutions
The ionic conductivity of this compound (TBATf) solutions is primarily influenced by several key factors:
-
Concentration: The concentration of TBATf in the solvent significantly affects ionic conductivity. Generally, conductivity increases with concentration up to a certain point, after which ion pairing can lead to a decrease.
-
Solvent Properties: The choice of solvent is critical. Key properties include:
-
Dielectric Constant: A higher dielectric constant generally facilitates ion dissociation, leading to higher conductivity.
-
Viscosity: Lower viscosity solvents allow for greater ion mobility, which in turn increases ionic conductivity.
-
-
Temperature: Increasing the temperature of the solution typically leads to higher ionic conductivity due to decreased solvent viscosity and increased ion mobility.[1]
-
Purity of Components: The purity of both the TBATf salt and the solvent is crucial. Impurities can interfere with ion transport and reduce overall conductivity.
Quantitative Data: Conductivity of Tetrabutylammonium Salts
| Concentration of Tetrabutylammonium Salt | Solvent | Expected Conductivity Trend | Factors to Consider |
| Low to Moderate | Acetonitrile | Conductivity generally increases with concentration. | Acetonitrile has a relatively high dielectric constant and low viscosity, promoting ion mobility.[2] |
| High | Acetonitrile | Conductivity may reach a maximum and then decrease. | At higher concentrations, ion pairing becomes more significant, reducing the number of free charge carriers. |
| Low to Moderate | Propylene Carbonate | Conductivity generally increases with concentration. | Propylene carbonate has a high dielectric constant, which aids in salt dissociation.[3] |
| High | Propylene Carbonate | Similar to acetonitrile, conductivity may plateau or decrease. | Increased viscosity at higher concentrations can impede ion movement.[3] |
Experimental Protocol: Measuring Ionic Conductivity
This protocol outlines the steps for preparing a TBATf solution and measuring its ionic conductivity.
Materials:
-
High-purity this compound (TBATf)
-
High-purity anhydrous solvent (e.g., acetonitrile, propylene carbonate)
-
Volumetric flasks
-
Analytical balance
-
Conductivity meter with a suitable probe for organic solvents
-
Thermostatically controlled water bath or heating plate
-
Magnetic stirrer and stir bars
-
Inert atmosphere glovebox (recommended for anhydrous conditions)
Procedure:
-
Solvent Preparation: Ensure the solvent is anhydrous, as even small amounts of water can significantly affect conductivity. Use freshly opened anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Solution Preparation (in an inert atmosphere):
-
Accurately weigh the desired amount of TBATf using an analytical balance.
-
Transfer the TBATf to a volumetric flask.
-
Add the anhydrous solvent to the flask, ensuring the final volume is precise.
-
Seal the flask and agitate using a magnetic stirrer until the TBATf is completely dissolved.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions appropriate for the expected conductivity range.
-
Place the beaker containing the TBATf solution in a thermostatically controlled bath to maintain a constant temperature.[1]
-
Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged and there are no trapped air bubbles.[4]
-
Allow the reading to stabilize before recording the conductivity value. Gentle stirring can help achieve a stable reading more quickly.
-
Rinse the probe thoroughly with the pure solvent between measurements of different concentrations to prevent cross-contamination.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during conductivity measurements of TBATf solutions.
Q1: Why is my measured conductivity lower than expected?
A1: Several factors could contribute to lower-than-expected conductivity:
-
Incorrect Concentration: An inaccurate concentration is a common source of error. Verify the calculations and ensure precise weighing and volumetric measurements were performed.
-
Solvent Quality: The presence of impurities, especially water, in the solvent can significantly decrease conductivity. Ensure the use of high-purity, anhydrous solvents.
-
Impure Salt: Impurities in the TBATf salt can impede ion flow.
-
Temperature Effects: Conductivity is highly dependent on temperature.[1] Ensure the temperature of your solution is controlled and matches the temperature at which the expected values were reported.
-
Electrode Fouling: The surface of the conductivity probe may become coated with residual material, affecting its performance. Clean the electrode according to the manufacturer's instructions.
Q2: My conductivity readings are unstable and drifting. What should I do?
A2: Unstable readings are often caused by:
-
Temperature Fluctuations: Ensure the solution is at a stable temperature.[5] A thermostatically controlled bath is highly recommended.[6]
-
Air Bubbles: Air bubbles trapped on the electrode surface will interfere with the measurement.[4] Gently tap the probe or stir the solution to dislodge them.
-
Inhomogeneous Solution: Ensure the solution is well-mixed before and during the measurement. Use a magnetic stirrer for gentle agitation.[6]
-
Electrode Contamination: If the probe was not cleaned properly between measurements, carry-over from a previous sample can cause drifting readings.
Q3: Can I use a standard aqueous conductivity probe for measurements in organic solvents?
A3: It is not recommended. Many organic solvents can damage the materials used in standard aqueous probes.[7] It is crucial to use a conductivity probe specifically designed for use with organic solvents to ensure accurate measurements and prevent damage to the equipment.
Q4: How does the choice of solvent affect the conductivity of my TBATf solution?
A4: The solvent plays a critical role. Solvents with a high dielectric constant (like propylene carbonate and acetonitrile) promote the dissociation of the salt into its constituent ions (TBA⁺ and TfO⁻), leading to a higher concentration of charge carriers and thus higher conductivity.[8] Solvents with low viscosity allow for greater ionic mobility, which also increases conductivity.
Visualizations
Caption: Relationship between TBATf concentration and ionic conductivity.
Caption: Troubleshooting workflow for conductivity measurements.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. sensorex.com [sensorex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring conductivity in aggressive solvents | Zimmer & Peacock AS [zimmerpeacock.com]
- 8. Comparison of the conductivity properties of the tetrabutylammonium salt of tetrakis(pentafluorophenyl)borate anion with those of traditional supporting electrolyte anions in nonaqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Noisy Cyclic Voltammograms with Tetrabutylammonium Trifluoromethanesulfonate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing noisy cyclic voltammograms (CVs) when using Tetrabutylammonium trifluoromethanesulfonate (TBATF) as the supporting electrolyte. The following resources are designed to help you identify and resolve common issues in your electrochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a noisy cyclic voltammogram when using TBATF?
Noisy CVs can arise from a variety of sources, often related to the experimental setup and sample preparation. The most common culprits include:
-
Poor Electrical Connections: Loose or corroded clips, faulty cables, and improper contact between the electrodes and the potentiostat are primary sources of noise.[1]
-
Contaminated or Improperly Prepared Electrodes: The surface of the working electrode is critical. Contamination or an inadequately polished surface can lead to erratic and non-reproducible electrochemical reactions, resulting in a noisy signal.[1]
-
Reference Electrode Issues: A malfunctioning reference electrode, such as one with a clogged frit, incorrect filling solution, or air bubbles, can cause a fluctuating potential and introduce significant noise.[1][2][3]
-
Sample and Electrolyte Contamination: Impurities in the TBATF electrolyte, the solvent, or the analyte itself can interfere with the electrochemical measurement.[1] The presence of water in non-aqueous experiments is a frequent issue that can narrow the electrochemical window and introduce noise.[4]
-
Instrumentation Problems: Issues with the potentiostat, such as a failing amplifier or a malfunctioning analog-to-digital converter, can manifest as noise in the data.[1]
-
Environmental Interference: External factors like electromagnetic interference from nearby equipment, temperature fluctuations, and physical vibrations can all contribute to a noisy signal.[1][5]
Q2: My CV baseline is noisy and sloping. What should I check first?
A noisy and sloping baseline often points to issues with the working electrode or the electrochemical cell setup.
-
Working Electrode Surface: Ensure your working electrode is thoroughly cleaned and polished according to established procedures for the electrode material.[1] An uneven or contaminated surface can cause high charging currents, which contribute to a sloping baseline.[3]
-
Electrode Connections: Double-check all electrical connections to ensure they are secure and free of corrosion.[1]
-
Cell Assembly: Verify that the reference electrode tip is positioned close to the working electrode to minimize uncompensated resistance. Also, ensure the counter electrode is properly placed and has a sufficiently large surface area.[2]
Q3: I'm observing random spikes and high-frequency noise in my voltammogram. What could be the cause?
Random spikes and high-frequency noise are often indicative of external interference or grounding issues.
-
Faraday Cage: Use a Faraday cage to shield your electrochemical cell from external electromagnetic fields, which are a common source of high-frequency noise.[6]
-
Grounding: Ensure your potentiostat and any nearby equipment are properly grounded.
-
Vibrations: Isolate your experimental setup from any sources of vibration, such as vacuum pumps or centrifuges.[5]
-
Scan Rate: Very high scan rates can sometimes amplify noise due to the potentiostat's response time.[7] Try reducing the scan rate to see if the noise diminishes.
Q4: Can the purity of the TBATF electrolyte contribute to noise?
Yes, the purity of the supporting electrolyte is crucial for obtaining clean electrochemical data. Impurities in the TBATF can be electrochemically active within your potential window, leading to spurious peaks and a noisy baseline.[1] It is recommended to use high-purity (≥99.0%) TBATF. If you suspect impurities, consider recrystallizing the electrolyte or purchasing from a reputable supplier.
Q5: How does water contamination affect my CV when using TBATF in a non-aqueous solvent?
Water is a common contaminant in non-aqueous electrochemistry and can significantly impact your results. Even small amounts of water can:
-
Reduce the Electrochemical Window: Water electrolysis can occur at less extreme potentials than the solvent or electrolyte, limiting the usable potential range.[4]
-
Introduce Unwanted Peaks: The oxidation or reduction of water can create peaks that obscure the signal from your analyte.
-
React with the Analyte: Water can react with your analyte or its electrochemically generated products, complicating the voltammogram.
It is essential to use anhydrous solvents and to handle the TBATF and prepare the solution in a dry environment, such as a glovebox, to minimize water contamination.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving noisy cyclic voltammograms.
Caption: A step-by-step workflow for troubleshooting noisy cyclic voltammograms.
Experimental Protocols
Protocol 1: Preparation of TBATF Electrolyte Solution (0.1 M)
-
Environment: Perform all steps in an inert atmosphere (e.g., a glovebox) to minimize water and oxygen contamination.
-
Materials:
-
This compound (TBATF, ≥99.0% purity)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flask
-
Weighing balance
-
-
Procedure:
-
Dry the TBATF under vacuum at a suitable temperature (consult supplier for recommendations) to remove any residual water.
-
Calculate the mass of TBATF required to prepare the desired volume of 0.1 M solution.
-
In the inert atmosphere, accurately weigh the dried TBATF and transfer it to the volumetric flask.
-
Add a portion of the anhydrous solvent to the flask and swirl to dissolve the salt.
-
Once dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Store the electrolyte solution in the inert atmosphere.
-
Protocol 2: Electrochemical Cell Setup for Minimizing Noise
-
Electrode Preparation:
-
Working Electrode (WE): Polish the WE with alumina slurry on a polishing pad, starting with a larger particle size and finishing with a smaller one (e.g., 0.3 µm then 0.05 µm).[2] Rinse thoroughly with deionized water and then the solvent to be used in the experiment. Dry the electrode completely before introducing it into the inert atmosphere.
-
Reference Electrode (RE): Ensure the reference electrode is filled with the correct solution and that the frit is not clogged.[2] For non-aqueous systems, a silver/silver ion (Ag/Ag+) or a pseudo-reference electrode may be used. Position the RE tip as close to the WE as possible without touching.[2]
-
Counter Electrode (CE): A platinum wire or mesh is commonly used.[2] Ensure its surface area is significantly larger than that of the working electrode. Clean the CE by flame-annealing or chemical cleaning.
-
-
Cell Assembly:
-
Add the prepared electrolyte solution to the electrochemical cell inside the inert atmosphere.
-
Insert the prepared WE, RE, and CE into the cell.
-
Ensure all electrodes are securely in place and not in contact with each other.
-
-
Degassing:
-
Bubble an inert gas (e.g., argon or nitrogen) through the electrolyte solution for at least 15-20 minutes before running the experiment to remove dissolved oxygen.
-
Maintain a gentle, continuous flow of the inert gas over the solution's surface during the experiment.[2]
-
-
Data Acquisition:
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale for Noise Reduction |
| TBATF Purity | ≥99.0% | Minimizes electroactive impurities that can cause spurious peaks and a noisy baseline. |
| TBATF Concentration | 0.1 M | A standard concentration that provides sufficient conductivity to minimize iR drop without being excessively viscous. |
| Water Content in Solvent | < 10 ppm | Reduces noise and unwanted peaks from water electrolysis, preserving the electrochemical window.[4] |
| Scan Rate | 20 - 200 mV/s | Slower scan rates can improve the signal-to-noise ratio.[6] Very high scan rates can introduce noise from the potentiostat's response limitations.[7] |
| Distance between WE and RE | As close as possible without touching | Minimizes uncompensated solution resistance (iR drop), which can distort the voltammogram and contribute to noise.[2] |
| Current Sensitivity | Set appropriately for the expected current range | Using a current range that is too large can reduce the resolution of the measurement and make the signal appear noisy.[7] |
References
Technical Support Center: Optimizing Reaction Conditions with Tetrabutylammonium Trifluoromethanesulfonate (TBATf)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Tetrabutylammonium trifluoromethanesulfonate (TBATf) as a phase-transfer catalyst. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBATf) and what are its primary applications in organic synthesis?
A1: this compound (TBATf) is a quaternary ammonium salt that functions as a highly effective phase-transfer catalyst (PTC).[1][2] Its structure, featuring a lipophilic tetrabutylammonium cation and a non-coordinating trifluoromethanesulfonate anion, allows it to facilitate reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1] This enhances reaction rates and yields for a variety of transformations, including:
-
Nucleophilic Substitutions: Accelerating SN2 reactions by increasing the solubility and reactivity of anionic nucleophiles in organic solvents.[1][2]
-
Alkylations and Acylations: Promoting the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
-
Condensation Reactions: Facilitating the formation of esters and amides under milder conditions.[1][2]
Q2: What are the key advantages of using TBATf over other phase-transfer catalysts?
A2: The primary advantage of TBATf lies in the properties of its trifluoromethanesulfonate (triflate) anion. The triflate anion is a very poor nucleophile, which minimizes its interference in the desired reaction.[3] This can lead to higher selectivity and fewer side products compared to catalysts with more nucleophilic anions like halides. Additionally, TBATf is generally stable at room temperature and soluble in a range of polar organic solvents.[4]
Q3: How should I store and handle TBATf?
A3: TBATf is hygroscopic and should be stored in a dry, cool place under an inert atmosphere to prevent moisture absorption.[4] Avoid contact with skin and inhalation of the powder. It is recommended to use personal protective equipment such as safety glasses, gloves, and a lab coat when handling this reagent.[4]
Troubleshooting Guides
Low or No Reaction Conversion
Q1: My reaction is showing low or no conversion. What are the first steps to troubleshoot?
A1: When faced with low or no conversion, a systematic evaluation of your reaction setup is crucial. The following workflow can help pinpoint the issue.
Caption: A stepwise approach to troubleshooting low reaction conversion.
Q2: How does the catalyst loading of TBATf affect the reaction rate and yield?
A2: The concentration of TBATf can significantly impact the reaction rate. Generally, increasing the catalyst loading will increase the reaction rate up to a certain point.[5] However, beyond an optimal concentration, the rate may plateau or even decrease. It is recommended to screen a range of catalyst concentrations (e.g., 1-10 mol%) to find the most effective loading for your specific reaction.
Data Presentation: Effect of Catalyst Loading on a Hypothetical Nucleophilic Substitution
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 2.5 | 12 | 78 |
| 5 | 8 | 92 |
| 10 | 8 | 93 |
Note: This data is illustrative. Optimal conditions will vary depending on the specific reaction.
Q3: My reaction is sluggish. What other parameters can I adjust?
A3: For slow reactions, consider the following:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be mindful of potential catalyst decomposition at elevated temperatures.[4]
-
Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area for the phase-transfer process to occur efficiently.
-
Solvent: The choice of an appropriate aprotic polar solvent is crucial for dissolving the catalyst and reactants. Solvents like acetonitrile, DMF, and DMSO are often good choices.[4]
Poor Selectivity and Side Reactions
Q1: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
A1: A common issue in reactions like the alkylation of phenols is the competition between O-alkylation and C-alkylation. The reaction conditions can influence the selectivity.
Caption: Competing pathways in the alkylation of phenols.
To favor O-alkylation (the kinetic product), it is often beneficial to use milder reaction conditions, such as lower temperatures.[6] C-alkylation, being the thermodynamic product, may be favored at higher temperatures.[6]
Q2: How can I troubleshoot poor regioselectivity or chemoselectivity?
A2: Poor selectivity can often be addressed by carefully optimizing the reaction conditions. Consider the following:
-
Temperature: As mentioned, temperature can have a significant impact on selectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve selectivity.
-
Order of Addition: In some cases, the order in which reactants are added can affect the outcome of the reaction.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a general method for the O-alkylation of a phenol with an alkyl halide using TBATf as a phase-transfer catalyst.
Materials:
-
Phenol (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)
-
This compound (TBATf, 0.05 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, anhydrous potassium carbonate, and TBATf.
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution of an Alkyl Halide
This protocol outlines a general method for the nucleophilic substitution of an alkyl halide with a salt of a nucleophile (e.g., sodium azide, potassium cyanide) using TBATf.
Materials:
-
Alkyl halide (1.0 equiv)
-
Nucleophilic salt (1.5 equiv)
-
This compound (TBATf, 0.05 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophilic salt and TBATf.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 80-110°C) and stir vigorously.
-
Add the alkyl halide to the heated suspension.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Catalyst Regeneration
Q1: Can TBATf be recovered and reused?
A1: While direct regeneration protocols for TBATf are not extensively documented in the literature, the general principles for recovering quaternary ammonium salts can be applied. The recovery process typically involves separating the catalyst from the reaction products and byproducts. One common method is precipitation.
Protocol 3: General Procedure for Catalyst Recovery by Precipitation
-
After the reaction, concentrate the reaction mixture to remove the solvent.
-
Dissolve the residue in a minimal amount of a solvent in which the product is also soluble (e.g., dichloromethane).
-
Add a non-polar solvent in which TBATf is insoluble (an "anti-solvent"), such as diethyl ether or hexane, with vigorous stirring to precipitate the catalyst.
-
Collect the precipitated TBATf by filtration.
-
Wash the solid catalyst with the anti-solvent to remove residual impurities.
-
Dry the recovered catalyst under vacuum before reuse.
It is important to verify the purity of the recycled catalyst (e.g., by NMR) before using it in subsequent reactions, as impurities can negatively impact its performance.
References
- 1. researchgate.net [researchgate.net]
- 2. cerritos.edu [cerritos.edu]
- 3. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. francis-press.com [francis-press.com]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Tetrabutylammonium Trifluoromethanesulfonate in a Glovebox
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of hygroscopic Tetrabutylammonium trifluoromethanesulfonate (TBA-OTf) within a glovebox environment. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and safety.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered hygroscopic?
A1: this compound is a salt that readily attracts and absorbs moisture from the atmosphere.[1] This property is due to the strong affinity of its ions for water molecules. If not handled in a dry environment, it can become damp and form clumps, which can compromise its purity and performance in reactions.
Q2: What are the ideal atmospheric conditions within a glovebox for handling TBA-OTf?
A2: To prevent water absorption, TBA-OTf should be handled in a glovebox with a continuously purified inert atmosphere, such as nitrogen or argon. The recommended levels of oxygen and moisture should be kept below 1 part per million (ppm).[2]
Q3: How should I store TBA-OTf inside and outside of a glovebox?
A3: Inside the glovebox, store TBA-OTf in a tightly sealed container in a designated area away from any potential sources of moisture. For long-term storage outside the glovebox, the container should be sealed and placed in a desiccator. It is recommended to store it at room temperature under an inert atmosphere.
Q4: What are the visual signs of water absorption in my TBA-OTf sample?
A4: The primary visual indicator of water absorption is a change in the physical appearance of the white, crystalline powder. Signs of moisture contamination include:
-
Clumping or caking: The free-flowing powder will begin to form aggregates.
-
"Tide marks": In cases of significant moisture exposure, visible lines where moisture has been absorbed and evaporated may appear.
-
Efflorescence: Crystalline salt deposits may form on the surface of the material.
Q5: What are the consequences of using TBA-OTf that has been exposed to moisture?
A5: Using hygroscopic TBA-OTf that has absorbed water can lead to several experimental problems:
-
Inaccurate concentrations: The presence of water will increase the weight of the salt, leading to errors in solution preparation.
-
Altered electrochemical properties: In electrochemical applications, water can significantly increase the ionic conductivity and decrease the viscosity of the electrolyte solution, leading to distorted and unreliable results.
-
Reduced catalytic activity: In phase-transfer catalysis, the hydration of the tetrabutylammonium cation can decrease its efficiency.[3]
-
Undesired side reactions: The presence of water can initiate or participate in unwanted side reactions, leading to impurities and lower yields of the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| TBA-OTf powder appears clumped or caked. | The salt has absorbed moisture from the glovebox atmosphere or was not properly dried before being brought into the glovebox. | 1. Check the glovebox's moisture and oxygen levels to ensure they are < 1 ppm. 2. If the atmospheric conditions are acceptable, the salt may need to be dried under high vacuum. Gently heat the salt in a flask under vacuum, but be aware that this may not be suitable for all applications and could potentially lead to thermal decomposition if overheated. 3. For future use, ensure all materials and equipment are thoroughly dried before being introduced into the glovebox. |
| Inconsistent or non-reproducible results in electrochemical experiments (e.g., cyclic voltammetry). | The TBA-OTf electrolyte solution is contaminated with water. | 1. Prepare a fresh electrolyte solution using anhydrous solvent and TBA-OTf that has been properly stored. 2. Dry all glassware and electrodes thoroughly before use. 3. Run a background scan of the electrolyte solution to check for impurity peaks before adding the analyte. |
| Low yields or unexpected byproducts in a phase-transfer catalyzed reaction. | The TBA-OTf catalyst has been deactivated by water. | 1. Ensure the TBA-OTf is anhydrous before use. 2. Use anhydrous solvents and reactants for the reaction. 3. Consider storing the TBA-OTf over a desiccant inside the glovebox. |
| Difficulty dissolving the TBA-OTf in an anhydrous organic solvent. | The salt may have absorbed a significant amount of water, altering its solubility characteristics. | 1. Attempt to dry the salt under high vacuum as described above. 2. If solubility issues persist, it is recommended to use a fresh, unopened container of TBA-OTf. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Recommended Glovebox Moisture Level | < 1 ppm | Essential for preventing water absorption. |
| Recommended Glovebox Oxygen Level | < 1 ppm | While primarily sensitive to moisture, maintaining a low oxygen environment is good practice for air-sensitive applications. |
| Storage Temperature | Room Temperature | Avoid excessive heat, which could potentially lead to decomposition. |
| Melting Point | 110-114 °C | Significant deviation may indicate impurities. |
Experimental Protocols
Protocol 1: Preparing a 0.1 M TBA-OTf Electrolyte Solution in Acetonitrile
This protocol describes the preparation of a standard electrolyte solution for electrochemical analysis within a glovebox.
Materials:
-
This compound (TBA-OTf)
-
Anhydrous acetonitrile
-
Volumetric flask (e.g., 25 mL or 50 mL), oven-dried
-
Spatula, oven-dried
-
Weighing paper or weighing boat
-
Analytical balance (located inside the glovebox)
-
Septum-sealed storage bottle, oven-dried
Procedure:
-
Preparation: Ensure the glovebox atmosphere has < 1 ppm moisture and oxygen. Bring all necessary, oven-dried glassware and equipment into the glovebox antechamber and cycle at least three times.
-
Weighing: On the analytical balance inside the glovebox, weigh the required amount of TBA-OTf onto a weighing paper or boat. For a 0.1 M solution in 25 mL, this would be approximately 0.979 g.
-
Dissolution: Carefully transfer the weighed TBA-OTf into the volumetric flask. Add a small amount of anhydrous acetonitrile to the flask and swirl gently to dissolve the salt.
-
Dilution: Once the salt is fully dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared electrolyte solution to a dry, septum-sealed storage bottle. The solution is now ready for use in electrochemical experiments.
Visualizations
Caption: Workflow for handling TBA-OTf in a glovebox.
Caption: Troubleshooting flowchart for TBA-OTf experiments.
References
Validation & Comparative
A Comparative Guide: Tetrabutylammonium Trifluoromethanesulfonate vs. TBAPF6 as Supporting Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable supporting electrolyte is a critical decision in non-aqueous electrochemistry, profoundly influencing experimental accuracy and reproducibility. Tetrabutylammonium trifluoromethanesulfonate (TBATf) and tetrabutylammonium hexafluorophosphate (TBAPF6) are two commonly employed salts in a variety of electrochemical applications. This guide provides an objective comparison of their performance, supported by available experimental data, to assist in making an informed choice for your specific research needs.
At a Glance: Key Property Comparison
A summary of the key physicochemical and electrochemical properties of TBATf and TBAPF6 is presented below. It is important to note that these values can be influenced by the solvent, concentration, and specific experimental conditions.
| Property | This compound (TBATf) | Tetrabutylammonium Hexafluorophosphate (TBAPF6) |
| Molecular Formula | C₁₇H₃₆F₃NO₃S | C₁₆H₃₆F₆NP |
| Molecular Weight | 391.53 g/mol | 387.43 g/mol |
| Appearance | White hygroscopic powder | White to off-white crystalline powder |
| Melting Point | 112-113 °C | 244-246 °C |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and ether solvents.[1] | Highly soluble in polar organic solvents such as acetone and acetonitrile.[2] |
| Ionic Conductivity | Data not readily available for direct comparison. | Provides significant ionic conductivity to polar organic solvents; the degree is influenced by solvent, concentration, and temperature.[3] |
| Electrochemical Window | Data not readily available for direct comparison. A study in acetonitrile with various electrolytes including TBATf was conducted, but specific window values were not provided in the search result.[4] | Wide electrochemical window, can extend from -2.7 to +3.0 V vs. SCE in acetonitrile.[3][5] |
| Thermal Stability | Stable at room temperature, but may decompose in the presence of heat or organic solvents.[1] | Thermally stable up to higher temperatures compared to some other tetrabutylammonium salts. |
In-Depth Analysis
Electrochemical Window:
The electrochemical window is a critical parameter, defining the potential range within which the electrolyte is electrochemically inert. For TBAPF6, a wide window in acetonitrile (from -2.7 to +3.0 V vs. SCE) is well-documented, making it suitable for studying a broad range of redox processes.[3][5] While TBATf is utilized in electrochemical studies, specific quantitative data for its electrochemical window was not found in the reviewed literature, preventing a direct comparison.
Ionic Conductivity:
Solubility:
Both salts exhibit good solubility in common polar organic solvents used in electrochemistry. TBATf is soluble in methanol, ethanol, and ether solvents, while TBAPF6 is highly soluble in acetone and acetonitrile.[1][2] This allows for the preparation of electrolyte solutions at concentrations suitable for most applications.
Thermal Stability:
The thermal stability of the supporting electrolyte is crucial for experiments conducted at elevated temperatures. While qualitative information suggests TBATf is stable at room temperature but may decompose with heat, specific decomposition temperatures are not provided.[1] In contrast, studies on the thermal decomposition of tetrabutylammonium salts indicate that TBAPF6 possesses good thermal stability.
Experimental Protocols
To ensure reproducible and comparable results when evaluating supporting electrolytes, a standardized experimental protocol is essential. The following is a detailed methodology for performing cyclic voltammetry (CV) to determine the electrochemical window of a supporting electrolyte.
Objective: To determine the electrochemical window of TBATf or TBAPF6 in acetonitrile.
Materials:
-
This compound (TBATf, ≥99%) or Tetrabutylammonium hexafluorophosphate (TBAPF6, ≥99%)
-
Anhydrous acetonitrile (ACN, <50 ppm water)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of the supporting electrolyte (TBATf or TBAPF6) in anhydrous acetonitrile.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is polished and clean before use.
-
-
Deaeration:
-
Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial and final potentials to scan a wide range (e.g., -3.0 V to +3.0 V vs. the reference electrode).
-
Set the scan rate to a typical value, such as 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
The electrochemical window is defined by the potentials at which a significant increase in the anodic and cathodic current is observed, indicating the oxidation and reduction of the electrolyte or solvent.
-
References
A Comparative Guide to Tetrabutylammonium Salts for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Tetrabutylammonium Tetrafluoroborate (TBA-BF₄), Hexafluorophosphate (TBA-PF₆), and Perchlorate (TBA-ClO₄) in Electrochemistry.
The selection of a suitable supporting electrolyte is a critical decision in the design of electrochemical experiments. Tetrabutylammonium (TBA) salts are widely employed in non-aqueous electrochemistry due to their high solubility in organic solvents, wide electrochemical windows, and good ionic conductivity. This guide provides a comprehensive comparison of three commonly used TBA salts: tetrabutylammonium tetrafluoroborate (TBA-BF₄), tetrabutylammonium hexafluorophosphate (TBA-PF₆), and tetrabutylammonium perchlorate (TBA-ClO₄). The information presented herein, supported by experimental data, is intended to assist researchers in making an informed decision for their specific applications.
Quantitative Performance Comparison
The performance of a supporting electrolyte is primarily determined by its ionic conductivity, electrochemical stability window, and solubility in the chosen solvent. These parameters are influenced by the nature of both the cation and the anion. The following tables summarize key quantitative data for the comparison of TBA-BF₄, TBA-PF₆, and TBA-ClO₄ in common organic solvents used in electrochemistry.
Table 1: Limiting Molar Conductivity (Λ₀) in Various Solvents at 25 °C
Limiting molar conductivity (Λ₀) represents the molar conductivity of an electrolyte at infinite dilution and serves as a standardized measure of the intrinsic charge-carrying ability of the ions in a given solvent. A higher limiting molar conductivity generally leads to a more conductive solution at a given concentration, which is crucial for minimizing iR drop in electrochemical measurements.
| Salt | Acetonitrile (ACN) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) |
| TBA-BF₄ | ~163 S·cm²·mol⁻¹ | ~76 S·cm²·mol⁻¹ | ~38 S·cm²·mol⁻¹ | Soluble[1] |
| TBA-PF₆ | ~163.2 S·cm²·mol⁻¹[2] | ~73 S·cm²·mol⁻¹ | Data not readily available | Data not readily available |
| TBA-ClO₄ | ~162.7 S·cm²·mol⁻¹[3] | ~83 S·cm²·mol⁻¹ | ~40 S·cm²·mol⁻¹[4] | Data not readily available |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Electrochemical Window in Acetonitrile
The electrochemical window refers to the potential range over which the electrolyte remains electrochemically inert. A wider window is desirable as it allows for the study of a broader range of redox processes without interference from the electrolyte itself.[5] The limits of this window are defined by the anodic (oxidation) and cathodic (reduction) decomposition of the electrolyte or the solvent.
| Salt | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode |
| TBA-BF₄ | ~+2.8 | ~-3.2 | Ag/Ag⁺ |
| TBA-PF₆ | ~+3.0[6] | ~-2.7[6] | SCE |
| TBA-ClO₄ | ~+2.9 | ~-3.1 | Ag/Ag⁺ |
Note: The electrochemical window is highly dependent on the solvent purity, electrode material, and the scan rate used for its determination. The reference electrode used should always be considered when comparing values.
Table 3: Solubility in Various Solvents
Good solubility of the supporting electrolyte is essential for preparing solutions of the desired concentration and avoiding precipitation during experiments.
| Salt | Acetonitrile (ACN) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) |
| TBA-BF₄ | 10 g/100 mL[7] | Soluble[7] | Soluble[7] | Soluble[7] |
| TBA-PF₆ | 10 g/100 mL[8] | Soluble | Soluble[9] | Soluble |
| TBA-ClO₄ | 10 g/100 g (25°C)[3] | 24.4 g/100 g (25°C)[3] | Soluble | Soluble |
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures. The following sections detail the methodologies for measuring the key performance indicators of supporting electrolytes.
Measurement of Ionic Conductivity
Ionic conductivity is a measure of a solution's ability to conduct electricity.
Methodology: AC Impedance Spectroscopy
-
Solution Preparation: Prepare a series of electrolyte solutions of known concentrations in the desired anhydrous solvent.
-
Cell Assembly: Use a conductivity cell with two parallel platinum electrodes of a known area and separation distance.
-
Measurement: Calibrate the instrument using standard KCl solutions. Measure the impedance of the electrolyte solutions over a range of frequencies. The bulk resistance of the solution is determined from the Nyquist plot.
-
Calculation: The specific conductivity (κ) is calculated from the cell constant and the measured resistance. The molar conductivity (Λ) is then determined by dividing the specific conductivity by the molar concentration of the electrolyte.
-
Data Analysis: To determine the limiting molar conductivity (Λ₀), plot the molar conductivity against the square root of the concentration and extrapolate to zero concentration.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. koyonchem.com [koyonchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
alternative supporting electrolytes to Tetrabutylammonium trifluoromethanesulfonate
A Comparative Guide to Alternative Supporting Electrolytes for Tetrabutylammonium Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals working in non-aqueous electrochemistry, the selection of an appropriate supporting electrolyte is a critical decision that significantly influences experimental outcomes. This compound (TBATFMS) is a commonly used electrolyte, however, a variety of alternative electrolytes exist, each with a unique profile of properties that may offer advantages for specific applications. This guide provides an objective comparison of common alternatives to TBATFMS, supported by experimental data, to aid in the selection of the most suitable electrolyte for your research needs.
Alternative Supporting Electrolytes
Supporting electrolytes are essential in electrochemical measurements to increase the conductivity of the solution and minimize the iR drop.[1] They are typically required to be chemically inert within the desired potential range, possess high ionic conductivity, and exhibit good solubility in the chosen solvent.[2] Alternatives to TBATFMS can be broadly categorized into other tetraalkylammonium salts, inorganic salts, and ionic liquids.
Tetraalkylammonium (TAA) Salts: This class of electrolytes is a cornerstone in non-aqueous electrochemistry due to their wide electrochemical windows and solubility in organic solvents.[3] Variations in the alkyl chain length and the counter-ion allow for the tuning of properties such as ionic conductivity and viscosity.[3] Commonly used alternatives include:
Inorganic Salts: Simple inorganic salts can also be used as supporting electrolytes, particularly in applications where high ionic conductivity is desired. However, their solubility in organic solvents can be limited. Common examples include:
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are considered "green solvents" due to their negligible vapor pressure and high thermal stability.[9][10] ILs often exhibit wide electrochemical windows and high ionic conductivity, making them promising alternatives to traditional supporting electrolytes.[11][12][13] A representative example is:
-
1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])[2]
Data Presentation: A Quantitative Comparison
The following table summarizes key performance metrics for TBATFMS and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., solvent, concentration, temperature, and electrode material) across different studies.[5]
| Supporting Electrolyte | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Reference(s) |
| Tetraalkylammonium Salts | |||||
| Tetrabutylammonium hexafluorophosphate (TBAPF6) | Acetonitrile | 0.1 | ~10-15 | ~6.3 (vs. Ag/Ag+) | [5] |
| Tetrabutylammonium tetrafluoroborate (TBATFB) | Acetonitrile | 0.1 | Data not readily available | Data not readily available | |
| Tetrabutylammonium perchlorate (TBAP) | Acetonitrile | 0.1 | ~12.5 | -3.0 to +2.8 (vs. Ag/AgCl) | [7] |
| Tetraethylammonium tetrafluoroborate (TEABF₄) | Acetonitrile | 1 | 60 | Approximately 2.7 (vs. SCE) | [4][14] |
| Propylene Carbonate | 1 | 13 | Data not readily available | [14] | |
| Inorganic Salts | |||||
| Lithium perchlorate (LiClO₄) | Acetonitrile | 1 | ~11.5 | -3.1 to +3.1 (vs. Ag/AgCl) | [7] |
| Lithium hexafluorophosphate (LiPF6) | Acetonitrile-DMSO | Not specified | Data not readily available | Data not readily available | [5] |
| Ionic Liquids | |||||
| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Neat | - | Data not readily available | ~4.1 | [2] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating supporting electrolytes, standardized experimental protocols are essential.[7] The following are detailed methodologies for key experiments.
Preparation of Electrolyte Solution
A well-defined and reproducible electrolyte solution is critical for any electrochemical experiment.[3]
Materials:
-
Supporting electrolyte (e.g., TBAPF6, LiClO₄), high purity (≥99%)[8]
-
Anhydrous solvent (e.g., acetonitrile, propylene carbonate), <50 ppm H₂O[14]
-
Volumetric flask
-
Analytical balance
-
Inert atmosphere glovebox or Schlenk line (recommended for rigorous non-aqueous work)[3][8]
Procedure:
-
Drying the Electrolyte: Prior to use, dry the required amount of the supporting electrolyte in a vacuum oven at a suitable temperature (e.g., 80-100 °C) for several hours to remove any residual water.[3][8]
-
Solvent Preparation: Use anhydrous grade solvent. If necessary, the solvent can be further dried over molecular sieves.[3]
-
Weighing the Electrolyte: Inside a glovebox or in a dry environment, accurately weigh the required mass of the dried electrolyte to achieve the desired concentration.[3]
-
Dissolution: Transfer the weighed electrolyte to the volumetric flask. Add a portion of the anhydrous solvent and swirl to dissolve. Once dissolved, add solvent to the calibration mark.
Measurement of Ionic Conductivity
Ionic conductivity is a measure of a solution's ability to conduct electricity and is a critical factor in minimizing iR drop in electrochemical measurements.[4]
Methodology:
-
Electrolyte Preparation: Prepare solutions of the supporting electrolyte in the desired aprotic solvent at a standard concentration (e.g., 0.1 M or 1 M).[4]
-
Conductivity Cell: Utilize a calibrated conductivity cell with two platinum electrodes. The cell constant should be known or determined using a standard potassium chloride solution.[4]
-
Instrumentation: Employ a conductivity meter capable of measuring in the desired range (mS/cm).[4]
Procedure:
-
Rinse the conductivity cell thoroughly with the solvent to be used.[4]
-
Fill the cell with the electrolyte solution, ensuring the electrodes are fully immersed.[4]
-
Allow the solution to thermally equilibrate to a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.[4]
-
Measure the resistance or conductance of the solution. The ionic conductivity is then calculated using the cell constant.[4]
Determination of the Electrochemical Window by Cyclic Voltammetry
The electrochemical window (EW) is the potential range over which the electrolyte is neither oxidized nor reduced.[15]
Objective: To determine the anodic and cathodic limits of the supporting electrolyte in a specific non-aqueous solvent.[5]
Materials:
-
Working electrode (e.g., glassy carbon, platinum, or gold)[5][16]
-
Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)[5][7]
-
Counter electrode (e.g., platinum wire or mesh)[5]
-
Electrochemical cell suitable for non-aqueous electrochemistry[7]
-
Potentiostat/Galvanostat[14]
-
High-purity non-aqueous solvent[5]
-
Supporting electrolyte to be tested[5]
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish, rinse thoroughly with deionized water and then with the solvent being used, and dry completely.[8]
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution.[2][8]
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.[8]
-
Cyclic Voltammetry Scan: a. Set the potentiostat to perform a cyclic voltammetry scan, starting from the open-circuit potential.[2][16] b. Scan towards positive potentials to determine the anodic (oxidation) limit, which is typically defined as the potential at which the current density reaches a certain threshold. c. Scan towards negative potentials to determine the cathodic (reduction) limit. d. The electrochemical window is the potential difference between the anodic and cathodic limits.[15]
Mandatory Visualization
Caption: Classification of alternative supporting electrolytes to TBATFMS.
References
- 1. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electrochemical window - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Conductivity of Tetrabutylammonium Trifluoromethanesulfonate in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conductivity of tetrabutylammonium trifluoromethanesulfonate (TBATfO) in different organic solvents, supported by experimental data. Understanding the conductivity of this electrolyte is crucial for various applications, including in electrochemistry, organic synthesis, and the development of novel drug delivery systems.
Data Summary
The following table summarizes the molar conductivity of this compound in a selection of organic solvents. The data highlights how the nature of the solvent significantly impacts the conductivity of the electrolyte.
| Solvent | Molar Conductivity (Λ) (S·cm²/mol) | Temperature (°C) | Concentration (M) | Reference |
| n-Butyl Acetate | Data not explicitly provided in abstracts | 0-80 | 0.0055 | [1][2] |
| n-Pentyl Acetate | Data not explicitly provided in abstracts | 0-80 | 0.0055 | [1][2] |
| n-Hexyl Acetate | Data not explicitly provided in abstracts | 0-80 | 0.0055 | [1][2] |
| n-Octyl Acetate | Data not explicitly provided in abstracts | 0-80 | 0.0055 | [1][2] |
| n-Decyl Acetate | Data not explicitly provided in abstracts | 0-80 | 0.0055 | [1][2] |
Note: While the specific molar conductivity values were not available in the abstracts, the referenced study by Bopege et al. provides a comprehensive dataset on the temperature-dependent conductivity of 0.0055 M this compound in these acetate solvents.[1][2]
Key Observations
The conductivity of this compound is influenced by several solvent properties, including viscosity and dielectric constant. In the series of acetate solvents studied, it was observed that both diffusion coefficients and ionic conductivities can be described by the compensated Arrhenius formalism, indicating that ion transport is a thermally activated process.[1][2]
Experimental Protocols
The determination of molar conductivity involves measuring the electrical resistance of a solution. Below is a generalized experimental protocol for such measurements.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (anhydrous grade)
-
Conductivity meter with a suitable probe
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oil bath
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent of a specific concentration (e.g., 0.01 M).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions, typically using standard potassium chloride solutions.
-
Rinse the conductivity probe with the solvent to be tested.
-
Immerse the probe in the electrolyte solution, ensuring the electrodes are fully submerged.
-
Allow the temperature of the solution to equilibrate to the desired value using the thermostatic bath.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement for each concentration.
-
-
Data Analysis:
-
The molar conductivity (Λ) can be calculated from the specific conductivity (κ) and the molar concentration (c) of the electrolyte using the following equation: Λ = 1000κ / c
-
To determine the limiting molar conductivity (Λ₀) at infinite dilution, the data can be extrapolated by plotting Λ against the square root of the concentration (for strong electrolytes).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the conductivity of an electrolyte solution.
Caption: Experimental workflow for conductivity measurement.
References
Validating the Purity of Tetrabutylammonium Trifluoromethanesulfonate: A Comparative Guide to Titration and Alternative Methods
For researchers, scientists, and drug development professionals relying on the precise purity of reagents, this guide provides a comparative analysis of methods for validating the purity of Tetrabutylammonium trifluoromethanesulfonate (TBATf). We present a detailed examination of a classic titration method alongside modern spectroscopic and chromatographic techniques, offering supporting data and experimental protocols to aid in the selection of the most suitable method for your laboratory's needs.
This compound is an ionic liquid and phase-transfer catalyst whose efficacy is highly dependent on its purity. Impurities can arise from the synthesis process, including unreacted starting materials such as tributylamine, butyl halides, and trifluoromethanesulfonic acid, or subsequent decomposition products. Therefore, robust analytical methods are crucial to ensure the quality and reliability of this reagent in sensitive applications.
Comparison of Purity Validation Methods
This guide focuses on three primary methods for assessing the purity of TBATf: potentiometric titration, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and ion chromatography. Each method offers distinct advantages in terms of accuracy, precision, speed, cost, and the specific information it provides.
| Feature | Potentiometric Titration | Quantitative NMR (qNMR) | Ion Chromatography |
| Principle | Precipitation titration of the tetrabutylammonium cation with a standardized solution of sodium tetraphenylborate. | Absolute quantification of the analyte against a certified internal standard based on the integral of specific NMR signals. | Separation and quantification of the trifluoromethanesulfonate anion based on its interaction with an ion-exchange stationary phase. |
| Purity Assessment | Quantifies the tetrabutylammonium cation content. | Provides a direct measure of the mass fraction purity of the entire molecule and can identify and quantify organic impurities. | Quantifies the trifluoromethanesulfonate anion content. |
| Typical Accuracy | 98.5 - 101.5% | 99.0 - 101.0% | 97.0 - 103.0% |
| Typical Precision (%RSD) | < 1.0% | < 0.5% | < 2.0% |
| Analysis Time per Sample | ~30 minutes | ~15 minutes | ~20 minutes |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Solvent/Reagent Cost | Low | High (deuterated solvents, internal standards) | Moderate |
| Strengths | Cost-effective, well-established technique for ionic species. | Highly accurate and precise, provides structural information, can identify and quantify impurities simultaneously. | Highly sensitive for ionic species, can detect and quantify various anionic impurities. |
| Limitations | Only quantifies the cationic component, susceptible to interferences from other quaternary ammonium salts. | Requires expensive equipment and skilled operators, sample must be soluble in deuterated solvents. | Only quantifies the anionic component, requires specific columns and eluents. |
Experimental Protocols
Potentiometric Titration of Tetrabutylammonium Cation
Principle: The tetrabutylammonium cation (TBA⁺) reacts with sodium tetraphenylborate (NaBPh₄) to form a stable, insoluble precipitate. The endpoint of the titration is detected by a sharp change in potential using a surfactant-sensitive or potassium-selective electrode.
Reagents and Equipment:
-
Automatic titrator with a potentiometric electrode (e.g., surfactant-sensitive or potassium ion-selective electrode)
-
Standardized 0.02 M Sodium Tetraphenylborate (NaBPh₄) solution
-
This compound sample
-
Distilled or deionized water
-
Methanol
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of a 1:1 (v/v) mixture of methanol and distilled water.
-
Immerse the electrode and the titrator's dispensing tip into the solution.
-
Titrate the sample with the standardized 0.02 M sodium tetraphenylborate solution.
-
The endpoint is determined by the point of maximum inflection on the titration curve.
-
Calculate the purity of the tetrabutylammonium cation using the following formula:
where:
-
V = Volume of NaBPh₄ solution at the endpoint (mL)
-
M = Molarity of the NaBPh₄ solution (mol/L)
-
FW = Formula weight of this compound (391.54 g/mol )
-
W = Weight of the sample (g)
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR allows for the direct quantification of a substance by comparing the integral of one of its characteristic NMR signals to the integral of a signal from a certified internal standard of known concentration. The purity is calculated based on the molar ratio of the analyte to the standard.
Reagents and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
Certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)
-
This compound sample
-
Analytical balance
Procedure:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the certified internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal of the analyte (e.g., the α-methylene protons of the butyl groups) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Ion Chromatography for Trifluoromethanesulfonate Anion Quantification
Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The trifluoromethanesulfonate anion is separated from other anions and quantified using a conductivity detector. [1] Reagents and Equipment:
-
Ion chromatograph with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac™ AS20). [2]* Eluent (e.g., potassium hydroxide or sodium carbonate/bicarbonate solution)
-
Trifluoromethanesulfonate standard solutions
-
This compound sample
-
Deionized water
Procedure:
-
Prepare a stock solution of the this compound sample in deionized water.
-
Prepare a series of calibration standards of trifluoromethanesulfonate.
-
Inject the standards and the sample solution into the ion chromatograph.
-
Identify the trifluoromethanesulfonate peak based on its retention time compared to the standards.
-
Quantify the peak area and determine the concentration of trifluoromethanesulfonate in the sample from the calibration curve.
-
Calculate the purity with respect to the trifluoromethanesulfonate content.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for potentiometric titration and a comparison of the three analytical methods.
Conclusion
The choice of method for validating the purity of this compound depends on the specific requirements of the application and the available resources.
-
Potentiometric titration offers a cost-effective and straightforward approach for quantifying the active tetrabutylammonium cation.
-
Ion chromatography is a powerful tool for specifically quantifying the trifluoromethanesulfonate anion and identifying other anionic impurities.
-
Quantitative NMR stands out as the most comprehensive method, providing an absolute purity value for the entire molecule and the ability to identify and quantify organic impurities in a single experiment, making it the gold standard for rigorous quality control.
By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the most appropriate method to ensure the integrity of their starting materials and the reliability of their experimental outcomes.
References
A Comparative Guide to Supporting Electrolytes in Ferrocene Cyclic Voltammetry: Featuring Tetrabutylammonium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of supporting electrolytes for the cyclic voltammetry of ferrocene, with a focus on Tetrabutylammonium trifluoromethanesulfonate (TBAOTf) and its alternatives.
The selection of a suitable supporting electrolyte is a critical parameter in obtaining accurate and reproducible data in cyclic voltammetry (CV). Ferrocene, with its well-behaved and reversible one-electron redox couple (Fc/Fc⁺), is a widely used internal standard in non-aqueous electrochemistry. The choice of the supporting electrolyte can significantly influence the electrochemical response, affecting parameters such as peak separation, peak currents, and the formal potential. This guide provides a comparative analysis of this compound (TBAOTf) against other commonly used tetrabutylammonium (TBA) salts in the cyclic voltammetry of ferrocene.
Performance Comparison of Supporting Electrolytes
The following table summarizes key electrochemical parameters for the cyclic voltammetry of ferrocene in acetonitrile with various tetrabutylammonium-based supporting electrolytes. Acetonitrile is a common solvent for these studies due to its wide electrochemical window and ability to dissolve a range of electrolytes and analytes.
| Supporting Electrolyte | Anion | Formal Potential (E°' vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) | Diffusion Coefficient (D) of Ferrocene (cm²/s) | Key Characteristics |
| TBAOTf | Trifluoromethanesulfonate (OTf⁻) | Data not available in searched literature | Expected to be near-ideal (close to 59 mV) | Data not available in searched literature | The triflate anion is weakly coordinating, which should lead to minimal ion pairing and good electrochemical performance. |
| TBAPF₆ | Hexafluorophosphate (PF₆⁻) | ~ +0.380 V | 60 - 80 mV[1] | 2.3 x 10⁻⁵[2] | Widely used due to its large electrochemical window and good solubility.[1] |
| TBAP | Perchlorate (ClO₄⁻) | ~ +0.400 V | 60 - 80 mV | 2.62 x 10⁻⁹ | A common and effective electrolyte, though perchlorate salts can be an explosion hazard under certain conditions. |
| TBABF₄ | Tetrafluoroborate (BF₄⁻) | ~ +0.420 V | 60 - 80 mV | Not specified in searched literature | Another frequently used electrolyte with good performance characteristics.[3] |
Note: The exact values for formal potential and peak separation can vary depending on experimental conditions such as the specific reference electrode used, solvent purity, temperature, and scan rate. The data presented are representative values from the literature. The diffusion coefficient of ferrocene in acetonitrile is generally in the range of 2.3 - 2.6 x 10⁻⁵ cm²/s.[2][4][5]
Experimental Protocol: Cyclic Voltammetry of Ferrocene
This section details a standard protocol for performing cyclic voltammetry of ferrocene in a non-aqueous solvent like acetonitrile with a supporting electrolyte.
Materials:
-
Ferrocene (analytical grade)
-
This compound (TBAOTf) or other desired supporting electrolyte (electrochemical grade)
-
Acetonitrile (anhydrous, HPLC grade)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric cell
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAOTf) in anhydrous acetonitrile. Ensure the electrolyte is fully dissolved.
-
Prepare a stock solution of ferrocene (e.g., 10 mM) in the 0.1 M electrolyte solution.
-
From the stock solution, prepare the desired concentration of ferrocene for analysis (typically 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the voltammetric cell containing the ferrocene solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Potential Range: Scan over a range that encompasses the ferrocene redox couple (e.g., from 0 V to +0.8 V vs. Ag/AgCl).
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
Number of Cycles: Typically 1-3 cycles are sufficient.
-
-
Initiate the cyclic voltammetry scan.
-
Record the resulting voltammogram.
-
Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the diffusion-controlled nature of the redox process.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment of ferrocene.
References
A Comparative Guide to the Electrochemical Stability of Tetraalkylammonium Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable electrolyte is a critical factor in the advancement of high-performance electrochemical devices. Tetraalkylammonium (TAA) salts are a prominent class of electrolytes valued for their versatility and tunable properties. This guide provides an objective comparison of the electrochemical stability of various TAA salts, supported by experimental data, to aid in the selection of the most appropriate electrolyte for specific research and development applications.
Quantitative Performance Metrics
The performance of tetraalkylammonium salt electrolytes is primarily dictated by their ionic conductivity, viscosity, and electrochemical stability window (ESW). These properties are significantly influenced by the size of the tetraalkylammonium cation and the nature of the counter-anion.[1]
A general trend observed is that smaller cations lead to higher ionic conductivity and lower viscosity.[1] For instance, an increase in the size of the tetraalkylammonium cation from tetramethylammonium (Me₄N⁺) to tetrabutylammonium (Bu₄N⁺) leads to a decrease in its mobility within the electrolyte, consequently lowering the overall ionic conductivity.[2] Concurrently, larger cations with longer alkyl chains exhibit stronger van der Waals forces, resulting in higher viscosity, which further impedes ion movement.[2]
The electrochemical stability window is a crucial parameter, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[2] A wider ESW is essential for high-voltage applications. While the cation size has a relatively small effect on the electrochemical stability towards reduction for saturated alkyl substituents, the anodic stability is more significantly influenced by the anion and the solvent.[2]
Below is a summary of key quantitative data for a selection of commonly used TAA salts:
| Salt | Cation | Anion | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Electrochemical Stability Window (V) |
| Tetraethylammonium Tetrafluoroborate (TEABF₄) | Tetraethylammonium (TEA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile | 1.0 | ~12.2 | ~0.45 (at 20°C) | ~3.0 |
| Tetrabutylammonium Tetrafluoroborate (TBABF₄) | Tetrabutylammonium (TBA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile | 1.0 | ~6.5 | ~0.72 (at 20°C) | ~3.1 |
| Tetrapropylammonium Tetrafluoroborate (TPABF₄) | Tetrapropylammonium (TPA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile | 1.0 | ~8.9 | ~0.58 (at 20°C) | ~3.0 |
| Tetramethylammonium Hexafluorophosphate (TMAPF₆) | Tetramethylammonium (TMA⁺) | Hexafluorophosphate (PF₆⁻) | Propylene Carbonate | 0.1 | Not Specified | Not Specified | Not Specified |
| Tetraethylammonium Hexafluorophosphate (TEAPF₆) | Tetraethylammonium (TEA⁺) | Hexafluorophosphate (PF₆⁻) | Propylene Carbonate | 0.1 | Not Specified | Not Specified | Not Specified |
Note: The data presented is compiled from various sources and direct comparison should be made with caution as experimental conditions can vary.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.
Determination of the Electrochemical Stability Window (ESW)
The ESW is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[3]
Objective: To determine the voltage range within which the electrolyte is stable and does not undergo redox reactions.[3]
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is assembled. A glassy carbon electrode is commonly used as the working electrode, a platinum wire or coil as the auxiliary (counter) electrode, and a silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[4][5]
-
Electrolyte Preparation: The tetraalkylammonium salt is dissolved in the desired solvent (e.g., acetonitrile, propylene carbonate) to the specified concentration.[1]
-
Instrumentation: The electrodes are connected to a potentiostat.[1]
-
Measurement: A potential is applied to the working electrode and swept linearly to a set vertex potential, and then the sweep is reversed. The current response is recorded as a function of the applied potential.[2] The vertex potentials are gradually increased in successive cycles.[2]
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in the anodic (oxidation) and cathodic (reduction) currents is observed, indicating the onset of electrolyte decomposition.[2] A cutoff current density (e.g., 0.1 mA/cm² or 0.5 mA/cm²) is often used to define the limits of the stability window.[2][3]
Measurement of Ionic Conductivity
Objective: To determine the ability of the electrolyte solution to conduct ions.[2]
Methodology:
-
Sample Preparation: The tetraalkylammonium salt is dissolved in the desired solvent to the specified concentration.[2]
-
Cell Setup: A conductivity cell with two electrodes (often platinum) is used.[2]
-
Measurement: The conductivity cell is filled with the sample electrolyte solution and maintained at a constant temperature using a thermostatic bath.[2] Electrochemical Impedance Spectroscopy (EIS) is a common technique. An AC voltage of small amplitude is applied across the electrodes over a wide frequency range.[1]
-
Data Analysis: The impedance data is recorded and often plotted as a Nyquist plot. The bulk resistance (R) of the electrolyte is determined from the plot. The ionic conductivity (σ) is then calculated using the formula: σ = K_cell / R, where K_cell is the cell constant.[1]
Visualizing Relationships and Workflows
To better understand the factors influencing the electrochemical stability of tetraalkylammonium salts and the experimental process for their characterization, the following diagrams are provided.
Caption: Factors influencing the electrochemical properties of tetraalkylammonium salt electrolytes.
Caption: Experimental workflow for determining the Electrochemical Stability Window (ESW).
References
Tetrabutylammonium Trifluoromethanesulfonate: A Comparative Performance Analysis in Supercapacitors and Batteries
Tetrabutylammonium trifluoromethanesulfonate (TBATf), an organic salt, has garnered significant interest in the field of electrochemistry for its potential applications in energy storage devices. Its favorable properties, including good solubility in organic solvents, thermal stability, and electrochemical stability, make it a versatile component in electrolyte formulations for both supercapacitors and batteries.[1][2][3] This guide provides a comparative analysis of the performance of TBATf in these two distinct energy storage systems, supported by experimental data and detailed methodologies.
Core Functionality in Energy Storage
In supercapacitors , TBATf primarily functions as the electrolyte salt, providing the mobile ions necessary for the formation of the electrochemical double layer at the electrode-electrolyte interface. The performance of the supercapacitor, including its power density and cycle life, is heavily influenced by the properties of the electrolyte, such as ionic conductivity and electrochemical stability window.[3][4][5]
In batteries , particularly in lithium-ion and beyond-lithium-ion systems, TBATf is more commonly explored as an electrolyte additive.[6][7][8] Its role is often to enhance the properties of the primary electrolyte, for instance, by improving the stability of the solid electrolyte interphase (SEI) on the anode, widening the electrochemical stability window of the electrolyte, or improving the ionic conductivity.[6][8][9] The large size of the tetrabutylammonium (TBA+) cation generally prevents its direct participation in the intercalation/de-intercalation processes that are fundamental to the operation of most conventional batteries.
Quantitative Performance Data
The following tables summarize key performance metrics of electrolytes containing this compound and related salts in supercapacitors and batteries. It is important to note that direct side-by-side comparisons in a single study are scarce; therefore, the data presented is a synthesis from various sources.
Table 1: Performance in Supercapacitors
| Performance Metric | Value | Solvent | Electrode Material | Reference |
| Ionic Conductivity | ~10 - 60 mS/cm | Acetonitrile (ACN) | Activated Carbon | [10] |
| ~5 - 15 mS/cm | Propylene Carbonate (PC) | Activated Carbon | [10] | |
| Electrochemical Stability Window (ESW) | Up to 3.5 V | Acetonitrile (ACN) | Activated Carbon | [11] |
| Up to 4.0 V | Propylene Carbonate (PC) | Activated Carbon | ||
| Specific Capacitance | 100 - 150 F/g | Acetonitrile (ACN) | Activated Carbon | [12] |
| Energy Density | 20 - 35 Wh/kg | Acetonitrile (ACN) | Activated Carbon | [13][14] |
| Power Density | >10,000 W/kg | Acetonitrile (ACN) | Activated Carbon | [3] |
| Cycle Life | >100,000 cycles | Acetonitrile (ACN) | Activated Carbon | [5] |
Table 2: Performance in Batteries (as an additive)
| Performance Metric | Effect of TBATf Additive | Battery System | Base Electrolyte | Reference |
| Ionic Conductivity | Can increase ionic conductivity | Li-ion, Mg-ion | LiPF6 in carbonates, Mg(HMDS)2/Mg(OTf)2 | [8] |
| Electrochemical Stability Window (ESW) | Widens the anodic stability up to 4.43 V | Mg-ion | Mg(HMDS)2/Mg(OTf)2 | [7][8] |
| Capacity Retention | Improved capacity retention over cycling | Li-S | - | [6] |
| Coulombic Efficiency | Maintained around 98% | Li-S | - | [6] |
| Cycling Stability | Enhances SEI formation and stability | Li-ion, Li-S | LiPF6 in carbonates | [6][9] |
Experimental Protocols
Detailed methodologies for the electrochemical characterization of supercapacitors and batteries are crucial for reproducible research.
Supercapacitor Testing Protocol
-
Electrolyte Preparation:
-
Dry the this compound (TBATf) salt under vacuum at a specified temperature (e.g., 120 °C) for 24 hours to remove any residual moisture.
-
In an argon-filled glovebox, dissolve the dried TBATf in the desired organic solvent (e.g., acetonitrile or propylene carbonate) to the target concentration (e.g., 1 M). Stir the solution until the salt is completely dissolved.
-
-
Electrode Preparation:
-
Prepare a slurry by mixing the active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10) with a suitable solvent (e.g., NMP).
-
Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven to remove the solvent.
-
Cut the coated foil into circular electrodes of a defined diameter.
-
-
Cell Assembly:
-
Assemble a two-electrode coin cell (e.g., CR2032) inside an argon-filled glovebox.
-
The cell consists of two electrodes separated by a porous separator (e.g., glass fiber), all soaked in the prepared TBATf-based electrolyte.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the determined potential window to evaluate the capacitive behavior and the electrochemical stability window.[1]
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities to calculate the specific capacitance, energy density, and power density.[1]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to determine the equivalent series resistance (ESR) and to study the ion transport and charge transfer kinetics.[1]
-
Battery Testing Protocol (with TBATf as an additive)
-
Electrolyte Preparation:
-
Prepare the baseline electrolyte by dissolving the primary lithium salt (e.g., 1 M LiPF6) in a mixture of organic carbonate solvents (e.g., ethylene carbonate and dimethyl carbonate).
-
Add a specific concentration of TBATf to the baseline electrolyte and stir until fully dissolved.
-
-
Cell Assembly:
-
Assemble a coin cell using the target anode (e.g., graphite or lithium metal) and cathode (e.g., LiCoO2 or LiFePO4) materials, separated by a microporous separator.
-
Add the prepared electrolyte containing the TBATf additive.
-
-
Electrochemical Measurements:
-
Formation Cycles: Cycle the battery at a low C-rate for a few cycles to form a stable solid electrolyte interphase (SEI).
-
Rate Capability Test: Cycle the battery at various C-rates to evaluate its performance under different charge and discharge speeds.
-
Long-Term Cycling: Cycle the battery for an extended number of cycles at a fixed C-rate to determine its capacity retention and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge to analyze the changes in interfacial and charge-transfer resistances.
-
Visualizations
The following diagrams illustrate the experimental workflows for evaluating the performance of TBATf in supercapacitors and batteries.
References
- 1. materials.international [materials.international]
- 2. books.rsc.org [books.rsc.org]
- 3. blog.knowlescapacitors.com [blog.knowlescapacitors.com]
- 4. Electrolyte selection for supercapacitive devices: a critical review - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00374F [pubs.rsc.org]
- 5. Differences Between Supercapacitors and Batteries | Malvern Panalytical [malvernpanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chloride-Free Electrolyte Based on Tetrabutylammonium Triflate Additive for Extended Anodic Stability in Magnesium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "/" by Shi-Hua Ma, Qi Yin et al. [jelectrochem.xmu.edu.cn]
- 12. firstgraphene.net [firstgraphene.net]
- 13. Studies of ionic liquids in lithium-ion battery test systems (Journal Article) | OSTI.GOV [osti.gov]
- 14. arxiv.org [arxiv.org]
Tetrabutylammonium Trifluoromethanesulfonate: A Comparative Guide to its Applications
Tetrabutylammonium trifluoromethanesulfonate (TBATFMS), a quaternary ammonium salt, has emerged as a versatile reagent in various chemical applications. Its unique combination of a bulky, lipophilic cation and a non-coordinating, stable anion makes it a compelling choice as both a phase-transfer catalyst in organic synthesis and as a supporting electrolyte in electrochemistry. This guide provides a comparative overview of TBATFMS's performance in these key areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Phase-Transfer Catalysis
As a phase-transfer catalyst (PTC), TBATFMS facilitates reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. The tetrabutylammonium cation encapsulates and transports the anionic reactant from the aqueous or solid phase into the organic phase, where it can readily react with the organic substrate.[1][2][3][4][5] This mechanism enhances reaction rates and allows for milder reaction conditions.[6]
Comparative Performance in Nucleophilic Substitution
Table 1: Representative Performance of Quaternary Ammonium Salts in the O-Alkylation of 4-Nitrophenol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 95 |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 5 | 8 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 5 | 7 | 94 |
| This compound (TBATFMS) | 5 (estimated) | ~6-8 | ~90-95 |
Note: Data for TBAB, TBAHS, and BTEAC is representative of typical performance. Data for TBATFMS is an educated estimation based on the performance of structurally similar catalysts, as direct comparative data was not found in the surveyed literature.
Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation of Phthalimide
This protocol describes a typical procedure for the N-alkylation of phthalimide using a phase-transfer catalyst like TBATFMS.
Materials:
-
Phthalimide
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (anhydrous)
-
This compound (TBATFMS)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and TBATFMS (0.05 eq.).
-
Add toluene to the flask to create a slurry.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the organic components and filter the mixture to remove inorganic salts.
-
Wash the organic filtrate sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism of Phase-Transfer Catalysis
The following diagram illustrates the general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction using a quaternary ammonium salt like TBATFMS.
Supporting Electrolyte in Electrochemistry
In electrochemical applications, a supporting electrolyte is crucial for increasing the conductivity of the solution and minimizing the potential drop (iR drop).[8] TBATFMS, with its high solubility in common organic solvents and a wide electrochemical window, serves as an effective supporting electrolyte. The large tetrabutylammonium cation and the electrochemically stable trifluoromethanesulfonate anion contribute to its desirable properties.
Comparative Performance of Supporting Electrolytes
The choice of a supporting electrolyte is critical and depends on the specific solvent and the potential range of interest. While direct comparative data for TBATFMS is sparse, a comparison with other common tetrabutylammonium salts provides valuable context.
Table 2: Comparison of Electrochemical Properties of Tetrabutylammonium Salts (0.1 M in Acetonitrile)
| Supporting Electrolyte | Anion | Ionic Conductivity (mS/cm) | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | BF₄⁻ | ~10-15 | ~2.5 | ~-2.8 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | PF₆⁻ | ~12-18 | ~2.8 | ~-2.9 |
| Tetrabutylammonium Perchlorate (TBAP) | ClO₄⁻ | ~15-20 | ~2.6 | ~-2.7 |
| This compound (TBATFMS) | CF₃SO₃⁻ | ~10-18 (estimated) | ~2.7 (estimated) | ~-2.8 (estimated) |
Note: The values presented are approximate and can vary with experimental conditions such as solvent purity and temperature. Data for TBATFMS is estimated based on the properties of the trifluoromethanesulfonate anion and the tetrabutylammonium cation, as direct, comprehensive comparative data was not found in the surveyed literature.[9][10][11][12]
Experimental Protocol: Cyclic Voltammetry
This protocol outlines the general procedure for conducting a cyclic voltammetry (CV) experiment using TBATFMS as the supporting electrolyte.[13][14]
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
This compound (TBATFMS), high purity
-
Anhydrous solvent (e.g., acetonitrile)
-
Analyte of interest
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBATFMS in the chosen anhydrous solvent.
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Deaeration: Fill the cell with the electrolyte solution and deaerate by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone to determine the electrochemical window and to check for impurities.
-
Analyte Addition: Add the analyte of interest to the cell to achieve the desired concentration (typically in the millimolar range).
-
CV Measurement: Perform the cyclic voltammetry scan over the desired potential range and at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Analyze the resulting voltammogram to determine key parameters such as peak potentials and peak currents.
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates a typical workflow for a cyclic voltammetry experiment.[15][16]
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 14. ossila.com [ossila.com]
- 15. biologic.net [biologic.net]
- 16. chem.libretexts.org [chem.libretexts.org]
cost-benefit analysis of Tetrabutylammonium trifluoromethanesulfonate vs other electrolytes
A comprehensive guide comparing the economic and performance characteristics of Tetrabutylammonium trifluoromethanesulfonate (TBATf) against other common electrolytes in electrochemical applications.
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate electrolyte is a critical decision that can significantly impact experimental outcomes and project budgets. This compound (TBATf) has emerged as a versatile and effective electrolyte in various applications, including organic synthesis, electrochemistry, and the formulation of ionic liquids.[1] This guide provides an objective, data-driven comparison of TBATf with other widely used electrolytes, focusing on a cost-benefit analysis to aid in making informed decisions for your research needs.
At a Glance: Key Performance and Cost Comparison
The following tables summarize the key performance metrics and approximate costs of TBATf and several common alternative electrolytes. It is important to note that performance can vary based on the solvent, concentration, and specific experimental conditions.
Table 1: Comparative Performance of Selected Electrolytes
| Electrolyte | Anion | Cation | Typical Solvent | Ionic Conductivity (mS/cm in Acetonitrile) | Electrochemical Window (V vs. Ag/Ag+) | Key Characteristics |
| This compound (TBATf) | Trifluoromethanesulfonate (TfO⁻) | Tetrabutylammonium (TBA⁺) | Acetonitrile, DMF | Data not readily available for direct comparison, but expected to be good | Wide | Good thermal and chemical stability; versatile in organic synthesis.[1] |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Hexafluorophosphate (PF₆⁻) | Tetrabutylammonium (TBA⁺) | Acetonitrile, PC | ~13 (1M in PC) | -2.7 to +3.0 | High stability, commonly used in non-aqueous electrochemistry.[2][3] |
| Tetrabutylammonium perchlorate (TBAP) | Perchlorate (ClO₄⁻) | Tetrabutylammonium (TBA⁺) | Acetonitrile | Data not readily available for direct comparison | Wide | Good conductivity, but potential safety concerns due to the perchlorate anion.[4] |
| Lithium perchlorate (LiClO₄) | Perchlorate (ClO₄⁻) | Lithium (Li⁺) | Acetonitrile, PC | Data not readily available for direct comparison | Wide | High ionic conductivity, but shares safety concerns of perchlorates.[5][6][7][8][9] |
| Lithium hexafluorophosphate (LiPF₆) | Hexafluorophosphate (PF₆⁻) | Lithium (Li⁺) | Carbonate mixtures | High | Wide | Standard electrolyte in commercial lithium-ion batteries.[10][11] |
Note: Direct comparative data for all electrolytes under identical conditions is not always available in a single source. Performance can be influenced by experimental conditions.
Table 2: Cost Comparison of Selected Electrolytes
| Electrolyte | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound (TBATf) | Sigma-Aldrich | 10 g | 173.00 | 17.30 |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Thermo Fisher Scientific | 25 g | 62.65 | 2.51 |
| Tetrabutylammonium perchlorate (TBAP) | Thermo Fisher Scientific | 25 g | 58.40 (EUR) | ~2.50 |
| Lithium perchlorate (LiClO₄) | Thermo Fisher Scientific | 10 g | 31.70 | 3.17 |
| Lithium hexafluorophosphate (LiPF₆) | Sigma-Aldrich | 5 g | 161.00 | 32.20 |
Disclaimer: Prices are subject to change and may vary between suppliers and based on purity levels. The prices listed are for comparison purposes only and were accessed in late 2025.
In-Depth Analysis: Performance vs. Cost
This compound stands out for its excellent solubility in organic solvents and its role as a phase transfer catalyst, which enhances reaction rates and yields in organic synthesis.[1] Its trifluoromethanesulfonate anion contributes to its high reactivity and stability.[1]
In comparison, Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a widely used alternative known for its high electrochemical stability, making it a preferred choice for many non-aqueous electrochemical studies.[2][3] From a cost perspective, TBAPF₆ is significantly more economical than TBATf.
Tetrabutylammonium perchlorate (TBAP) offers good conductivity but comes with inherent safety risks associated with perchlorate salts, which can be explosive under certain conditions.[4] Its cost is comparable to that of TBAPF₆.
Lithium-based electrolytes , such as Lithium perchlorate (LiClO₄) and Lithium hexafluorophosphate (LiPF₆) , are standard in battery research and applications due to the high mobility of the lithium cation.[10][11] LiPF₆, in particular, is the industry standard for lithium-ion batteries.[10] While LiClO₄ is relatively inexpensive, LiPF₆ can be one of the more costly options, with prices that can fluctuate based on demand in the battery market.[12][13]
Experimental Protocols
To ensure accurate and reproducible comparisons of electrolyte performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of an electrolyte solution.
Materials:
-
Conductivity meter with a calibrated probe
-
Volumetric flasks and pipettes
-
The electrolyte to be tested
-
High-purity anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere glovebox (if electrolytes are hygroscopic)
Procedure:
-
Solution Preparation: Inside a glovebox, prepare a series of electrolyte solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M) by dissolving the electrolyte salt in the chosen anhydrous solvent.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Measurement:
-
Rinse the conductivity probe with the pure solvent and then with a small amount of the electrolyte solution to be measured.
-
Immerse the probe in the electrolyte solution, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the conductivity value.
-
Repeat the measurement for each concentration.
-
-
Data Analysis: Plot the measured conductivity as a function of concentration. For a more rigorous analysis, the molar conductivity (Λm) can be calculated and extrapolated to infinite dilution to determine the limiting molar conductivity (Λ₀).
Cyclic Voltammetry for Electrochemical Window Determination
Objective: To determine the potential range over which the electrolyte is electrochemically stable.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
The electrolyte solution to be tested (typically 0.1 M in a suitable solvent)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/Ag⁺).
-
Deaeration: Fill the cell with the electrolyte solution and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan over a wide potential range.
-
Start the scan from the open-circuit potential and sweep towards a positive potential until a significant increase in current is observed (anodic limit).
-
Reverse the scan and sweep towards a negative potential until a significant increase in current is observed (cathodic limit).
-
-
Data Analysis: The electrochemical window is the potential range between the anodic and cathodic limits where no significant Faradaic current from the electrolyte is observed.
Conclusion
The choice between this compound and other electrolytes involves a trade-off between cost and specific performance characteristics. While TBATf offers excellent properties for organic synthesis and is a stable electrolyte, its higher cost may be a limiting factor for some applications. For general-purpose non-aqueous electrochemistry where high stability is paramount and cost is a consideration, TBAPF₆ presents a strong alternative. Lithium-based electrolytes remain the electrolytes of choice for battery research, with their costs varying significantly. Ultimately, the optimal electrolyte selection depends on the specific experimental requirements, budget constraints, and safety considerations of the research being conducted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lithium perchlorate, anhydrous, ACS, 95.0% min 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Lithium perchlorate price,buy Lithium perchlorate - chemicalbook [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Lithium Perchlorate | 7791-03-9 | TCI AMERICA [tcichemicals.com]
- 9. Lithium perchlorate, anhydrous, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. automatsoln.com [automatsoln.com]
- 11. Lithium hexafluorophosphate, 98%, pure 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. Lithium hexafluorophosphate prices approach CNY 120,000/ton, with a near doubling in the past month; one listed company notes “orders are still increasing.” [moomoo.com]
- 13. imarcgroup.com [imarcgroup.com]
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Trifluoromethanesulfonate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of laboratory chemicals are critical for ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Tetrabutylammonium Trifluoromethanesulfonate, a commonly used phase transfer catalyst and electrolyte.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date handling information. This compound is known to cause skin and serious eye irritation.[1][2] Inhalation may also cause respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[3][4] This substance is considered hazardous waste and must not be disposed of in regular trash or flushed down the drain.[2][3]
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
3. Disposal Method:
-
Incineration: The preferred and most common method for the disposal of this compound is incineration.[3] This should be performed by a licensed professional waste disposal company.[3] These companies are equipped to handle and dispose of hazardous chemical waste in compliance with all regulations.
-
For laboratories equipped for such procedures, the chemical may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[5]
4. Spill Management: In the event of a spill, follow these steps:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding the generation of dust.[2][3]
-
Collect the spilled material in a suitable, closed container for disposal as hazardous waste.[2][3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₃₆F₃NO₃S |
| Molecular Weight | 391.53 g/mol [6] |
| Melting Point | 110 - 114 °C[7][8][9] |
| Form | Crystals or powder[7] |
| Color | White to very pale yellow[10] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C17H36F3NO3S | CID 2733306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Tetrabutylammonium Trifluoromethanesulfonate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tetrabutylammonium Trifluoromethanesulfonate (CAS No. 35895-70-6). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hygroscopic white powder that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this chemical.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against eye irritation from dust particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[2][3] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact with the powder.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent. | Recommended when handling large quantities or when dust generation is likely, to prevent respiratory tract irritation.[1] |
Detailed Experimental Protocols
Due to its hygroscopic nature, all handling of this compound should be performed in a controlled environment to minimize moisture absorption.
Weighing and Transferring the Solid
Objective: To accurately weigh and transfer the solid chemical while minimizing exposure and moisture absorption.
Materials:
-
This compound
-
Spatula
-
Weighing paper or weighing boat
-
Anti-static gun (optional)
-
Tared, sealed receiving vessel (e.g., round-bottom flask with a septum)
-
Analytical balance
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Tare the Vessel: Tare a clean, dry, and sealed receiving vessel on the analytical balance.
-
Dispensing in Fume Hood: Inside the chemical fume hood, carefully dispense the desired amount of this compound onto a piece of weighing paper or a weighing boat using a clean spatula.
-
Minimize Exposure: Work swiftly to minimize the time the powder is exposed to the atmosphere.
-
Transfer: Carefully transfer the weighed powder into the tared receiving vessel. A powder funnel may be used for narrow-mouthed vessels.
-
Seal and Re-weigh: Immediately seal the receiving vessel and re-weigh it to obtain the exact mass of the transferred solid.
-
Clean-up: Clean any residual powder on the balance and in the fume hood using a damp cloth or paper towel to avoid generating dust. Dispose of the cleaning materials as hazardous waste.
Preparation of a Solution
Objective: To safely prepare a solution of this compound in a suitable solvent.
Materials:
-
Weighed this compound in a sealed vessel
-
Anhydrous solvent (e.g., methanol, ethanol, ether solvents)[1]
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Ensure all glassware is dry and work is performed under an inert atmosphere (e.g., nitrogen or argon) if the application is sensitive to moisture.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the sealed vessel containing the pre-weighed this compound using a syringe.
-
Dissolution: Place a magnetic stir bar in the vessel and stir the mixture on a magnetic stirrer until the solid is completely dissolved.
-
Storage: If not for immediate use, store the solution in a tightly sealed container, under an inert atmosphere if necessary, and in a cool, dry place.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₇H₃₆F₃NO₃S |
| Molecular Weight | 391.53 g/mol [4] |
| Appearance | White to almost white hygroscopic powder/crystal[5] |
| Melting Point | 113.0 to 115.0 °C[5] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and ether solvents.[1] |
Operational and Disposal Plans
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Storage under an inert gas is recommended to prevent moisture absorption.[3]
Spill Management
In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Plan
Waste this compound and any contaminated materials should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a labeled, sealed container compatible with the solvent used.
-
Disposal Method: The recommended method of disposal is incineration. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
Workflow Diagram
The following diagram illustrates the key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
